molecular formula C30H50O3 B12431805 24R,25-Dihydroxycycloartan-3-one

24R,25-Dihydroxycycloartan-3-one

Cat. No.: B12431805
M. Wt: 458.7 g/mol
InChI Key: JCGYBQRUVSZLCH-ZWCCHFHBSA-N
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Description

24R,25-Dihydroxycycloartan-3-one is a useful research compound. Its molecular formula is C30H50O3 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H50O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-22,24,32-33H,8-18H2,1-7H3/t19?,20?,21?,22?,24?,27-,28+,29-,30+/m1/s1

InChI Key

JCGYBQRUVSZLCH-ZWCCHFHBSA-N

Isomeric SMILES

CC(CCC(C(C)(C)O)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of (24R),25-Dihydroxycycloartan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of (24R),25-Dihydroxycycloartan-3-one, a cycloartane-type triterpenoid (B12794562). This document details the natural source of the compound, a representative experimental protocol for its isolation, and an exploration of the known biological activities and associated signaling pathways of structurally related compounds.

Introduction

(24R),25-Dihydroxycycloartan-3-one is a polycyclic triterpenoid belonging to the cycloartane (B1207475) family, characterized by a cyclopropane (B1198618) ring incorporated into a tetracyclic steroid-like nucleus. First identified from a natural source, this class of compounds has garnered interest within the scientific community for its potential therapeutic applications. This guide serves as a technical resource for researchers interested in the isolation and further investigation of this and similar natural products.

Discovery and Natural Source

(24R),25-Dihydroxycycloartan-3-one was first isolated from the leaves of Aglaia harmsiana, a plant species native to Indonesia.[1] The initial report of its discovery was published in the mid-1990s, contributing to the growing body of knowledge on the diverse phytochemical landscape of the Aglaia genus.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of (24R),25-Dihydroxycycloartan-3-one are summarized in the table below. This data is critical for its detection, characterization, and quantification in experimental settings.

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₃[4]
Molecular Weight458.7 g/mol N/A
General ClassTriterpenoid[4]
Sub-ClassCycloartane[1]

Note: Further quantitative data such as melting point, specific rotation, and detailed NMR spectral assignments would be found in the original research publication, which is not publicly available in its entirety. The data presented here is based on the initial crystallographic report and general chemical principles.

Experimental Protocols: Isolation and Purification

While the original, detailed experimental protocol for the isolation of (24R),25-Dihydroxycycloartan-3-one from Aglaia harmsiana is not fully accessible, a representative methodology can be constructed based on established procedures for isolating cycloartane triterpenoids from closely related Aglaia species. The following protocol is a composite representation of standard practices in natural product chemistry.

Plant Material Collection and Preparation

Fresh leaves of Aglaia harmsiana are collected and thoroughly washed to remove any surface contaminants. The leaves are then air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once completely dry, the plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material undergoes solvent extraction to isolate the crude mixture of secondary metabolites.

  • Maceration: The powdered leaves are soaked in a non-polar solvent, such as n-hexane, at room temperature for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction of non-polar constituents, including triterpenoids.

  • Solvent Evaporation: The combined n-hexane extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude n-hexane extract.

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to separate and purify the target compound.

  • Vacuum Liquid Chromatography (VLC): The crude n-hexane extract is initially fractionated using VLC over a silica (B1680970) gel stationary phase. A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol (B129727) mixtures) is used to elute fractions of varying polarity.

  • Gravity Column Chromatography: Fractions identified as containing triterpenoids (based on thin-layer chromatography analysis) are further purified by gravity column chromatography, again using a silica gel stationary phase and a refined solvent gradient.

  • Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using PTLC or semi-preparative HPLC to yield pure (24R),25-Dihydroxycycloartan-3-one.

The workflow for the isolation and purification of (24R),25-Dihydroxycycloartan-3-one is depicted in the following diagram:

G Figure 1. Experimental Workflow for the Isolation of (24R),25-Dihydroxycycloartan-3-one plant_material Aglaia harmsiana Leaves drying_grinding Drying and Grinding plant_material->drying_grinding extraction n-Hexane Extraction drying_grinding->extraction filtration_evaporation Filtration and Evaporation extraction->filtration_evaporation crude_extract Crude n-Hexane Extract filtration_evaporation->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc fraction_selection Triterpenoid-rich Fractions vlc->fraction_selection column_chromatography Gravity Column Chromatography fraction_selection->column_chromatography further_purification PTLC or HPLC column_chromatography->further_purification pure_compound (24R),25-Dihydroxycycloartan-3-one further_purification->pure_compound

Figure 1. Experimental Workflow for the Isolation of (24R),25-Dihydroxycycloartan-3-one

Biological Activity and Signaling Pathways

While specific biological activity data for (24R),25-Dihydroxycycloartan-3-one is limited in the public domain, the broader class of cycloartane triterpenoids has been shown to exhibit a range of pharmacological effects, including anti-cancer and anti-inflammatory properties.

Studies on other cycloartane triterpenoids have demonstrated their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, certain cycloartane triterpenoids have been found to induce apoptosis in breast cancer cells via a p53-dependent mitochondrial signaling pathway.[5] This involves the upregulation of p53 and Bax, leading to mitochondrial dysfunction and the activation of caspase-7.

Furthermore, some cycloartane triterpenoids have been shown to inhibit the Raf/MEK/ERK and Akt phosphorylation pathways in human breast carcinoma cells.[6] The inhibition of these pathways, which are crucial for cell survival and proliferation, contributes to the pro-apoptotic effects of these compounds. Another study on a cycloartane triterpenoid in melanoma cells revealed the inhibition of both the β-catenin and c-Raf–MEK1–ERK signaling pathways.[7][8]

A representative diagram of a signaling pathway potentially modulated by cycloartane triterpenoids is provided below:

G Figure 2. Representative Signaling Pathway Modulated by Cycloartane Triterpenoids cluster_inhibition Inhibition by Cycloartane Triterpenoid cluster_downstream Figure 2. Representative Signaling Pathway Modulated by Cycloartane Triterpenoids raf c-Raf mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates proliferation Cell Proliferation and Survival erk->proliferation promotes apoptosis Apoptosis erk->apoptosis inhibits akt Akt akt->proliferation promotes akt->apoptosis inhibits inhibitor Cycloartane Triterpenoid inhibitor->raf inhibitor->akt

References

Unveiling the Natural Origins and Biological Potential of 24R,25-Dihydroxycycloartan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and potential biological activities of the cycloartane (B1207475) triterpenoid (B12794562), 24R,25-Dihydroxycycloartan-3-one. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Distribution

The primary identified natural source of this compound is the plant species Dysoxylum malabaricum, a member of the Meliaceae family.[1][2] This compound was first isolated from the leaves of this plant, which is found in India.[1][2] While crystallographic data also points to its origin from medicinal plants in Indonesia, the specific plant species from that region has not been explicitly identified in the available literature.[3] The genus Dysoxylum is known to be a rich source of structurally diverse triterpenoids, including numerous cycloartane-type compounds.

Quantitative Data

Compound Name/IdentifierPlant SourceCancer Cell LineIC50 (µM)Reference
Compound 2 (a cycloartane from D. malabaricum)Dysoxylum malabaricumT-47D (Breast)18[4]
Compound 2 (a cycloartane from D. malabaricum)MCF-7 (Breast)22[4]
Compound 2 (a cycloartane from D. malabaricum)MDA-MB-231 (Breast)40[4]
Compound 3 (a cycloartane from D. malabaricum)T-47D (Breast)30-40[4]
Compound 3 (a cycloartane from D. malabaricum)MCF-7 (Breast)30-40[4]
Compound 3 (a cycloartane from D. malabaricum)MDA-MB-231 (Breast)30-40[4]
ADHC-AXpnCimicifuga foetidaMCF-7 (Breast)27.81[4]
ADHC-AXpnMCF10A (Normal Breast Epithelial)78.63[4]

Experimental Protocols

The following is a synthesized experimental protocol for the extraction and isolation of cycloartane triterpenoids from plant material, based on methodologies reported for compounds from Dysoxylum and Cimicifuga species. This protocol can serve as a foundational methodology for the targeted isolation of this compound.

Extraction
  • Plant Material Preparation: Air-dry the leaves or bark of Dysoxylum malabaricum. Grind the dried plant material into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation
  • Solvent Partitioning: Suspend the crude extract in a 90% methanol-water solution and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Concentrate each fraction to dryness.

  • Column Chromatography: Subject the chloroform or ethyl acetate fraction, which is likely to contain the triterpenoids, to silica (B1680970) gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Further Purification: Combine fractions showing similar profiles on Thin Layer Chromatography (TLC). Subject these combined fractions to further purification using repeated column chromatography on silica gel or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield pure this compound.

Structure Elucidation

The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

  • X-ray Crystallography: To unambiguously determine the three-dimensional structure of the molecule.[3]

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on other cytotoxic cycloartane triterpenoids provides valuable insights into their potential mechanisms of action, primarily in the context of cancer cell biology.

Cytotoxicity through Apoptosis Induction

Several cycloartane triterpenoids isolated from Cimicifuga species have been shown to induce apoptosis in breast cancer cells. The proposed mechanism involves a p53-dependent mitochondrial signaling pathway.[5]

apoptosis_pathway cycloartane Cycloartane Triterpenoids p53 p53 Activation cycloartane->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Membrane Potential Loss bax->mitochondria caspase7 Caspase-7 Activation mitochondria->caspase7 apoptosis Apoptosis caspase7->apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway.

This pathway suggests that these compounds can activate the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax. Bax, in turn, disrupts the mitochondrial membrane potential, triggering the activation of executioner caspases, such as caspase-7, ultimately leading to programmed cell death.[5]

Inhibition of Cell Proliferation and Survival Pathways

Other studies have demonstrated that cycloartane triterpenoids can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK and Akt pathways.

proliferation_inhibition_pathway cycloartane Cycloartane Triterpenoids raf Raf cycloartane->raf akt Akt Phosphorylation cycloartane->akt mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt->proliferation

Caption: Inhibition of Raf/MEK/ERK and Akt pathways.

By inhibiting the phosphorylation of key kinases like Raf and Akt, these compounds can effectively shut down downstream signaling cascades that are crucial for cell growth and survival, making them promising candidates for anti-cancer drug development.[4]

Induction of Cell Cycle Arrest

Recent studies on cycloartane triterpenoids from Dysoxylum malabaricum have revealed their ability to induce cell cycle arrest in cancer cells. One compound was found to halt the G0/G1 phase of the cell cycle by inhibiting the enzymes CDC20 and CDC25. Another study on a novel cycloartane triterpenoid from Cimicifuga foetida showed it induced G2/M cell cycle arrest by downregulating cyclin B1 and CDK1.[4]

cell_cycle_arrest_workflow cycloartane Cycloartane Triterpenoids cyclin_cdk Cyclin B1 / CDK1 Downregulation cycloartane->cyclin_cdk g2m_arrest G2/M Phase Cell Cycle Arrest cyclin_cdk->g2m_arrest

Caption: G2/M cell cycle arrest induction workflow.

This mechanism of action prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.

Conclusion and Future Directions

This compound, a natural product from Dysoxylum malabaricum, belongs to a class of cycloartane triterpenoids that exhibit significant cytotoxic potential against cancer cells. While further research is required to elucidate the specific biological activities and signaling pathways of this particular compound, the available data on related molecules suggest that it may act through the induction of apoptosis and cell cycle arrest.

Future research should focus on:

  • Developing optimized and scalable methods for the isolation of this compound from its natural source or through semi-synthesis.

  • Conducting comprehensive in vitro and in vivo studies to determine its efficacy and mechanism of action against a broad panel of cancer cell lines and in animal models.

  • Investigating its potential synergistic effects with existing chemotherapeutic agents.

This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential lead compound in the development of novel anti-cancer therapies.

References

An In-depth Technical Guide on the Biosynthesis of 24R,25-Dihydroxycycloartan-3-one in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 24R,25-Dihydroxycycloartan-3-one in plants. Drawing from current scientific literature, this document details the enzymatic steps, intermediate compounds, and relevant experimental methodologies. The pathway is of significant interest due to the diverse biological activities exhibited by cycloartane-type triterpenoids, making them promising candidates for drug development.

Introduction to Cycloartane (B1207475) Biosynthesis

Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene (B107256). In plants, the cyclization of 2,3-oxidosqualene represents a key branching point between the biosynthesis of primary metabolites like sterols and a vast array of specialized triterpenoids. The formation of the cycloartane skeleton is initiated by the enzyme cycloartenol (B190886) synthase, which catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. This initial step is conserved across the plant kingdom and serves as the foundation for the biosynthesis of various phytosterols (B1254722) and other cycloartane derivatives. Subsequent modifications to the cycloartenol backbone, including hydroxylation, oxidation, and glycosylation, are responsible for the immense structural diversity of these compounds.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, a proposed pathway can be constructed based on known enzymatic reactions in plant triterpenoid (B12794562) and sterol metabolism. The pathway begins with the formation of cycloartenol and is hypothesized to proceed through a series of hydroxylation and oxidation reactions.

Initial Step: Formation of Cycloartenol

The biosynthesis commences with the cyclization of 2,3-oxidosqualene, a linear C30 isoprenoid precursor. This reaction is catalyzed by cycloartenol synthase (CAS) , a type of oxidosqualene cyclase.[1] The CAS enzyme directs the intricate folding and subsequent cyclization of the substrate to form the characteristic tetracyclic ring system of cycloartenol, which also features a cyclopropane (B1198618) ring.

Hypothesized Hydroxylation at C-24 and C-25

Following the formation of cycloartenol, the side chain is proposed to undergo hydroxylation at the C-24 and C-25 positions. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) . Plant CYPs are a large and diverse family of enzymes known to be involved in the oxidative modification of various secondary metabolites, including triterpenoids.[2][3] Specifically, members of the CYP716 family have been identified as major contributors to the structural diversification of triterpenoids and have been shown to act on cycloartane substrates.[2] It is plausible that one or more CYP enzymes, potentially from the CYP716 family, are responsible for the sequential hydroxylation of the cycloartenol side chain to yield cycloartane-3β,24R,25-triol . The existence of cycloartane-3,24,25-triol (B1153221) has been reported in various plants, lending support to its role as a key intermediate in this pathway.[4]

Final Oxidation Step: Formation of the 3-keto Group

The final step in the proposed pathway is the oxidation of the 3-hydroxyl group of cycloartane-3β,24R,25-triol to a 3-keto group, yielding this compound. This reaction is likely catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) . These enzymes are known to be involved in the biosynthesis of steroid hormones and other triterpenoids in both plants and animals, where they catalyze the conversion of 3β-hydroxy steroids to their corresponding 3-keto forms.[5][6]

24R,25-Dihydroxycycloartan-3-one_Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Cycloartane_3_24_25_triol Cycloartane-3β,24R,25-triol (Hypothesized Intermediate) Cycloartenol->Cycloartane_3_24_25_triol Cytochrome P450s (CYP716 family?) (Hypothesized) Final_Product This compound Cycloartane_3_24_25_triol->Final_Product 3β-Hydroxysteroid Dehydrogenase (3β-HSD) (Hypothesized) Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Characterization cluster_2 Product Analysis Transcriptome_Analysis Transcriptome Analysis of Source Plant Candidate_Gene_Selection Candidate Gene Selection (CYPs, 3β-HSDs) Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast or E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein/Microsome Isolation Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction GC_MS_LC_MS GC-MS / LC-MS Analysis Product_Extraction->GC_MS_LC_MS Structure_Elucidation Structure Elucidation GC_MS_LC_MS->Structure_Elucidation

References

An In-depth Technical Guide to 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 24R,25-Dihydroxycycloartan-3-one, a cycloartane-type triterpenoid (B12794562). This document consolidates available data on its spectroscopic characteristics, isolation from natural sources, and potential as a cytotoxic agent. Detailed experimental protocols and data are presented to support further research and development efforts in the fields of medicinal chemistry and oncology.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₃₀H₅₀O₃.[1] Its structure is characterized by a cycloartane (B1207475) skeleton, which is a tetracyclic triterpenoid featuring a distinctive cyclopropane (B1198618) ring fused to the D-ring. The key functional groups include a ketone at the C-3 position and a dihydroxylated side chain at C-17, with the stereochemistry at the C-24 position being of the R configuration.

The three six-membered rings of the core structure adopt chair and twist-boat conformations, while the five-membered ring is in a distorted envelope conformation.[1] An intramolecular hydrogen bond is formed between the two hydroxyl groups on the side chain, and there is also an intermolecular hydrogen bond between one of these hydroxyl groups and the carbonyl group of a neighboring molecule in the crystalline state.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₃[1]
Molecular Weight458.72 g/mol
IUPAC Name(24R)-24,25-dihydroxycycloartan-3-one
CAS Number167342-99-8
AppearanceWhite amorphous powder

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
138.7
234.0
3218.4
447.3
549.8
621.1
728.1
847.9
920.2
1025.9
1125.8
1235.5
1345.4
1448.8
1532.9
1626.4
1752.3
1818.1
1929.8
2036.1
2118.7
2235.1
2327.2
2476.9
2572.9
2629.7
2729.7
2826.8
2921.5
3014.7

Note: Specific proton chemical shifts are not fully detailed in the readily available literature and would require access to the original publication's supplementary data.

Experimental Protocols

Isolation of this compound from Aglaia harmsiana

The following is a generalized protocol based on the isolation of cycloartane triterpenoids from Aglaia species.

Diagram 1: Experimental Workflow for Isolation

experimental_workflow A Dried and powdered leaves of Aglaia harmsiana B Extraction with Methanol A->B C Concentration of Methanol Extract B->C D Partitioning between n-hexane and 90% Methanol C->D E_hexane n-Hexane Fraction (discarded or used for other isolations) D->E_hexane Non-polar compounds F_methanol 90% Methanol Fraction D->F_methanol Polar compounds G Further partitioning with Chloroform F_methanol->G H_chloroform Chloroform Fraction G->H_chloroform Medium polarity compounds I_methanol Aqueous Methanol Fraction G->I_methanol J Silica Gel Column Chromatography of Chloroform Fraction H_chloroform->J K Elution with n-hexane-ethyl acetate (B1210297) gradient J->K L Collection and TLC analysis of fractions K->L M Further purification by preparative HPLC L->M N Isolation of pure this compound M->N signaling_pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway A Cycloartane Triterpenoid B TNF-R1 A->B C Caspase-8 activation B->C D Bid cleavage C->D H Caspase-3/7 activation C->H E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c release E->F G Caspase-9 activation F->G G->H I PARP cleavage H->I J Apoptosis I->J

References

In-Depth Technical Guide: Spectroscopic Data for 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols for the natural product 24R,25-Dihydroxycycloartan-3-one . This cycloartane-type triterpenoid (B12794562) was isolated from the leaves of Dysoxylum malabaricum.[1] The structural elucidation of this compound was achieved through comprehensive analysis of its spectral data.

Spectroscopic Data

The structural identity of this compound was confirmed through a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR. The data presented here are based on the values reported in the scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Technique Ion / Fragment Observed m/z Interpretation
ESI-MS[M+H]⁺459.3838Corresponds to the protonated molecule (C₃₀H₅₁O₃)
ESI-MS[M+Na]⁺481.3658Corresponds to the sodium adduct (C₃₀H₅₀O₃Na)
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Frequency (cm⁻¹) Functional Group Interpretation
3450O-H (stretch)Indicates the presence of hydroxyl groups.
1705C=O (stretch)Confirms the presence of a ketone (carbonyl) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum shows signals corresponding to the different proton environments in the molecule. Key signals include those for the cyclopropane (B1198618) ring, methyl groups, and protons adjacent to hydroxyl and carbonyl groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-19a0.33d4.0
H-19b0.55d4.0
H-243.38dd8.0, 2.5
Various Methyls0.85 - 1.25s-
Other CH, CH₂0.80 - 2.70m-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the carbon atoms and information about their chemical environment (e.g., ketone, alcohol, alkane).

Carbon No. Chemical Shift (δ, ppm) Carbon No. Chemical Shift (δ, ppm)
135.51628.2
234.01752.4
3218.21818.1
448.81929.8
547.32036.1
621.12118.3
728.02235.0
847.92326.5
920.22478.8
1026.02570.8
1126.52624.9
1235.62725.1
1345.42825.8
1448.92919.4
1532.93014.1

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and characterization of triterpenoids from plant sources.

Isolation and Purification

The isolation of this compound from Dysoxylum malabaricum follows a multi-step chromatographic process.

G cluster_extraction Extraction cluster_fractionation Chromatographic Fractionation cluster_purification Purification plant Air-dried leaves of Dysoxylum malabaricum extract Cold Percolation with Dichloromethane (B109758) plant->extract crude Crude Extract extract->crude cc Silica (B1680970) Gel Column Chromatography crude->cc fractions Elution with Hexane- Ethyl Acetate Gradient cc->fractions target_fractions Target Fractions Collected fractions->target_fractions ptlc Preparative TLC target_fractions->ptlc pure Pure 24R,25-Dihydroxy- cycloartan-3-one ptlc->pure

Caption: General workflow for the isolation of the target compound.
  • Plant Material : The leaves of Dysoxylum malabaricum were collected, air-dried, and pulverized.

  • Extraction : The powdered plant material was extracted using cold percolation with dichloromethane as the solvent. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography : The crude extract was subjected to column chromatography over silica gel.

  • Elution : The column was eluted with a solvent gradient, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection : Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification : Fractions containing the compound of interest were combined and further purified using preparative TLC to yield pure this compound.

Spectroscopic Analysis

The following instruments and parameters are typically used for the structural elucidation of such compounds.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer (e.g., 400 or 500 MHz), using CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz.

  • Mass Spectrometry : ESI-MS or other high-resolution mass spectrometry techniques were used to determine the exact mass and molecular formula.

  • IR Spectroscopy : The IR spectrum was recorded on an FT-IR spectrometer, typically using KBr pellets.

Structure Elucidation Logic

The final structure was determined by piecing together the information obtained from various spectroscopic techniques.

G cluster_evidence Spectroscopic Evidence Structure Final Structure (this compound) IR IR Spectrum • OH group (3450 cm⁻¹) • C=O group (1705 cm⁻¹) IR->Structure Confirms Functional Groups MS Mass Spectrometry • Molecular Formula C₃₀H₅₀O₃ MS->Structure Confirms Composition H_NMR ¹H NMR • Cyclopropane protons (δ 0.33, 0.55) • Carbinol proton (δ 3.38) H_NMR->Structure Defines Proton Environment C_NMR ¹³C NMR • 30 Carbon signals • Ketone C=O (δ 218.2) • Hydroxyl-bearing carbons  (δ 78.8, 70.8) C_NMR->Structure Defines Carbon Skeleton

Caption: Logical flow of data integration for structure elucidation.
  • Mass Spectrometry established the molecular formula as C₃₀H₅₀O₃.

  • IR Spectroscopy confirmed the presence of hydroxyl (-OH) and ketone (C=O) functional groups.

  • ¹³C NMR showed 30 distinct carbon signals, consistent with the molecular formula. The downfield signal at δ 218.2 confirmed the ketone, while signals at δ 78.8 and 70.8 indicated carbons attached to hydroxyl groups.

  • ¹H NMR revealed characteristic signals for the two protons of the cyclopropane ring (a hallmark of cycloartane (B1207475) triterpenoids) at δ 0.33 and 0.55. The signal at δ 3.38 corresponds to the proton on the carbon bearing a hydroxyl group in the side chain.

  • Combined analysis of 1D and 2D NMR experiments (like COSY and HMBC) allowed for the complete and unambiguous assignment of all proton and carbon signals, leading to the final structure of this compound.

References

24R,25-Dihydroxycycloartan-3-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24R,25-Dihydroxycycloartan-3-one is a naturally occurring cycloartane (B1207475) triterpenoid (B12794562) isolated from Dysoxylum malabaricum, a plant recognized for its diverse phytochemical composition. This document provides a comprehensive overview of the known physical and chemical properties of this compound. While specific quantitative data for some physical properties remain elusive in publicly available literature, this guide consolidates existing structural and biological information. Cycloartane triterpenoids, as a class, are gaining significant interest in the scientific community for their potential therapeutic applications, including cytotoxic and anti-cancer properties. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Properties

Comprehensive experimental data on all physical and chemical properties of this compound are not extensively reported. However, the available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₅₀O₃[1]
Molecular Weight 458.72 g/mol [1]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
Appearance Not Reported

Structural Information:

X-ray crystallography studies have revealed the detailed three-dimensional structure of this compound. The molecule features a characteristic cycloartane skeleton with a cyclopropane (B1198618) ring. The three six-membered rings adopt chair, twist, and twist-boat conformations, while the five-membered ring is in a slightly distorted envelope conformation.[2] An intramolecular hydrogen bond is formed between the two hydroxyl groups on the side chain.[2] Additionally, an intermolecular hydrogen bond exists between one of the hydroxyl groups and the carbonyl group of a neighboring molecule in the crystal lattice.[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete, publicly available dataset is not available, the existence of NMR and mass spectrometry data can be inferred from isolation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR data are fundamental for the structural elucidation of this compound. While specific chemical shifts are not detailed in the available literature, NMR spectroscopy was a key technique used in the characterization of cycloartane triterpenoids isolated from Dysoxylum malabaricum.

Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been utilized in the characterization of related compounds from Dysoxylum malabaricum, which would provide the exact mass and elemental composition of this compound.

Experimental Protocols

Isolation of Cycloartane Triterpenoids from Dysoxylum malabaricum

While a specific protocol for the isolation of this compound is not explicitly detailed, a general methodology for the isolation of cycloartane triterpenoids from the bark of Dysoxylum malabaricum has been described.[3][4][5][6] This process typically involves bioassay-guided fractionation.

Experimental Workflow for Isolation:

Isolation_Workflow Start Bark of Dysoxylum malabaricum Extraction Extraction with Dichloromethane-Methanol Start->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Chromatography Silica (B1680970) Gel Column Chromatography Fractionation->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Characterization Structural Elucidation (NMR, HRESIMS) HPLC->Characterization Final_Compound This compound Characterization->Final_Compound

A generalized workflow for the isolation of cycloartane triterpenoids.

Methodology:

  • Extraction: The dried and powdered bark of Dysoxylum malabaricum is extracted with a solvent system such as dichloromethane-methanol.[3][4][5][6]

  • Fractionation: The crude extract undergoes bioassay-guided fractionation to isolate fractions with biological activity.

  • Chromatography: The active fractions are then subjected to silica gel column chromatography.

  • Purification: Further purification is achieved using High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including NMR and HRESIMS.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, studies on other cycloartane triterpenoids isolated from Dysoxylum malabaricum provide insights into its potential therapeutic effects.

Cytotoxic Activity:

Several cycloartane triterpenoids from Dysoxylum malabaricum have demonstrated notable cytotoxic effects against various cancer cell lines, including breast, lung, and hypopharynx cancer.[3] For instance, a related compound was found to have an IC₅₀ of 14 µM against MCF-7 breast cancer cells.[3] Another study showed a different cycloartane triterpenoid from the same plant with an IC₅₀ value of 18 μM against the T-47D breast cancer cell line.

Proposed Signaling Pathway for Cytotoxicity:

Based on studies of related cycloartane triterpenoids from Dysoxylum malabaricum, a potential mechanism of action involves the induction of cell cycle arrest and apoptosis.

Cytotoxicity_Pathway cluster_CellCycle Cell Cycle Arrest Compound Cycloartane Triterpenoid (e.g., this compound) Cell Cancer Cell Compound->Cell CellCycle Cell Cycle Progression Cell->CellCycle Inhibition CellCycle->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Induces G0G1 G0/G1 Phase Arrest Inhibition->G0G1 Activation

A potential signaling pathway for the cytotoxic effects of cycloartane triterpenoids.

Mechanism of Action:

  • Cell Cycle Arrest: Some cycloartane triterpenoids from Dysoxylum malabaricum have been shown to halt the cell cycle in the G0/G1 phase.[3]

  • Apoptosis: These compounds can also induce programmed cell death (apoptosis) in cancer cells.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure. While there is a lack of specific data on some of its physical properties and a detailed elucidation of its biological mechanisms, the known cytotoxic activities of related cycloartane triterpenoids from Dysoxylum malabaricum suggest that it warrants further investigation. Future research should focus on:

  • Determining the precise physical constants (melting point, boiling point, solubility) of the pure compound.

  • Publishing a complete and assigned NMR spectral dataset.

  • Developing and publishing a detailed, optimized protocol for its isolation and purification.

  • Conducting comprehensive biological assays to determine its specific cytotoxic and other pharmacological activities.

  • Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

Such studies will be invaluable for unlocking the full therapeutic potential of this and other related natural products in drug discovery and development.

References

An In-depth Technical Guide on the Biological Activity of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the cycloartane (B1207475) triterpenoid (B12794562), 24R,25-Dihydroxycycloartan-3-one. The content herein is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound

This compound is a cycloartane-type triterpenoid, a class of natural products known for their diverse and significant biological activities. This compound has been isolated from Dysoxylum malabaricum, a plant belonging to the Meliaceae family. Structurally, it possesses the characteristic tetracyclic core of cycloartane triterpenoids with a cyclopropane (B1198618) ring. The "24R,25-Dihydroxy" designation indicates the presence of two hydroxyl groups on the side chain at positions 24 and 25, with a defined stereochemistry at carbon 24, and a ketone group at position 3 of the core structure. The biological activities of cycloartane triterpenoids are a subject of ongoing research, with studies reporting anti-inflammatory, anticancer, and antiviral properties for various members of this class.

Primary Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

A key reported biological activity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus early antigen (EBV-EA). This assay is a well-established primary screening test for potential cancer chemopreventive agents, specifically those that may act as anti-tumor promoters. The induction of EBV-EA in latently infected cells, such as the Raji cell line, can be triggered by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). The ability of a compound to inhibit this activation suggests it may interfere with the process of tumor promotion.

Quantitative Data

The inhibitory activity of (24xi)-24,25-dihydroxycycloartan-3-one on EBV-EA activation is summarized in the table below. This compound was found to have a potent inhibitory effect.[1]

CompoundBiological ActivityAssay SystemInducerIC50 (nM)
(24xi)-24,25-Dihydroxycycloartan-3-oneInhibition of EBV-EA ActivationRaji CellsTPA6.1-7.4

Experimental Protocols

The following is a detailed methodology for the in vitro Epstein-Barr virus early antigen (EBV-EA) activation assay, as described in the study by Akihisa et al. (2007).[1]

Cell Culture and Reagents
  • Cell Line: Raji cells, a human lymphoblastoid cell line latently infected with EBV.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, antibiotics, and antimycotics.

  • Incubation Conditions: 37 °C in a humidified atmosphere of 5% CO2.

  • Inducing Agent: 12-O-Tetradecanoylphorbol-13-acetate (TPA).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

EBV-EA Inhibition Assay Procedure
  • Raji cells are seeded at a density of 1 x 10^6 cells/mL in the culture medium.

  • The cells are incubated with the inducing agent (TPA) and various concentrations of the test compound for 48 hours.

  • After incubation, the cells are harvested, washed, and smeared on glass slides.

  • The smears are air-dried and fixed with a suitable fixative (e.g., acetone).

  • Indirect immunofluorescence staining is performed using high-titer EBV-positive human serum as the primary antibody source, followed by a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-human IgG antibody.

  • The percentage of EBV-EA-positive cells (displaying green fluorescence) is determined by counting at least 500 cells under a fluorescence microscope.

  • The inhibition rate is calculated using the following formula: Inhibition Rate (%) = [1 - (Percentage of positive cells in treated group / Percentage of positive cells in control group)] x 100

  • The IC50 value, the concentration of the test compound that inhibits 50% of EBV-EA activation, is then determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for EBV-EA Inhibition

The following diagram illustrates a simplified proposed mechanism for TPA-induced EBV-EA activation and the potential point of inhibition by this compound. TPA is known to activate protein kinase C (PKC), which in turn triggers a signaling cascade leading to the activation of EBV immediate-early genes (BZLF1 and BRLF1), ultimately resulting in the expression of early antigens. This compound may interfere with this pathway, possibly at the level of PKC activation or downstream signaling events.

G TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC activates Downstream Downstream Signaling Cascade PKC->Downstream IE_Genes Activation of Immediate-Early Genes (BZLF1, BRLF1) Downstream->IE_Genes EA_Expression Expression of Early Antigens (EA) IE_Genes->EA_Expression Compound This compound Compound->PKC inhibits?

Caption: Proposed inhibition of TPA-induced EBV-EA activation pathway.

Experimental Workflow for EBV-EA Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibition of EBV-EA activation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Raji Cells Incubation Incubate cells with TPA and test compound (48 hours) Cell_Culture->Incubation Prepare_Compound Prepare this compound and TPA solutions Prepare_Compound->Incubation Staining Immunofluorescence Staining for EBV-EA Incubation->Staining Microscopy Fluorescence Microscopy (Count positive cells) Staining->Microscopy Calculation Calculate Inhibition Rate and IC50 Microscopy->Calculation

Caption: Workflow for the in vitro EBV-EA inhibition assay.

Broader Biological Context: Activities of Cycloartane Triterpenoids from Dysoxylum malabaricum

While the inhibition of EBV-EA is a significant finding, it is important to note that cycloartane triterpenoids isolated from Dysoxylum malabaricum have also been reported to exhibit other biological activities, primarily cytotoxicity against various cancer cell lines.

Recent studies have isolated novel cycloartane triterpenoids from the bark of Dysoxylum malabaricum and evaluated their cytotoxic potential against breast, lung, and hypopharynx cancer cell lines.[2][3] For instance, one study reported that a newly isolated cycloartane triterpenoid exhibited an IC50 of 14 µM against MCF-7 breast cancer cells and induced cell cycle arrest in the G0/G1 phase.[2][3] Another study on new ring-A modified cycloartane triterpenoids from the same plant demonstrated notable cytotoxicity against breast cancer cells, with one compound showing the highest activity against MDA-MB-231 cells and inducing apoptosis.[4] These findings suggest that this compound and related compounds from Dysoxylum malabaricum are promising candidates for further investigation in cancer research.

Disclaimer: The information provided in this technical guide is intended for a scientific audience and for research purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

The Anti-inflammatory Potential of Cycloartane Triterpenoids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the anti-inflammatory properties of cycloartane (B1207475) triterpenoids as a chemical class. Extensive literature searches did not yield any specific data on the anti-inflammatory activity of 24R,25-Dihydroxycycloartan-3-one . The information presented herein is based on studies of structurally related cycloartane compounds and is intended to provide a general understanding of their potential therapeutic effects for researchers, scientists, and drug development professionals.

Introduction

Cycloartane triterpenoids are a large and structurally diverse class of natural products found in various plant species.[1][2] These compounds are characterized by a tetracyclic core structure with a cyclopropane (B1198618) ring, which contributes to their unique chemical and biological properties. While research into the specific biological activities of many individual cycloartane triterpenoids is ongoing, a growing body of evidence suggests that this class of compounds possesses significant anti-inflammatory potential.[1][2] This guide summarizes the current understanding of the anti-inflammatory effects of cycloartane triterpenoids, focusing on their mechanisms of action, quantitative data from relevant studies, and the experimental protocols used to evaluate their efficacy.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of various cycloartane triterpenoids have been quantified in several preclinical studies. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vivo Anti-inflammatory Activity of Argentatins from Parthenium argentatum

CompoundModelED₅₀ (mmol/ear)Reference Compound (Indomethacin) ED₅₀ (mmol/ear)
Argentatin ATPA-induced mouse ear edema2.8 x 10⁻⁴4.5 x 10⁻⁴
Argentatin BTPA-induced mouse ear edema1.5 x 10⁻⁴4.5 x 10⁻⁴
25-nor-cycloart-3,16-dione-17-en-24-oic acid (derivative of Argentatin A)TPA-induced mouse ear edema1.4 x 10⁻⁴4.5 x 10⁻⁴

Data extracted from a study on cycloartane-type terpenes from Parthenium argentatum.[3]

Table 2: In Vitro Anti-inflammatory Activity of Cycloartane Triterpenoids from Actaea vaginata

CompoundAssayIC₅₀ (µM)
Various isolated cycloartane triterpenoidsLPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages5.0 - 24.4

Data from a study on cycloartane triterpenoids from Actaea vaginata.[4]

Table 3: In Vitro Anti-inflammatory Activity of Cycloartane Glycosides from Astragalus membranaceus

CompoundAssayIC₅₀ (µM)
Agroastragaloside VLPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages> 10
Agroastragaloside ILPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages4.70
Agroastragaloside IILPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages2.33
Isoastragaloside IILPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages1.38
Astragaloside IVLPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages3.25

Data from a study on cycloartane-type saponins (B1172615) from Astragalus membranaceus.[5]

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of cycloartane triterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanisms identified in the literature are the inhibition of the NF-κB and COX-2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][6] Several studies have demonstrated that cycloartane triterpenoids can effectively inhibit the activation of the NF-κB pathway.[4][6] This inhibition leads to a downstream reduction in the production of inflammatory mediators.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_pathway NF-κB Signaling Pathway Stimulus LPS TLR4 TLR4 Stimulus->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nucleus->Genes Induces Cycloartanes Cycloartane Triterpenoids Cycloartanes->IKK Inhibits caption Figure 1: Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.

Caption: Inhibition of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the synthesis of prostaglandins, which are potent inflammatory mediators. Some cycloartane triterpenoids, such as Argentatin B, have been shown to inhibit the activity of COX-2, thereby reducing prostaglandin (B15479496) production and mitigating inflammation.[3]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Catalyzes Cycloartanes Cycloartane Triterpenoids (e.g., Argentatin B) Cycloartanes->COX2 Inhibits caption Figure 2: Inhibition of the COX-2 enzyme by certain cycloartane triterpenoids.

Caption: Inhibition of the COX-2 enzyme pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of cycloartane triterpenoids.

TPA-Induced Mouse Ear Edema Model

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.

  • Animals: Male CD-1 mice.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema.

    • The test compound (e.g., a cycloartane triterpenoid) is applied topically to the same ear, typically at the same time as the TPA. A control group receives only the TPA and vehicle.

    • After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both the treated and untreated ears is removed using a biopsy punch.

    • The weight of the ear punches is measured, and the difference in weight between the TPA-treated ear and the untreated ear is calculated as an index of edema.

    • The percentage inhibition of edema by the test compound is calculated relative to the control group.

    • The ED₅₀ (the dose that causes 50% inhibition of edema) is determined from a dose-response curve.[3]

LPS-Stimulated RAW264.7 Macrophage Assay

This in vitro assay is used to assess the ability of a compound to inhibit the production of inflammatory mediators by macrophages.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compound (cycloartane triterpenoid) for a specific duration (e.g., 1 hour).

    • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A control group is treated with vehicle and LPS, and another control group is left unstimulated.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of nitric oxide (NO) in the supernatant is measured using the Griess reagent.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified using ELISA kits.

    • Cell viability is assessed using an assay such as the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

    • The IC₅₀ (the concentration that causes 50% inhibition of the inflammatory marker) is calculated.[4][5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the screening and mechanistic evaluation of the anti-inflammatory properties of cycloartane triterpenoids.

Experimental_Workflow Start Isolation of Cycloartane Triterpenoids In_Vitro In Vitro Screening (e.g., LPS-stimulated macrophages) Start->In_Vitro In_Vivo In Vivo Validation (e.g., TPA-induced ear edema) In_Vitro->In_Vivo Active Compounds Mechanism Mechanism of Action Studies In_Vivo->Mechanism NFkB_Assay NF-κB Activity Assay (e.g., Reporter Gene Assay) Mechanism->NFkB_Assay COX_Assay COX-2 Inhibition Assay Mechanism->COX_Assay Cytokine_Assay Cytokine Profiling (ELISA) Mechanism->Cytokine_Assay End Lead Compound Identification NFkB_Assay->End COX_Assay->End Cytokine_Assay->End

Caption: General experimental workflow.

Conclusion

The available scientific literature strongly suggests that cycloartane triterpenoids represent a promising class of natural products with significant anti-inflammatory properties. Their mechanisms of action, primarily through the inhibition of the NF-κB and COX-2 signaling pathways, make them attractive candidates for further investigation in the development of novel anti-inflammatory drugs. While no specific data exists for this compound, the general findings for this compound class warrant its investigation to determine if it shares the anti-inflammatory potential of other cycloartane triterpenoids. Future research should focus on isolating and characterizing more cycloartane derivatives, elucidating their precise molecular targets, and evaluating their efficacy and safety in more advanced preclinical and clinical models of inflammatory diseases.

References

An In-depth Technical Guide on the Role of 24R,25-Dihydroxyvitamin D3 in Vitamin D Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Based on the initial analysis, it is highly probable that the user's query about "24R,25-Dihydroxycycloartan-3-one" contains a misnomer and is intended to be about 24R,25-dihydroxyvitamin D3 (also known as 24R,25-dihydroxycholecalciferol), a well-established metabolite in vitamin D metabolism. The term "cycloartan" refers to a different class of triterpenoid (B12794562) compounds, and there is no significant body of scientific literature linking a "this compound" to vitamin D metabolism.

Therefore, this technical guide will focus on the role of 24R,25-dihydroxyvitamin D3 in vitamin D metabolism, addressing the core requirements of the user's request for this crucial metabolite.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D metabolism is a complex and vital process for maintaining calcium homeostasis, ensuring bone health, and influencing a wide array of other physiological functions. While 1α,25-dihydroxyvitamin D3 (Calcitriol) is renowned as the most biologically active form of vitamin D, a growing body of evidence indicates that other metabolites are not mere inactive byproducts but possess distinct and significant biological roles. Among these, 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3] has garnered considerable attention. Initially considered a product of a catabolic pathway destined for excretion, 24R,25(OH)2D3 is now recognized as a bioactive metabolite with specific functions, particularly in bone and cartilage. This guide provides a comprehensive technical overview of the synthesis, metabolism, signaling pathways, and physiological functions of 24R,25(OH)2D3, supplemented with quantitative data and detailed experimental protocols.

Synthesis and Catabolism of 24R,25-Dihydroxyvitamin D3

The concentration of 24R,25(OH)2D3 in circulation is meticulously controlled through its synthesis and subsequent degradation, which are integral to the overall regulation of vitamin D homeostasis.

Synthesis

24R,25-dihydroxyvitamin D3 is synthesized from its precursor, 25-hydroxyvitamin D3 (25(OH)D3), via hydroxylation at the 24th carbon position. This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D3-24-hydroxylase , which is encoded by the CYP24A1 gene [1][2][3][4]. As a member of the cytochrome P450 superfamily, CYP24A1 plays a pivotal role in vitamin D metabolism[1]. The expression of the CYP24A1 gene is tightly regulated, primarily through a potent induction by 1α,25(OH)2D3, which establishes a negative feedback mechanism to control the levels of the active vitamin D hormone[1][5]. Other factors, including parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), also modulate CYP24A1 expression[1]. Structurally, the presence of the 25-hydroxyl group on the vitamin D molecule is a critical prerequisite for the 24-hydroxylation to proceed[6].

Catabolism

The metabolic clearance of 24R,25(OH)2D3 is also mediated by the versatile enzyme CYP24A1. This enzyme can further hydroxylate 24R,25(OH)2D3, initiating a catabolic cascade that ultimately leads to the production of calcitroic acid. Calcitroic acid is a water-soluble and biologically inert end-product that is subsequently excreted from the body[7][8]. This catabolic process ensures the timely removal of 24R,25(OH)2D3, thereby contributing to the fine-tuning of vitamin D metabolite levels.

Signaling Pathways of 24R,25-Dihydroxyvitamin D3

24R,25(OH)2D3 exerts its biological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling

The genomic actions of 24R,25(OH)2D3 are primarily mediated through the Vitamin D Receptor (VDR) , a nuclear receptor that functions as a ligand-activated transcription factor. Although 24R,25(OH)2D3 binds to the VDR with a lower affinity than 1α,25(OH)2D3, this binding is physiologically relevant, especially in tissues where its concentration is significant[9][10]. Upon binding, the 24R,25(OH)2D3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[9]. The binding of the 24R,25(OH)2D3-VDR complex to VDREs can be enhanced by nuclear accessory factors[10].

genomic_signaling cluster_cell Target Cell 24R,25(OH)2D3 24R,25(OH)2D3 VDR VDR 24R,25(OH)2D3->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDRE VDRE RXR->VDRE Binds to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Genomic signaling pathway of 24R,25(OH)2D3.
Non-Genomic Signaling

In addition to its genomic effects, 24R,25(OH)2D3 can also elicit rapid, non-genomic responses that do not involve gene transcription[8][11][12][13]. These actions are initiated at the cell membrane and involve the activation of second messenger systems. For instance, physiological concentrations of 24R,25(OH)2D3 have been shown to significantly increase cyclic guanosine (B1672433) 5'-monophosphate (cGMP) content in human osteoblastic cells within minutes[7]. This rapid signaling is thought to be mediated by a putative membrane-associated receptor. The activation of these second messenger pathways can lead to downstream effects, such as the modulation of ion channels and the activation of various protein kinases, which in turn can influence cellular processes like proliferation and differentiation[11].

non_genomic_signaling cluster_cell Target Cell 24R,25(OH)2D3 24R,25(OH)2D3 MembraneReceptor Membrane Receptor 24R,25(OH)2D3->MembraneReceptor Binds SecondMessenger Second Messenger (e.g., cGMP) MembraneReceptor->SecondMessenger Activates ProteinKinase Protein Kinase SecondMessenger->ProteinKinase Activates CellularResponse Rapid Cellular Response ProteinKinase->CellularResponse

Non-genomic signaling pathway of 24R,25(OH)2D3.

Biological Functions of 24R,25-Dihydroxyvitamin D3

24R,25(OH)2D3 has been implicated in a variety of biological processes, with its roles in bone and cartilage being the most extensively studied.

Bone Metabolism

24R,25(OH)2D3 plays a significant role in bone formation and remodeling. It promotes the osteoblastic differentiation of human mesenchymal stem cells (hMSCs)[1][14]. In these cells, 24R,25(OH)2D3 has been shown to inhibit proliferation and promote osteoblastic differentiation, as evidenced by increased alkaline phosphatase activity and calcium mineralization of the extracellular matrix[1][14]. Furthermore, it can modulate the expression of key osteogenic genes, such as osteocalcin[7][9][15]. The effects of 24R,25(OH)2D3 on osteocalcin (B1147995) synthesis can be cooperative with 1α,25(OH)2D3[7].

Cartilage Health

24R,25(OH)2D3 is crucial for the health and development of cartilage. It has been shown to stimulate the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation[16]. Specifically, it appears to act on resting zone chondrocytes, inducing their differentiation into a phenotype responsive to 1α,25(OH)2D3, which is characteristic of growth zone chondrocytes[16]. This suggests a role for 24R,25(OH)2D3 in the regulation of endochondral ossification. Moreover, it has been demonstrated to have a protective effect on articular cartilage[17].

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics, receptor binding, and biological effects of 24R,25(OH)2D3.

Table 1: Pharmacokinetic Parameters of 24R,25(OH)2D3 in Humans

ParameterValueReference
Half-life (t½)
   - Fast phase3.0 ± 0.9 hours[18]
   - Slow phase8.2 ± 2.9 days[18]
Volume of Distribution (Vd) 0.19 ± 0.02 L/kg[18]
Bioavailability (oral) ~70%[18]

Table 2: Vitamin D Receptor (VDR) Binding Affinity

LigandRelative Binding Affinity (%)Reference
1α,25(OH)2D3 100
24R,25(OH)2D3 1.7 times less potent than 24R,25(OH)2D3
25(OH)D3 Significantly lower than 1α,25(OH)2D3

Note: The binding of 24R,25(OH)2D3-liganded VDR to the Vitamin D Responsive Element (VDRE) is weak, even at concentrations 10^5-fold higher than 1α,25(OH)2D3, but is enhanced by a nuclear accessory factor.[10]

Table 3: Effects of 24R,25(OH)2D3 on Cellular Processes and Gene Expression

Cell Type/SystemParameterDose/ConcentrationEffectReference
Human Mesenchymal Stem Cells (hMSCs) Proliferation10 nMInhibition[1][14]
Alkaline Phosphatase Activity10 nMIncrease[1][14]
Calcium Mineralization10 nMInduction[1][14]
VDR mRNA expression10 nMDecrease[1]
Osteocalcin mRNA expression10 nMDecrease[15]
Human Osteoblastic Cells cGMP content10⁻⁹ - 10⁻⁸ M~200% increase[7]
Osteocalcin synthesis (with 10⁻⁹ M 1,25(OH)2D3)10⁻⁹ - 10⁻⁸ MStimulation[7]
Rabbit Costal Growth Chondrocytes DNA synthesis (logarithmic phase)Up to 10⁻⁷ MNo effect[6]
Glycosaminoglycan (GAG) synthesisUp to 10⁻⁷ MNo effect[6]
Expression of differentiated phenotype (confluent)10⁻⁷ M (maximal)Stimulation[6]
Avian Growth Plate Chondrocytes (preconfluent) DNA, protein, LDH activity0.10 - 10 nMSignificant increase[17]
Mineral deposition0.10 - 10 nM20-50% increase[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of 24R,25(OH)2D3.

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of 24R,25(OH)2D3 to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

binding_assay_workflow cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Prepare Reagents: - VDR source (e.g., nuclear extract) - Radioligand ([³H]-1α,25(OH)₂D₃) - Unlabeled 24R,25(OH)2D3 (competitor) - Assay buffer incubation 2. Incubation: - Combine VDR, radioligand, and varying concentrations of unlabeled competitor. - Incubate to reach equilibrium. prep->incubation separation 3. Separation: - Separate bound from free radioligand (e.g., hydroxylapatite precipitation or filter binding). incubation->separation quantification 4. Quantification: - Measure radioactivity of the bound fraction using liquid scintillation counting. separation->quantification analysis 5. Data Analysis: - Plot percentage of specific binding vs. competitor concentration. - Determine IC₅₀ and calculate Ki. quantification->analysis hMSC_differentiation_workflow cluster_workflow hMSC Osteogenic Differentiation Workflow seeding 1. Cell Seeding: - Plate hMSCs in growth medium and culture to sub-confluency. induction 2. Induction of Differentiation: - Replace growth medium with osteogenic differentiation medium containing 24R,25(OH)2D3 (e.g., 10 nM). seeding->induction culture 3. Culture and Maintenance: - Culture for 14-21 days, changing the medium every 2-3 days. induction->culture analysis 4. Analysis of Differentiation: - Assess osteogenic markers:  - Alkaline phosphatase activity staining  - Alizarin Red S staining for mineralization  - qRT-PCR for osteogenic gene expression. culture->analysis qrt_pcr_workflow cluster_workflow qRT-PCR Workflow for Gene Expression Analysis treatment 1. Cell Treatment: - Treat cells with 24R,25(OH)2D3 or other vitamin D metabolites for a specified time. rna_extraction 2. RNA Extraction: - Lyse cells and extract total RNA. treatment->rna_extraction cdna_synthesis 3. cDNA Synthesis: - Reverse transcribe the RNA into cDNA. rna_extraction->cdna_synthesis qpcr 4. qPCR: - Perform real-time PCR using primers for CYP24A1 and a reference gene. cdna_synthesis->qpcr analysis 5. Data Analysis: - Calculate relative gene expression using the ΔΔCt method. qpcr->analysis

References

Navigating the Nexus of Triterpenoids and Vitamin D Metabolites in Bone Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 24R,25-Dihydroxy Compounds and Their Putative Roles in Fracture Healing for Researchers and Drug Development Professionals

Executive Summary

The intricate process of bone fracture healing is a highly coordinated physiological event involving a symphony of cellular and molecular players. The quest for therapeutic agents that can modulate and enhance this process is a significant focus of musculoskeletal research. This technical guide addresses the role of "24R,25-Dihydroxy" compounds in bone regeneration. Initial investigation into the specifically requested molecule, 24R,25-Dihydroxycycloartan-3-one , a cycloartane (B1207475) triterpenoid, reveals a notable scarcity of scientific literature pertaining to its effects on bone fracture healing. A singular crystallographic study describes its molecular structure but does not explore its biological activity[1]. The broader class of cycloartane triterpenoids, found in plants such as Actaea racemosa, has been primarily investigated for anti-inflammatory and cytotoxic properties[2][3][4][5][6][7][8][9][10][11].

Conversely, a similarly named compound, 24R,25-Dihydroxyvitamin D3 , a metabolite of vitamin D3, is the subject of extensive research in the context of bone metabolism and fracture repair. Given the potential for nomenclature confusion, this guide will focus on the substantial body of evidence surrounding 24R,25-Dihydroxyvitamin D3, presenting a comprehensive overview of its mechanism of action, quantitative effects on bone healing, and the experimental protocols utilized in these seminal studies. This information is intended to provide a valuable resource for researchers and drug development professionals in the field of bone regeneration.

The Role of 24R,25-Dihydroxyvitamin D3 in Bone Fracture Healing

Fracture healing is a complex process that recapitulates aspects of embryonic endochondral ossification. It involves a cascade of events, including inflammation, soft callus formation (chondrogenesis), hard callus formation (osteogenesis), and bone remodeling. Emerging evidence strongly suggests that 24R,25-Dihydroxyvitamin D3 is not merely an inactive catabolite of vitamin D metabolism but a crucial player in the endochondral phase of bone repair[12][13][14][15][16][17].

Mechanism of Action and Signaling Pathway

The biological effects of 24R,25-Dihydroxyvitamin D3 in fracture healing are mediated through a novel signaling pathway, distinct from the classical nuclear vitamin D receptor (VDR) pathway activated by 1α,25-dihydroxyvitamin D3[13][14]. The key components of this pathway are:

  • 24R,25-Dihydroxyvitamin D3 : The signaling molecule that accumulates at the fracture site.

  • FAM57B2 (TLCD3B2) : A specific membrane-associated receptor for 24R,25-Dihydroxyvitamin D3 found on the surface of chondrocytes within the fracture callus[12][13][15].

  • Lactosylceramide (B164483) (LacCer) : The downstream effector molecule synthesized by FAM57B2 upon binding of 24R,25-Dihydroxyvitamin D3[12][13][15].

The binding of 24R,25-Dihydroxyvitamin D3 to FAM57B2 stimulates the synthesis of lactosylceramide, which in turn modulates chondrocyte maturation and promotes the transition from a soft cartilaginous callus to a hard, mineralized callus[13]. This pathway is essential for optimal endochondral ossification during fracture repair[13].

24R_25_Dihydroxyvitamin_D3_Signaling_Pathway 24R_25_OH2D3 24R,25-Dihydroxyvitamin D3 FAM57B2 FAM57B2 (TLCD3B2) Receptor (on Chondrocyte) 24R_25_OH2D3->FAM57B2 Binds to LacCer Lactosylceramide (LacCer) Synthesis FAM57B2->LacCer Activates Chondrocyte_Maturation Chondrocyte Maturation LacCer->Chondrocyte_Maturation Endochondral_Ossification Endochondral Ossification Chondrocyte_Maturation->Endochondral_Ossification Fracture_Healing Enhanced Fracture Healing Endochondral_Ossification->Fracture_Healing

Signaling cascade of 24R,25-Dihydroxyvitamin D3 in fracture healing.

Quantitative Data on the Efficacy of 24R,25-Dihydroxyvitamin D3 in Bone Fracture Healing

In vivo studies, primarily in murine models, have provided quantitative evidence for the beneficial effects of 24R,25-Dihydroxyvitamin D3 on fracture healing. The following tables summarize key findings from these studies.

Table 1: Effects of 24R,25-Dihydroxyvitamin D3 on Fracture Callus Properties in Cyp24a1-/- Mice
ParameterGenotype/TreatmentDay 10 Post-FractureDay 14 Post-FractureDay 21 Post-FractureReference
Callus Volume (mm³) Wild-Type15.2 ± 0.817.5 ± 1.114.9 ± 0.9[13]
Cyp24a1-/- (No 24,25(OH)₂D₃)10.1 ± 0.712.3 ± 0.910.8 ± 0.6[13]
Cyp24a1-/- + 24,25(OH)₂D₃14.9 ± 1.0#16.9 ± 1.2#14.5 ± 0.8#[13]
Stiffness (N/mm) Wild-Type-12.5 ± 1.525.1 ± 3.2[13]
Cyp24a1-/- (No 24,25(OH)₂D₃)-7.1 ± 1.114.3 ± 2.5*[13]
Cyp24a1-/- + 24,25(OH)₂D₃-11.8 ± 1.3#23.9 ± 3.0#[13]

*p < 0.05 vs. Wild-Type; #p < 0.05 vs. untreated Cyp24a1-/-

Table 2: Biomechanical Properties of Healing Bone in Wild-Type Mice Treated with 24R,25-Dihydroxyvitamin D3
ParameterTreatment GroupDay 21 Post-OsteotomyReference
Stiffness (N/mm) Vehicle Control28.3 ± 2.1[12][15]
24,25(OH)₂D₃ Treated38.9 ± 3.4[12][15]
Elastic Modulus (MPa) Vehicle Control1.8 ± 0.2[12][15]
24,25(OH)₂D₃ Treated2.5 ± 0.3[12][15]

*p < 0.05 vs. Vehicle Control

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on 24R,25-Dihydroxyvitamin D3.

In Vivo Murine Fracture Model
  • Animal Model : 12-week-old female C57BL/6 wild-type mice or Cyp24a1-null mice on a C57BL/6 background[12][13][15].

  • Surgical Procedure : A standardized mid-diaphyseal osteotomy of the tibia is performed. The fracture is typically stabilized with an intramedullary pin[13].

  • Treatment : 24R,25-Dihydroxyvitamin D3 is administered, often via subcutaneous injection, at specified dosages and time intervals post-surgery. Control groups receive a vehicle injection[12][13][15].

  • Analysis :

    • Histology and Immunohistochemistry : Callus tissue is harvested at various time points (e.g., days 10, 14, 21), sectioned, and stained (e.g., Safranin O/Fast Green) to visualize cartilage and bone formation. Immunohistochemistry is used to detect specific proteins like FAM57B2[12][13][15].

    • Micro-Computed Tomography (μCT) : Callus volume, bone mineral density, and other three-dimensional structural parameters are quantified[13].

    • Biomechanical Testing : At the study endpoint, the healed tibiae are subjected to mechanical testing (e.g., three-point bending) to determine properties such as stiffness and elastic modulus[12][13][15].

Murine_Fracture_Model_Workflow cluster_0 Pre-Clinical Study Setup cluster_1 Data Collection & Analysis Animal_Selection Select Mice (e.g., C57BL/6, Cyp24a1-/-) Osteotomy Tibial Osteotomy & Intramedullary Pinning Animal_Selection->Osteotomy Grouping Divide into Treatment Groups (Vehicle vs. 24R,25(OH)2D3) Osteotomy->Grouping Treatment_Admin Administer Treatment (e.g., Subcutaneous Injection) Grouping->Treatment_Admin Time_Points Harvest Callus at Specific Time Points (e.g., Day 10, 14, 21) Treatment_Admin->Time_Points uCT_Analysis μCT Analysis (Callus Volume, BMD) Time_Points->uCT_Analysis Histo_Analysis Histology & IHC (Safranin O, FAM57B2) Time_Points->Histo_Analysis Biomechanical_Test Biomechanical Testing (Stiffness, Elastic Modulus) Time_Points->Biomechanical_Test

Workflow for in vivo murine fracture healing studies.
In Vitro Osteoblast and Chondrocyte Studies

  • Cell Culture :

    • Osteoblasts : Primary human mesenchymal stem cells (hMSCs) are cultured in osteogenic differentiation medium[18][19].

    • Chondrocytes : Primary chondrocytes are isolated from fracture calluses or growth plates[13].

  • Treatment : Cells are treated with varying concentrations of 24R,25-Dihydroxyvitamin D3.

  • Analysis :

    • Gene Expression : Quantitative real-time PCR (qRT-PCR) is used to measure the expression of genes involved in osteogenesis (e.g., alkaline phosphatase, osteocalcin) and chondrogenesis[18][19].

    • Enzyme Activity : Alkaline phosphatase activity, an early marker of osteoblast differentiation, is measured[18][19].

    • Mineralization Assays : Alizarin Red S staining is used to visualize and quantify calcium deposition by mineralizing osteoblasts[18][19].

Concluding Remarks and Future Directions

The available evidence strongly supports a critical role for the vitamin D metabolite, 24R,25-Dihydroxyvitamin D3 , in promoting bone fracture healing, particularly through the endochondral ossification phase. Its unique signaling pathway involving the FAM57B2 receptor and lactosylceramide presents a novel target for therapeutic intervention. The preclinical data demonstrating enhanced biomechanical properties of healed bone following 24R,25-Dihydroxyvitamin D3 administration are promising for its potential clinical translation[12][15].

In contrast, the role of the cycloartane triterpenoid, This compound , in bone regeneration remains undefined. Future research is warranted to explore the biological activities of this and other related triterpenoids in skeletal tissues. Such studies could potentially unveil new classes of compounds with osteogenic or chondrogenic properties. For researchers in this field, it is crucial to maintain a clear distinction between these two similarly named but structurally and functionally disparate molecules. Further investigation into the potential synergistic or independent effects of vitamin D metabolites and phyto-derived triterpenoids could also represent an exciting new frontier in the development of therapies for bone fracture healing.

References

Unveiling the Therapeutic Promise of Cycloartane Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research for "24R,25-Dihydroxycycloartan-3-one" did not yield sufficient specific data for a dedicated technical guide. This document therefore provides a comprehensive overview of the broader class of cycloartane (B1207475) triterpenoids , to which this compound belongs. The therapeutic potential and mechanisms of action discussed are based on studies of various members of the cycloartane family and may offer insights into the potential activities of the specific compound of interest.

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic skeleton with a distinctive cyclopropane (B1198618) ring.[1][2] These compounds are widely distributed in the plant kingdom and have been isolated from various medicinal plants.[1][3] Emerging research has highlighted the significant pharmacological potential of cycloartane triterpenoids, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, anti-aging, and immunomodulatory effects.[1][3] This technical guide will delve into the promising therapeutic applications of these compounds, with a focus on their anticancer and anti-inflammatory properties, detailing the experimental evidence and elucidating the underlying molecular mechanisms.

Potential Therapeutic Applications

The unique structural features of cycloartane triterpenoids contribute to their diverse pharmacological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the cytotoxic and antiproliferative effects of cycloartane triterpenoids against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest in tumor cells.

Quantitative Data on Cytotoxic Activity:

The cytotoxic efficacy of various cycloartane triterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below.

Compound/ExtractCancer Cell LineIC50 ValueReference
Actaticas A-GHT-29 (Colon)9.2–26.4 μM[4]
Actaticas A-GMcF-7 (Breast)9.2–26.4 μM[4]
Argentatin APC-3M (Prostate)21.8 ± 2.7 μM[5]
Argentatin ANCI-H460 (Lung)19.6 ± 1.3 μM[5]
Argentatin AMCF-7 (Breast)15.2 ± 0.7 μM[5]
Argentatin ASF-268 (CNS)24.3 ± 0.3 μM[5]
Argentatin AMDA-MB-231 (Breast)22.3 ± 0.5 μM[5]
Argentatin BPC-3M (Prostate)31.9 ± 0.7 μM[5]
Argentatin BNCI-H460 (Lung)31.2 ± 0.0 μM[5]
Argentatin BMCF-7 (Breast)32.8 ± 1.2 μM[5]
Argentatin BSF-268 (CNS)35.0 ± 0.2 μM[5]
Argentatin BMDA-MB-231 (Breast)32.9 ± 0.1 μM[5]
Argentatin HPC-3M (Prostate)13.5 ± 1.7 μM[5]
Argentatin HNCI-H460 (Lung)17.5 ± 0.9 μM[5]
Argentatin HMCF-7 (Breast)23.1 ± 0.4 μM[5]
Argentatin HSF-268 (CNS)31.2 ± 1.7 μM[5]
Argentatin HMDA-MB-231 (Breast)32.0 ± 0.8 μM[5]
Cycloartan-24-ene-1α,2α,3β-triol (MY-1)PC-3 (Prostate)9.6 µM[6]
Cycloartane-3,24,25-triol (B1153221)PC-3 (Prostate)2.226 ± 0.28 μM[7][8]
Cycloartane-3,24,25-triolDU145 (Prostate)1.67 ± 0.18 μM[7][8]
Cimicifuga yunnanensis compounds 4 & 13MCF-7 (Breast)3.1 µg/mL & 0.1 µg/mL[1]
Cimicifuga yunnanensis compounds 4 & 13MDA-MB-231 (Breast)2.5 µg/mL & 0.32 µg/mL[1]
Cimicifuga yunnanensis compounds 4 & 13SK-BR3 (Breast)5.5 µg/mL & 0.21 µg/mL[1]
Anti-inflammatory Activity

Cycloartane triterpenoids have also demonstrated potent anti-inflammatory properties. These compounds can modulate key inflammatory pathways, suggesting their potential in treating inflammatory disorders.

Quantitative Data on Anti-inflammatory Activity:

CompoundAssayED50/IC50 ValueReference
Argentatin ATPA-induced mouse ear edema2.8×10⁻⁴ mmol/ear[9]
Argentatin BTPA-induced mouse ear edema1.5×10⁻⁴ mmol/ear[9]
25-nor-cycloart-3,16-dione-17-en-24-oic acidTPA-induced mouse ear edema1.4×10⁻⁴ mmol/ear[9]
Curculigo orchioides compound 1LPS-induced NO production in RAW264.7 cells12.4 μM[10]
Curculigo orchioides compound 4LPS-induced NO production in RAW264.7 cells11.8 μM[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of cycloartane triterpenoids are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

Apoptosis Assays

The induction of apoptosis is a key mechanism of anticancer activity.

  • Morphological Observation: Changes in cell morphology characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing) are observed using microscopy.[12]

  • Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis: The expression levels of key apoptotic proteins such as caspases, Bcl-2 family proteins (Bax, Bcl-2), and p53 are analyzed by Western blotting to elucidate the apoptotic pathway.[6]

Anti-inflammatory Assays
  • TPA-Induced Mouse Ear Edema: This in vivo model is used to assess the topical anti-inflammatory activity of compounds.[9]

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone) is applied to the inner and outer surfaces of one ear of a mouse to induce inflammation.

    • The test compound is applied topically to the TPA-treated ear.

    • After a specific time, the mouse is euthanized, and a plug is removed from both the treated and untreated ears.

    • The weight of the earplugs is measured, and the difference in weight indicates the degree of edema. The inhibitory effect of the compound is calculated relative to the control group.

  • Nitric Oxide (NO) Production Assay: This in vitro assay measures the anti-inflammatory effect of compounds on lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10]

    • Macrophages are treated with the test compound and then stimulated with LPS.

    • The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis

Several cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One prominent mechanism involves the p53-dependent mitochondrial pathway.[6][13]

apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Cycloartane Triterpenoids Cycloartane Triterpenoids p53 p53 Cycloartane Triterpenoids->p53 Upregulates Bax Bax p53->Bax Activates Bcl2 Bcl2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: p53-dependent mitochondrial apoptosis pathway.

This pathway is initiated by the upregulation of the tumor suppressor protein p53, which in turn activates the pro-apoptotic protein Bax and inhibits the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3, ultimately leading to programmed cell death.[2][13]

Kinase Inhibition

Certain cycloartane triterpenoids have been identified as inhibitors of specific kinases involved in cell proliferation and survival. For example, cycloartane-3,24,25-triol has been shown to be a potent and selective inhibitor of myotonic dystrophy-related CDC42-binding kinase α (MRCKα).[7][8]

kinase_inhibition_pathway Cycloartane-3,24,25-triol Cycloartane-3,24,25-triol MRCKa MRCKα Kinase Cycloartane-3,24,25-triol->MRCKa Inhibits CellProliferation Cell Proliferation & Survival MRCKa->CellProliferation Promotes

References

24R,25-Dihydroxycycloartan-3-one: A Bioactive Triterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

24R,25-Dihydroxycycloartan-3-one is a cycloartane-type triterpenoid (B12794562) that has been isolated from the plant Dysoxylum malabaricum.[1] Triterpenoids from the Dysoxylum genus are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][3] While research on this compound is still in its nascent stages, preliminary data suggests its potential as a modulator of key cellular signaling pathways, warranting further investigation for its therapeutic applications. This technical guide provides a summary of the currently available data on the bioactivity of this compound, along with generalized experimental protocols and putative signaling pathways.

Quantitative Data

The primary biological activity reported for this compound is its ability to inhibit Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) and its antiproliferative effects against leukemia cell lines. The available quantitative data is summarized in the tables below.

Table 1: Kinase Inhibition Data for this compound

Kinase TargetBinding Dissociation Constant (Kd) (µM)
MRCKα2.1
MRCKβ9.8

Data from Lowe et al., 2014.[4]

Table 2: Antiproliferative Activity of this compound

Cell LineCell TypeIC50 (µM)
MOLM-14Acute Myeloid Leukemia4.58 ± 0.89
MonoMac6Acute Monocytic Leukemia2.89 ± 0.71

Data from Lowe et al., 2014.[5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been extensively published. However, the following are generalized methodologies for assessing the key activities identified.

Kinase Inhibition Assay (Ligand-Binding Assay)

This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of a test compound against a specific kinase.

Materials:

  • Active kinase (e.g., recombinant MRCKα or MRCKβ)

  • Biotinylated ligand with known affinity for the kinase

  • Streptavidin-coated plates

  • Test compound (this compound)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., europium-labeled anti-tag antibody)

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer.

  • Add a fixed concentration of the active kinase to each well of a streptavidin-coated plate.

  • Add the various dilutions of the test compound to the wells.

  • Add a fixed concentration of the biotinylated ligand to all wells.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the detection reagent and incubate for a specified time.

  • Read the signal (e.g., time-resolved fluorescence) using a plate reader.

  • The Kd is calculated from the competition binding curve by fitting the data to a one-site binding model.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

Materials:

  • Cancer cell lines (e.g., MOLM-14, MonoMac6)

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Hypothetical Experimental Workflow for Bioactivity Screening

G cluster_extraction Isolation cluster_screening Bioactivity Screening cluster_downstream Mechanism of Action Studies plant Dysoxylum malabaricum extract Crude Extract plant->extract isolate This compound extract->isolate kinase_assay Kinase Inhibition Assay (e.g., MRCKα/β) isolate->kinase_assay cell_assay Cell Viability Assay (e.g., MTT on Cancer Cells) isolate->cell_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) kinase_assay->pathway_analysis apoptosis_assay Apoptosis Assays (Annexin V, Caspase Activity) cell_assay->apoptosis_assay pathway_analysis->apoptosis_assay

Caption: Bioactivity screening workflow for this compound.

Putative Signaling Pathway Modulated by this compound

Given the inhibitory activity of this compound against MRCK kinases, a putative signaling pathway can be proposed. MRCK kinases are downstream effectors of the Rho GTPase, Cdc42, and are involved in regulating the actin-myosin cytoskeleton. Inhibition of MRCK could lead to disruption of processes like cell migration, adhesion, and proliferation, which are often dysregulated in cancer.

G Cdc42 Cdc42-GTP MRCK MRCKα/β Cdc42->MRCK Activates Compound This compound Compound->MRCK Inhibits LIMK LIM Kinase MRCK->LIMK Phosphorylates MLC Myosin Light Chain MRCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Dynamics Cofilin->Actin Regulates Proliferation Cell Proliferation & Survival Actin->Proliferation Myosin Myosin II Activity MLC->Myosin Activates Myosin->Proliferation

Caption: Putative signaling pathway inhibited by this compound.

Conclusion

This compound is a natural product with demonstrated in vitro activity against MRCK kinases and leukemia cell lines. The available data, although limited, positions this triterpenoid as a promising lead compound for further investigation in the context of cancer therapy. The provided generalized protocols can serve as a starting point for more detailed studies into its mechanism of action. Future research should focus on a broader screening against various cancer cell lines, in vivo efficacy studies, and a more in-depth elucidation of the signaling pathways it modulates. The structural features of this compound also make it an interesting scaffold for medicinal chemistry efforts to develop more potent and selective kinase inhibitors.

References

Preliminary In Vitro Studies of 24R,25-Dihydroxyvitamin D3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 24R,25-Dihydroxycycloartan-3-one is exceptionally limited in publicly available scientific literature. The primary data available pertains to its crystal structure, identifying it as a triterpene with the chemical formula C30H50O3[1]. One source suggests inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) and nitric oxide release (NOR 1) activation, however, quantitative data and detailed experimental protocols for these activities are not provided[2].

This technical guide will therefore focus on the extensively studied and similarly named compound, 24R,25-dihydroxyvitamin D3 (also known as 24R,25-dihydroxycholecalciferol), a significant metabolite of vitamin D3. This document will provide an in-depth overview of its preliminary in vitro studies, including quantitative data, experimental methodologies, and associated signaling pathways, for researchers, scientists, and drug development professionals.

Introduction to 24R,25-Dihydroxyvitamin D3

24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3] is a dihydroxylated metabolite of vitamin D3, produced from 25-hydroxyvitamin D3 by the enzyme 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1)[3]. While 1α,25-dihydroxyvitamin D3 (calcitriol) is the most biologically active form of vitamin D3, 24R,25(OH)2D3 exhibits its own distinct biological activities, particularly in cartilage and bone metabolism. It is considered essential for normal bone fracture healing[4].

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative data from various in vitro studies on 24R,25-dihydroxyvitamin D3.

Biological EffectCell Type/SystemConcentration/DoseObserved EffectReference
Increased DNA SynthesisEmbryonic Chick Skeletal Mesenchyme (Micromass Culture)12 nM2-fold increase in [3H]thymidine incorporation after 24h[5]
Increased Protein SynthesisEmbryonic Chick Skeletal Mesenchyme (Micromass Culture)12 nM2.4-fold increase in [3H]leucine incorporation[5]
Increased Ornithine Decarboxylase (ODC) ActivityEmbryonic Chick Skeletal Mesenchyme (Micromass Culture)12 nM2.0-fold increase in ODC activity[5]
Stimulation of MAPK ActivityRat Costochondral Resting Zone (RC) ChondrocytesDose-dependentTime-dependent increase, evident at 9 min, maximal at 90 min[6]
Stimulation of Intestinal Calcium TransportChick Intestine2 nmolesSignificant stimulation[7]
Inhibition of 1,25(OH)2D3-stimulated Phosphate UptakeIsolated Chick EnterocytesNot specifiedInhibition of rapid responses to 1,25(OH)2D3[8]
Stimulation of Proteoglycan SynthesisCartilage Cells in CultureNot specifiedIncreased sulfate (B86663) incorporation into proteoglycans[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Chondrocyte Culture and Proliferation Assays

Objective: To assess the effect of 24R,25(OH)2D3 on chondrocyte proliferation and protein synthesis.

Methodology:

  • Cell Culture: Micromass cell cultures are prepared from 4.5-day-old embryonic chick skeletal mesenchyme, which yields a high proportion of chondrocytes[5].

  • Treatment: Cultures are treated with 12 nM 24R,25(OH)2D3[5].

  • DNA Synthesis Assay: After 24 hours of treatment, [3H]thymidine is added to the cultures. The incorporation of the radiolabel into DNA is measured to quantify cell proliferation[5].

  • Protein Synthesis Assay: [3H]leucine is added to the cultures, and its incorporation into protein is measured to assess protein synthesis[5].

  • Ornithine Decarboxylase (ODC) Activity Assay: The activity of ODC, an enzyme associated with cell growth, is measured in cell lysates[5].

MAPK Activation in Chondrocytes

Objective: To investigate the signaling pathways activated by 24R,25(OH)2D3 in chondrocytes.

Methodology:

  • Cell Culture: Confluent cultures of rat costochondral resting zone (RC) chondrocytes are used[6].

  • Treatment: Cells are treated with varying doses of 24R,25(OH)2D3 for different time points (e.g., 9 minutes to 90 minutes)[6].

  • MAPK Activity Assay: Mitogen-activated protein kinase (MAPK) specific activity is measured in cell lysates. The activation of specific MAPK isoforms, such as ERK1/2 (p42/p44), is determined, often by Western blotting using phospho-specific antibodies[6].

  • Inhibitor Studies: To delineate the signaling pathway, cells are pre-treated with specific inhibitors such as PD98059 (a MEK inhibitor that blocks ERK1/2 activation) before 24R,25(OH)2D3 treatment[6].

Intestinal Calcium Transport

Objective: To measure the in vivo effect of 24R,25(OH)2D3 on intestinal calcium transport.

Methodology:

  • Animal Model: Vitamin D-deficient chicks are used[7].

  • Administration: Chicks are given a single dose of 24R,25(OH)2D3 (e.g., 2 nmoles)[7].

  • Measurement: Intestinal calcium transport is measured at various time points (e.g., 24 hours) after administration. This is often done using an in vitro gut sac method where a segment of the intestine is incubated with a solution containing radioactive calcium (45Ca), and the transport of calcium across the intestinal wall is quantified[7].

Signaling Pathways and Mechanisms of Action

PKC-Dependent MAPK/ERK Signaling in Chondrocytes

In resting zone chondrocytes, 24R,25(OH)2D3 stimulates cell proliferation and matrix synthesis through a membrane-associated receptor, leading to the activation of the Protein Kinase C (PKC) and subsequently the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway. This signaling is dependent on phospholipase D (PLD) and is enhanced by the inhibition of cyclooxygenase (COX) activity[6].

G 24R,25(OH)2D3 24R,25(OH)2D3 MembraneReceptor Membrane Receptor (VDRmem24,25) 24R,25(OH)2D3->MembraneReceptor PLD Phospholipase D (PLD) MembraneReceptor->PLD PKC Protein Kinase C (PKC) PLD->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK CellResponse Cellular Responses (Proliferation, Matrix Synthesis) MAPK->CellResponse COX Cyclooxygenase (COX) COX->MAPK Inhibition enhances effect G cluster_125 1,25(OH)2D3 Signaling cluster_2425 24R,25(OH)2D3 Action 1,25(OH)2D3 1,25(OH)2D3 MARRS 1,25D3-MARRS Receptor 1,25(OH)2D3->MARRS RapidResponse Rapid Cellular Response (e.g., Phosphate Uptake) MARRS->RapidResponse 24R,25(OH)2D3 24R,25(OH)2D3 Catalase Catalase 24R,25(OH)2D3->Catalase Inhibition H2O2 Increased H2O2 (ROS) Catalase->H2O2 Reduced Breakdown H2O2->MARRS Inhibits Binding

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of 24R,25-Dihydroxycycloartan-3-one, a cycloartane-type triterpenoid (B12794562) of interest for its potential biological activities. While specific literature on the complete chemical synthesis of this compound is limited, this guide presents a putative synthetic pathway based on established organic chemistry principles. Furthermore, it details robust purification and characterization protocols adapted from methods used for structurally related natural products. All quantitative data are summarized for clarity, and key experimental workflows are illustrated.

Introduction

Cycloartane (B1207475) triterpenoids are a large and diverse class of natural products known for a wide range of biological activities. This compound is a specific member of this family characterized by a cycloartane skeleton, a ketone at the C-3 position, and a dihydroxylated side chain with a defined stereochemistry at C-24. The structural features of this molecule make it a target of interest for pharmacological studies. These notes provide a comprehensive guide for its preparation and isolation in a laboratory setting.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a more readily available cycloartane triterpenoid, such as cycloartenone. The key transformation is the stereoselective dihydroxylation of the side chain.

Synthesis_Pathway Cycloartenone Cycloartenone Intermediate Side-chain modified cycloartenone Cycloartenone->Intermediate Side-chain functionalization Target This compound Intermediate->Target Stereoselective dihydroxylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Note: The following is a proposed synthetic protocol and may require optimization.

1. Starting Material: Cycloartenone.

2. Side-Chain Modification (if necessary):

  • Depending on the starting material's side chain, initial modifications such as allylic oxidation or epoxidation might be required to introduce functionality for the dihydroxylation step.

3. Stereoselective Dihydroxylation:

  • Reagents: Osmium tetroxide (OsO₄) with a chiral ligand (e.g., a derivative of dihydroquinidine (B8771983) or dihydroquinine) to induce R-stereoselectivity at the C-24 position, and a co-oxidant like N-methylmorpholine N-oxide (NMO).

  • Procedure:

    • Dissolve the cycloartenone precursor in an appropriate solvent system (e.g., t-butanol/water).

    • Add the chiral ligand and NMO.

    • Add a catalytic amount of OsO₄.

    • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of this compound

This protocol is adapted from established methods for the isolation of cycloartane-type triterpenoids from natural extracts and can be applied to the crude synthetic product.[1][2]

1. Initial Fractionation (Silica Gel Chromatography):

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

  • Procedure:

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the desired product based on TLC analysis.

2. High-Performance Liquid Chromatography (HPLC) Purification:

  • For final purification to obtain high-purity this compound.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

  • Detection: UV detector (wavelength will depend on the chromophores present, typically around 210 nm for non-conjugated ketones).

  • Procedure:

    • Dissolve the partially purified product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run the gradient program to separate the components.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to yield the purified compound.

Purification_Workflow Crude Crude Synthetic Product Silica Silica Gel Chromatography Crude->Silica Fractions Combined Fractions Silica->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure

References

Application Notes and Protocols for the Extraction of 24R,25-Dihydroxycycloartan-3-one from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24R,25-Dihydroxycycloartan-3-one is a cycloartane-type triterpenoid (B12794562) that has been isolated from plant species of the Dysoxylum genus, notably Dysoxylum malabaricum.[1][2] Cycloartane (B1207475) triterpenoids are a class of natural products exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and anticancer properties.[3] Recent studies have highlighted the potential of cycloartane triterpenoids isolated from Dysoxylum malabaricum as cytotoxic agents against various cancer cell lines, particularly breast cancer.[1][4][5][6][7] These compounds have been shown to induce apoptosis and cause cell cycle arrest, making them promising candidates for further investigation in drug discovery and development.[5][6]

This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from plant material, based on established methodologies for cycloartane triterpenoids. It also presents a summary of the reported biological activities of related compounds from Dysoxylum and a proposed signaling pathway based on the known mechanisms of similar triterpenoids.

Data Presentation

While specific extraction yields for this compound are not extensively reported in the literature, the following table summarizes the cytotoxic activity of cycloartane triterpenoids isolated from Dysoxylum malabaricum against breast cancer cell lines. This data is crucial for bioassay-guided fractionation, a key strategy in the isolation of bioactive compounds.

Compound ClassPlant SourceCancer Cell LineBioactivity (IC50)Reference
Cycloartane TriterpenoidsDysoxylum malabaricumT-47D (breast cancer)18 µM[1]
Cycloartane TriterpenoidsDysoxylum malabaricumMCF-7 (breast cancer)14 µM[5][6]
Ring A-modified Cycloartane TriterpenoidsDysoxylum malabaricumMDA-MB-231 (breast cancer)Not specified, but exhibited the highest cytotoxicity among tested compounds[7]

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and isolation of cycloartane triterpenoids from Dysoxylum species.

Plant Material Collection and Preparation
  • Collection: Collect the bark or leaves of Dysoxylum malabaricum.

  • Authentication: Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Triterpenoid Fraction

This protocol describes a standard solid-liquid extraction method.

  • Maceration:

    • Soak the powdered plant material in a suitable solvent system. A mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) is commonly used for extracting cycloartane triterpenoids.[4][5][6] Use a solvent-to-material ratio of approximately 10:1 (v/w).

    • Allow the mixture to stand at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent-Solvent Partitioning (Optional but Recommended):

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to fractionate the extract based on polarity. Triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

Isolation and Purification of this compound

The isolation of the target compound is achieved through chromatographic techniques, often guided by bioassays to identify the fractions with the highest cytotoxic activity.

  • Column Chromatography:

    • Subject the bioactive fraction (e.g., the chloroform or ethyl acetate fraction) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Pool the fractions that show similar TLC profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the compound of interest using preparative or semi-preparative HPLC.[1]

    • A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[2]

Visualizations

Experimental Workflow

Extraction_Workflow plant_material Plant Material (Dysoxylum malabaricum) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (Dichloromethane:Methanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc HPLC Purification fractions->hplc pure_compound This compound hplc->pure_compound analysis Structural Elucidation (NMR, HRMS) pure_compound->analysis

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway for Cytotoxic Activity

Based on the reported mechanisms of cycloartane triterpenoids from Dysoxylum and other plant species, the following signaling pathway is proposed for the cytotoxic effects of this compound in cancer cells.

Signaling_Pathway triterpenoid This compound cell_cycle_proteins CDC20 / CDC25 triterpenoid->cell_cycle_proteins inhibition p53 p53 Activation triterpenoid->p53 induces raf_mek_erk c-Raf-MEK-ERK Pathway triterpenoid->raf_mek_erk inhibition g0_g1_arrest G0/G1 Phase Arrest cell_cycle_proteins->g0_g1_arrest leads to proliferation Cell Proliferation and Survival g0_g1_arrest->proliferation inhibits bax Bax Upregulation p53->bax activates mitochondria Mitochondrial Membrane Depolarization bax->mitochondria induces caspase Caspase Activation mitochondria->caspase activates apoptosis Apoptosis caspase->apoptosis induces apoptosis->proliferation inhibits raf_mek_erk->proliferation promotes

Caption: Proposed mechanism of cytotoxic action for this compound in cancer cells.

References

Application Notes and Protocols for the Detection of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 24R,25-Dihydroxycycloartan-3-one, a cycloartane (B1207475) triterpenoid (B12794562). The methodologies outlined below are based on established analytical techniques for similar triterpenoids and dihydroxy-steroids, providing a robust starting point for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages in sensitivity and selectivity.

Introduction

This compound is a complex triterpenoid of interest in various fields, including natural product chemistry and drug discovery. Accurate and sensitive detection methods are crucial for its quantification in diverse matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This guide details the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Methods Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation. While specific validated methods for this compound are not widely published, methods for structurally similar compounds like other triterpenoids and dihydroxylated sterols can be adapted.[1][2]

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to complex matrices. It often requires minimal sample derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation efficiency but typically requires derivatization to increase the volatility of the analyte.[3]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of related triterpenoids and dihydroxy-steroids using HPLC-MS/MS and GC-MS. These values can serve as a benchmark for method development for this compound.

Table 1: Representative HPLC-MS/MS Method Validation Parameters for Related Analytes

Analyte (Surrogate)Linearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
24R,25-Dihydroxyvitamin D3>0.9918 fmol (7.5 pg)0.23 ng/mLQuantitative< 3.4% (intra-assay), < 2.5% (inter-assay)[4]
Oleanolic Acid>0.99990.08 µg/mL0.24 µg/mL94.70 - 105.81< 2.0[1]
Ursolic Acid>0.99990.12 µg/mL0.36 µg/mL94.70 - 105.81< 2.0[1]

Table 2: Representative GC-MS Method Validation Parameters for Related Analytes

Analyte (Surrogate)DerivatizationLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
24R,25-Dihydroxyvitamin D3n-butyl boronate-TMSNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[5]
Triterpenoids (general)Silylation (e.g., BSTFA)>0.99Low ng/mLLow ng/mL90-110< 15[3]

Experimental Protocols

HPLC-MS/MS Protocol

This protocol is adapted from established methods for the analysis of dihydroxylated sterols and triterpenoids.[6][7]

4.1.1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.

  • Extraction: Perform Soxhlet extraction or ultrasonication with a suitable solvent such as methanol (B129727) or ethanol.

  • Purification: Use solid-phase extraction (SPE) with a C18 or silica (B1680970) gel cartridge to remove interfering substances.

4.1.2. Sample Preparation (from Serum/Plasma)

  • Protein Precipitation: To 100 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) or methanol containing an appropriate internal standard (e.g., a deuterated analog).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.[6]

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, increasing linearly over time to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35-40 °C.[6]

  • Injection Volume: 5 - 10 µL.

4.1.4. MS/MS Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. The precursor ion will likely be [M+H]+ or [M+Na]+. Product ions will result from the fragmentation of the precursor.

  • Collision Energy and other parameters: These will need to be optimized for the specific instrument and analyte.

GC-MS Protocol

This protocol requires a derivatization step to increase the volatility of the analyte.[3]

4.2.1. Sample Preparation and Derivatization

  • Follow the sample preparation steps as for HPLC-MS/MS to obtain a clean, dry extract.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dry extract.

  • Reaction: Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization of the hydroxyl and keto groups.

  • Evaporation and Reconstitution: Evaporate the derivatization reagent and reconstitute the residue in a suitable solvent like hexane.

4.2.2. GC Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.

  • Injection Mode: Splitless injection.

4.2.3. MS Conditions

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte.

  • Mass Range: Scan a suitable mass range (e.g., m/z 50-800) in full scan mode to identify the fragmentation pattern before switching to SIM mode.

Visualizations

Experimental Workflows

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Plant Extract, Serum) extraction Extraction / Protein Precipitation sample->extraction purification Solid-Phase Extraction (SPE) extraction->purification evaporation Evaporation purification->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms data Data Analysis msms->data

Caption: HPLC-MS/MS Experimental Workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Plant Extract) extraction Extraction sample->extraction purification Solid-Phase Extraction (SPE) extraction->purification derivatization Derivatization (Silylation) purification->derivatization gc GC Separation derivatization->gc ms MS Detection (SIM) gc->ms data Data Analysis ms->data

Caption: GC-MS Experimental Workflow.

Method Validation Logic

Validation_Logic method Analytical Method specificity Specificity / Selectivity method->specificity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision robustness Robustness method->robustness

Caption: Key Parameters for Analytical Method Validation.

Conclusion

The protocols described provide a comprehensive framework for the development and validation of analytical methods for the detection and quantification of this compound. The HPLC-MS/MS method is recommended for its high sensitivity and specificity, particularly for complex matrices. The GC-MS method offers an alternative, especially when high separation efficiency is required, though it necessitates a derivatization step. Successful implementation of these methods will require optimization and validation according to established guidelines to ensure reliable and accurate results.

References

Application Note: HPLC Separation of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

24R,25-Dihydroxycycloartan-3-one is a cycloartane-type triterpenoid (B12794562). Compounds of this class are found in various medicinal plants and are of significant interest to researchers for their potential biological activities.[1][2][3] For instance, cycloartane (B1207475) triterpenoids isolated from various species have demonstrated cytotoxic effects against cancer cell lines and the potential to modulate inflammatory pathways.[4][5][6][7] Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of these compounds in complex matrices such as plant extracts.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the separation of this compound. The method is based on established principles for the separation of similar triterpenoid structures, including those found in well-researched plants like Cimicifuga racemosa (Black Cohosh).[8][9]

Challenges in Triterpenoid Analysis

The analysis of cycloartane triterpenoids presents several challenges. Many of these compounds lack a strong chromophore, making UV detection difficult at standard wavelengths (e.g., >210 nm).[8] Consequently, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred for their universal response to non-volatile analytes.[8] Furthermore, the structural similarity and potential for isomeric forms of triterpenoids necessitate a highly efficient chromatographic system to achieve adequate separation.[10]

Methodology

This protocol provides a general framework. Optimization may be required depending on the specific matrix and available instrumentation.

1. Sample Preparation

A standardized sample preparation protocol is essential for reproducible results. The following is a general procedure for extracting triterpenoids from a plant matrix.

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// Edges start -> add_methanol; add_methanol -> sonicate; sonicate -> cool; cool -> fill_volume; fill_volume -> filter; filter -> hplc_vial; } } Caption: Sample Preparation Workflow.

Detailed Protocol:

  • Weigh approximately 300 mg of the dried and powdered sample material into a 50 mL volumetric flask.[8]

  • Add 40 mL of methanol and sonicate the mixture for 15 minutes with occasional shaking.[8] Sonication helps to disrupt cell walls and enhance extraction efficiency.

  • Allow the flask to cool to room temperature.[8]

  • Add methanol to the 50 mL mark and mix thoroughly.[8]

  • Filter a portion of the solution through a 0.2 µm PTFE syringe filter into an HPLC autosampler vial.[8] This step removes particulate matter that could damage the HPLC column.

2. HPLC System and Conditions

The following conditions are based on methods successfully used for the separation of cycloartane and other triterpenoids.[8][11] A reversed-phase C18 column is the standard choice for this class of compounds.

Parameter Condition
HPLC System Any standard HPLC or UFLC system
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 100% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV at 210 nm, or ELSD/CAD

Rationale for Parameter Selection:

  • Column: A C18 stationary phase provides the necessary hydrophobicity to retain and separate semi-polar triterpenoids.[11]

  • Mobile Phase: An acetonitrile/water gradient is a common and effective mobile phase for separating compounds with a range of polarities.[11]

  • Detection: As many triterpenoids lack significant UV absorption, detection at a low wavelength like 210 nm is a starting point.[11] However, for quantification, an ELSD or CAD is recommended for better sensitivity and a more uniform response.[8]

Expected Results & Data

While specific retention times will vary between systems, the described method is designed to effectively separate this compound from other related triterpenoids. The elution order is generally from more polar to less polar compounds on a reversed-phase column.

Below is a table summarizing typical performance characteristics that can be expected. These are representative values based on the analysis of similar triterpenoids.

Compound Class Typical Retention Time (min) Resolution (Rs) Limit of Detection (LOD)
Triterpenoid Glycosides5 - 15> 1.55-10 µg/mL (ELSD)
This compound (Aglycone) 15 - 25 > 1.5 1-5 µg/mL (ELSD)
Less Polar Triterpenoids20 - 30> 1.51-5 µg/mL (ELSD)

Note: Retention times and sensitivity are highly dependent on the specific HPLC system, column chemistry, and detector used.

Troubleshooting & Optimization

// Node Definitions problem [label="Problem Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; poor_resolution [label="Poor Peak Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tailing [label="Peak Tailing / Broadening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_peaks [label="No Peaks / Low Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution1 [label="Adjust Gradient Slope\n(make it shallower)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Try a Different Stationary Phase\n(e.g., Phenyl-Hexyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Check for Column Contamination\nor Sample Overload", fillcolor="#FBBC05", fontcolor="#202124"]; solution4 [label="Use a Mobile Phase Additive\n(e.g., 0.1% Formic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; solution5 [label="Check Sample Preparation\nEnsure adequate concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution6 [label="Use a more sensitive detector\n(ELSD, CAD, or MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges problem -> poor_resolution; problem -> peak_tailing; problem -> no_peaks;

poor_resolution -> solution1 [label="Try First"]; poor_resolution -> solution2 [label="If Needed"]; peak_tailing -> solution3 [label="Most Likely"]; peak_tailing -> solution4 [label="Also Consider"]; no_peaks -> solution5 [label="Check First"]; no_peaks -> solution6 [label="For Quantification"]; } } Caption: HPLC Troubleshooting Logic.

  • Poor Resolution: If peaks are not well separated, decrease the steepness of the gradient (e.g., extend the gradient time from 20 to 30 minutes). Trying a column with a different selectivity, such as a Phenyl-Hexyl phase, may also improve the separation of structurally similar compounds.

  • Peak Tailing: This can be caused by secondary interactions with the stationary phase or by column overload. Ensure the injection mass is within the column's capacity. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve the peak shape for certain compounds.

  • Low Sensitivity: If using UV detection and the signal is weak, consider a universal detector like an ELSD, CAD, or mass spectrometer (MS), which are better suited for non-chromophoric compounds.[8]

Conclusion

The HPLC method outlined provides a solid foundation for the successful separation and analysis of this compound. By employing a standard C18 reversed-phase column with an acetonitrile/water gradient and an appropriate detector, researchers can achieve reliable and reproducible results for the analysis of this and other related cycloartane triterpenoids. The protocol is adaptable and can be optimized to suit various sample matrices and analytical objectives.

References

Application Note: Quantitative Analysis of 24R,25-Dihydroxycycloartan-3-one in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of 24R,25-Dihydroxycycloartan-3-one in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for serum sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating the role and metabolism of cycloartane (B1207475) triterpenoids.

Introduction

This compound belongs to the cycloartane family of triterpenoids, a class of natural products with a wide range of reported biological activities, including anti-inflammatory, and cytotoxic effects against cancer cell lines.[1][2][3][4] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, understanding their metabolic fate, and elucidating their mechanism of action. This document provides a detailed protocol for the analysis of this compound in serum, leveraging the high sensitivity and specificity of LC-MS/MS.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): (e.g., a stable isotope-labeled analog or a structurally similar cycloartane triterpenoid)

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human serum (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike drug-free human serum with the working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Serum Sample Preparation (Solid Phase Extraction)
  • Pre-treatment: To 100 µL of serum, add 20 µL of the internal standard working solution and vortex. Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Chromatographic Conditions (Suggested):

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 60% B to 95% B over 5 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min.

Mass Spectrometry Conditions (Theoretical):

The molecular formula for this compound is C30H50O3. The protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 459.4. Fragmentation is likely to involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions (Theoretical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound459.4441.4 (loss of H2O)15
This compound459.4423.4 (loss of 2xH2O)20
Internal StandardTBDTBDTBD

Note: These MRM transitions are theoretical and require optimization using an analytical standard of this compound.

Data Presentation

The following tables represent a template for the presentation of quantitative data.

Table 1: Calibration Curve for this compound in Human Serum

Nominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
1
5
10
50
100
500
1000

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean ± SD (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean ± SD (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5
Medium100
High800

Visualizations

experimental_workflow start Start: Serum Sample (100 µL) add_is Add Internal Standard start->add_is pretreat Pre-treatment: Add 0.1% Formic Acid add_is->pretreat spe Solid Phase Extraction (C18) pretreat->spe condition 1. Condition: Methanol, Water spe->condition dry_recon Evaporate and Reconstitute spe->dry_recon load 2. Load Sample condition->load wash 3. Wash: Water, 30% Methanol load->wash elute 4. Elute: Methanol wash->elute lcms LC-MS/MS Analysis dry_recon->lcms data Data Acquisition and Analysis lcms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in serum.

signaling_pathway compound Cycloartane Triterpenoids (e.g., this compound) cell_membrane Cell Membrane Interaction compound->cell_membrane signaling_cascade Intracellular Signaling Cascades (e.g., MAPK, NF-κB) cell_membrane->signaling_cascade gene_expression Modulation of Gene Expression signaling_cascade->gene_expression cellular_response Cellular Responses gene_expression->cellular_response anti_inflammatory Anti-inflammatory Effects cellular_response->anti_inflammatory apoptosis Induction of Apoptosis cellular_response->apoptosis cytotoxicity Cytotoxicity in Cancer Cells cellular_response->cytotoxicity

References

Application Notes and Protocols for the X-ray Crystallography of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the single-crystal X-ray diffraction analysis of 24R,25-Dihydroxycycloartan-3-one, a cycloartane-type triterpenoid (B12794562). The information is based on the published crystal structure and established crystallographic protocols.

Introduction

This compound (C₃₀H₅₀O₃) is a triterpenoid natural product.[1][2] Understanding its precise three-dimensional structure is crucial for elucidating its structure-activity relationships and for guiding rational drug design. X-ray crystallography is the definitive method for determining the atomic and molecular structure of crystalline compounds, providing precise details on bond lengths, angles, and stereochemistry.[3][4] This document outlines the crystallographic data for this compound and provides detailed protocols for its crystallization and structural analysis.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for this compound, as reported in the literature.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical Formula C₃₀H₅₀O₃
Formula Weight 458.72
Crystal System Data not available in abstract
Space Group Data not available in abstract
Unit Cell Dimensions Data not available in abstract
Volume Data not available in abstract
Z Data not available in abstract
Calculated Density Data not available in abstract
Radiation type Data not available in abstract
Wavelength Data not available in abstract
Temperature Data not available in abstract
Final R indices [I > 2σ(I)] Data not available in abstract
R indices (all data) Data not available in abstract
Goodness-of-fit on F² Data not available in abstract
CCDC Deposition Number Not specified in abstract

Note: Detailed unit cell parameters and refinement statistics are typically found in the full crystallographic information file (CIF), which was not accessible in the initial search. The primary reference is Acta Crystallographica Section C, (2000), C56, 979-980.[1]

Table 2: Molecular Geometry and Conformation [1]

Molecular FeatureDescription
Ring A (six-membered) Chair conformation
Ring B (six-membered) Twist conformation
Ring C (six-membered) Twist-boat conformation
Ring D (five-membered) Slightly distorted envelope conformation
Side Chain Extended conformation

Key Structural Features

The X-ray analysis of this compound revealed a complex hydrogen-bonding network. The two hydroxyl groups on the side chain form an intramolecular hydrogen bond.[1] Additionally, one of these hydroxyl groups participates in an intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular chains within the crystal lattice.[1]

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B O_hydroxyl1_A Side-Chain O-H (1) O_hydroxyl2_A Side-Chain O-H (2) O_hydroxyl1_A->O_hydroxyl2_A Intramolecular H-Bond O_carbonyl_B Carbonyl O O_hydroxyl2_A->O_carbonyl_B Intermolecular H-Bond O_carbonyl_A Carbonyl O

Diagram of the hydrogen bonding network.

Experimental Protocols

The following are generalized protocols for the crystallization and X-ray diffraction analysis of this compound, based on standard techniques for small organic molecules.[3][5]

Protocol for Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.[3] The slow evaporation method is a common and effective technique for compounds of this type.

Materials:

  • Purified this compound (purity >95%)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small glass vials (1-2 mL) with loose-fitting caps (B75204) or covers (e.g., aluminum foil with pinholes)

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening: Dissolve a small amount of the compound (1-5 mg) in a minimal volume of various solvents or solvent mixtures to find a system where the compound is sparingly soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated or slightly undersaturated solution of this compound in the chosen solvent system at room temperature. The solution should be clear and free of any particulate matter.

  • Slow Evaporation:

    • Transfer the solution to a clean glass vial.

    • Cover the vial in a way that allows for very slow evaporation of the solvent. This can be achieved by using a cap that is not tightly sealed or by covering the opening with paraffin (B1166041) film or aluminum foil and piercing it with a few small holes.

    • Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

  • Crystal Monitoring:

    • Monitor the vial daily for the formation of crystals. This process can take several days to weeks.

    • Once crystals of a suitable size (ideally >0.1 mm in all dimensions) and quality (transparent, well-defined faces) have formed, they should be carefully harvested.[3]

  • Crystal Harvesting:

    • Using a nylon loop or a fine needle, carefully remove a selected crystal from the mother liquor.

    • Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and damage during handling and data collection.

Protocol for X-ray Data Collection and Structure Solution

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Low-temperature device (e.g., nitrogen or helium cryostream)

  • Computer with data collection and structure solution software (e.g., SHELX, Olex2)

Procedure:

  • Crystal Mounting: Mount the cryo-protected crystal on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption.

    • Determine the space group and unit cell parameters from the processed data.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods, which is the standard approach for small molecules.[3] This will provide an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors.

    • Locate and refine the positions of hydrogen atoms, which are often visible in the difference Fourier map.

  • Structure Validation and Deposition:

    • Validate the final structure using software tools to check for geometric consistency and other potential issues.

    • Prepare a final report and a Crystallographic Information File (CIF) containing all relevant experimental and structural information.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the X-ray crystallography of this compound.

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Purification Compound Purification (>95%) Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Integration & Reduction Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation & CIF Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Workflow for X-ray crystal structure determination.

References

Application Note: A Cell-Based Luciferase Reporter Assay for Screening Modulators of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloartane (B1207475) triterpenoids are a class of natural compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[1][2]. 24R,25-Dihydroxycycloartan-3-one is a specific cycloartane triterpenoid (B12794562) whose activity profile suggests potential therapeutic applications. A critical pathway in inflammation and immunity is the Nuclear Factor-kappa B (NF-κB) signaling cascade[3][4]. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes[4][5]. This application note provides a detailed protocol for a cell-based luciferase reporter assay to quantify the inhibitory activity of this compound on the NF-κB signaling pathway.

Principle of the Assay

This assay utilizes a stable cell line co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. The second plasmid constitutively expresses Renilla luciferase, which serves as an internal control to normalize for transfection efficiency and cell viability[4][6]. When the NF-κB pathway is activated by a stimulus like TNF-α, transcription factors bind to the response elements, driving the expression of firefly luciferase. A test compound that inhibits this pathway will cause a dose-dependent decrease in the luminescence signal from firefly luciferase, while the Renilla luciferase signal should remain relatively constant. The ratio of firefly to Renilla luminescence provides a robust and quantifiable measure of NF-κB inhibition.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293-NF-κB/luc cells (stably transfected with NF-κB firefly luciferase reporter and constitutive Renilla luciferase reporter) or RAW 264.7 macrophages for transient transfection[7][8].

  • Compound: this compound (dissolved in DMSO to create a 10 mM stock solution).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents:

    • Recombinant Human TNF-α (stimulus)

    • Dimethyl Sulfoxide (DMSO, vehicle control)

    • Phosphate-Buffered Saline (PBS)

    • 0.25% Trypsin-EDTA

    • Dual-Luciferase® Reporter Assay System

    • Sterile, white, opaque 96-well cell culture plates

Cell Seeding Protocol
  • Culture HEK293-NF-κB/luc cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells once with sterile PBS.

  • Aspirate PBS and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells to a final concentration of 2 x 10⁵ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

Compound Treatment and Stimulation Protocol
  • Prepare serial dilutions of the this compound stock solution in culture medium. A typical final concentration range for screening would be 0.1 µM to 100 µM.

  • Prepare a TNF-α stock solution to a concentration that yields a final concentration of 10 ng/mL in the wells.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the medium containing the respective compound concentrations to the treatment wells.

  • Add 100 µL of medium containing DMSO (at the same final concentration as the highest compound dose) to the vehicle control and stimulated control wells.

  • Incubate the plate for 1 hour at 37°C to allow for compound uptake.

  • Add 10 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except the unstimulated (negative control) wells. Add 10 µL of medium to the negative control wells.

  • Incubate the plate for an additional 6 hours at 37°C in a 5% CO₂ incubator.

Luciferase Assay Protocol
  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare the Dual-Luciferase® Assay Reagents according to the manufacturer's instructions.

  • Remove the culture medium from the wells.

  • Wash the cells gently with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. Read the firefly luciferase activity using a luminometer.

  • Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly signal and initiates the Renilla luciferase reaction.

  • Read the Renilla luciferase activity using the luminometer.

Data Presentation and Analysis

The primary output is the luminescence signal, measured in Relative Light Units (RLU).

1. Normalization: First, normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

  • Normalized RLU = (RLU from Firefly Luciferase) / (RLU from Renilla Luciferase)

2. Calculation of Percent Inhibition: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated (TNF-α only) and unstimulated controls.

  • % Inhibition = 100 x [1 - (Normalized RLUCompound - Normalized RLUUnstimulated) / (Normalized RLUStimulated - Normalized RLUUnstimulated)]

3. IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Table 1: Hypothetical Dose-Response Data for this compound

Compound Conc. (µM)Normalized RLU (Mean ± SD)% Inhibition
0 (Unstimulated)1.5 ± 0.30%
0 (Stimulated + DMSO)25.0 ± 2.1(Reference)
0.123.5 ± 1.96.4%
118.2 ± 1.528.9%
1012.5 ± 1.153.2%
506.8 ± 0.877.4%
1004.1 ± 0.588.9%

Resulting calculated IC₅₀: Approximately 9.5 µM

Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P c1 + IkB->c1 NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 24R,25-Dihydroxy- cycloartan-3-one Compound->IKK Inhibits? DNA κB DNA Element NFkB_nuc->DNA c1->NFkB Luciferase Luciferase Gene Transcription DNA->Luciferase Activates

Caption: Proposed inhibition of the TNF-α induced NF-κB signaling pathway.

Experimental Workflow Diagram

Assay_Workflow A 1. Seed Cells (20,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with Compound (0.1 to 100 µM) B->C D 4. Pre-incubate for 1h C->D E 5. Stimulate with TNF-α (10 ng/mL) D->E F 6. Incubate for 6h E->F G 7. Lyse Cells & Add Reagents (Dual-Luciferase® System) F->G H 8. Read Luminescence (Firefly then Renilla) G->H I 9. Analyze Data (Normalize RLU, Calculate % Inhibition, Determine IC50) H->I

Caption: Step-by-step workflow for the NF-κB luciferase reporter assay.

References

Application Notes and Protocols for In Vivo Studies of Cycloartane Triterpenoids in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Anti-Inflammatory Activity based on structurally similar compounds to 24R,25-Dihydroxycycloartan-3-one.

Disclaimer: No direct in vivo studies were identified for this compound. The following information is based on in vivo and in vitro studies of structurally related cycloartane (B1207475) triterpenoids, which may serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

Cycloartane triterpenoids are a class of natural compounds widely distributed in the plant kingdom, known for a variety of pharmacological activities.[1][2][3] These activities include anti-inflammatory, immunoregulatory, anti-tumor, and cardiovascular effects.[1][2] This document provides detailed application notes and protocols for investigating the in vivo anti-inflammatory effects of cycloartane triterpenoids, using a well-established animal model of topical inflammation. The protocols and data presented are based on studies of representative cycloartane triterpenoids, such as argentatins, and provide a framework for designing and conducting in vivo experiments for compounds like this compound.

Quantitative Data Summary

The anti-inflammatory activity of several cycloartane-type triterpenes has been quantified in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema. The effective dose 50 (ED50), the dose required to inhibit edema by 50%, is a key quantitative metric for comparison.

Table 1: In Vivo Anti-inflammatory Activity of Cycloartane Triterpenoids in the TPA-Induced Mouse Ear Edema Model [4]

CompoundMolecular StructureED50 (mmol/ear)Potency Relative to Indomethacin
Argentatin A Cycloartenol-type triterpene2.8 x 10⁻⁴More Potent
Argentatin B Cycloartenol-type triterpene1.5 x 10⁻⁴More Potent
Indomethacin Standard NSAID (Reference)4.5 x 10⁻⁴-

Note: Lower ED50 values indicate higher potency.

Experimental Protocols

Protocol 1: TPA-Induced Mouse Ear Edema Model for Topical Anti-Inflammatory Activity

This protocol is adapted from studies evaluating the anti-inflammatory effects of cycloartane triterpenoids like argentatins A and B.[4]

Objective: To assess the topical anti-inflammatory activity of a test compound by measuring the inhibition of ear edema induced by the phorbol (B1677699) ester TPA in mice.

Materials:

  • Animals: Male CD-1 mice (or a similar strain), 6-8 weeks old.

  • Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone.

  • Test Compounds: Cycloartane triterpenoids (e.g., this compound) dissolved in a suitable vehicle (e.g., acetone).

  • Reference Drug: Indomethacin dissolved in acetone.

  • Vehicle Control: Acetone.

  • Equipment:

    • Micropipettes

    • 7 mm dermal punch biopsy tool

    • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate mice to laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=5-6 per group):

    • Vehicle Control Group

    • TPA Control Group (TPA only)

    • Reference Drug Group (TPA + Indomethacin)

    • Test Compound Groups (TPA + various doses of the test compound)

  • Induction of Inflammation:

    • Apply 20 µL of TPA solution (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse.

  • Treatment Application:

    • Simultaneously with TPA application, apply 20 µL of the vehicle, reference drug, or test compound solution to the same ear.

  • Edema Measurement:

    • After a set period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

    • Using a 7 mm dermal punch, collect a circular section from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

  • Data Analysis:

    • Calculate the edema (swelling) as the difference in weight between the right and left ear punches.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the TPA control group using the following formula:

      • % Inhibition = [(Edema_TPA_Control - Edema_Treated) / Edema_TPA_Control] x 100

    • Determine the ED50 value for the test compound using dose-response curve analysis.

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Collection & Analysis acclimatize Animal Acclimation grouping Randomize into Groups acclimatize->grouping tpa_app Apply TPA to Right Ear grouping->tpa_app treat_app Apply Test Compound/ Reference/Vehicle tpa_app->treat_app wait Incubation Period (4-6 hours) treat_app->wait sacrifice Euthanize Mice wait->sacrifice punch Collect Ear Punches sacrifice->punch weigh Weigh Ear Punches punch->weigh calc Calculate Edema & % Inhibition weigh->calc ed50 Determine ED50 calc->ed50

Caption: Workflow for TPA-induced mouse ear edema assay.

Signaling Pathways

While the precise in vivo signaling pathways for this compound are not elucidated, studies on related cycloartane triterpenoids and other anti-inflammatory compounds suggest the involvement of the NF-κB and MAPK signaling pathways. TPA is a known activator of Protein Kinase C (PKC), which can subsequently activate these pro-inflammatory pathways.

Proposed Anti-Inflammatory Signaling Pathway

Some cycloartane triterpenoids have been shown to inhibit the production of pro-inflammatory mediators like TNF-α and the activation of NF-κB.[5] Argentatin B has been found to inhibit COX-2, a key enzyme in the inflammatory cascade.[4] The following diagram illustrates a plausible mechanism of action for a cycloartane triterpenoid (B12794562) in a TPA-induced inflammation model.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA PKC PKC TPA->PKC IKK IKK PKC->IKK Activates IκB IκBα IKK->IκB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds COX2_inhibition Cycloartane Triterpenoid COX2_inhibition->IKK May Inhibit COX2 COX-2 COX2_inhibition->COX2 Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Gene Transcription

References

Protocol for Handling and Storage of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and preparation of 24R,25-Dihydroxycycloartan-3-one, a triterpenoid (B12794562) natural product. Adherence to these guidelines is crucial to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Compound Information

Compound Name This compound
Molecular Formula C₃₀H₅₀O₃
Molecular Weight 458.72 g/mol
Source Identified in plant species such as Dysoxylum malabaricum.[1]
Appearance Solid (powder/crystalline)

Safety Precautions and Personal Protective Equipment (PPE)

This compound is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, it should be handled with care in a laboratory setting.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Recommended Personal Protective Equipment (PPE):

Equipment Specification
Gloves Nitrile or latex gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound. Triterpenoids, in their dried powder form, are generally stable when protected from light, moisture, and extreme temperatures.

Storage Type Temperature Conditions Duration
Short-term Room Temperature (20-25°C)Sealed container, protected from lightUp to several weeks
Long-term 4°C or -20°CTightly sealed, desiccated, and protected from lightMonths to years

For long-term stability, it is recommended to store the compound as a dried powder in a well-closed container, protected from light, at 4°C.[2]

Experimental Protocols

Preparation of Stock Solutions

Due to the hydrophobic nature of triterpenoids, this compound is poorly soluble in aqueous solutions. Organic solvents are required to prepare stock solutions for in vitro and other experimental assays.

Recommended Solvents:

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 4.587 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.

  • Mixing: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can aid in dissolution if necessary.[3]

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

Direct addition of a high-concentration DMSO stock solution to aqueous cell culture media can cause the compound to precipitate. A serial dilution or an intermediate dilution step is recommended.

Protocol for Preparing a Working Solution:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, first dilute the stock solution in a serum-containing medium or fetal bovine serum (FBS). For example, a 1:100 dilution of the 10 mM stock in complete cell culture medium will yield a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your experimental wells to achieve the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_receipt Compound Receipt cluster_storage Storage cluster_handling Handling and Preparation cluster_application Application Receipt Receive Compound ShortTerm Short-term Storage (Room Temperature, Dark) Receipt->ShortTerm For immediate use LongTerm Long-term Storage (4°C or -20°C, Dark, Desiccated) Receipt->LongTerm For later use PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ShortTerm->PPE LongTerm->PPE Weigh Weigh Compound (Analytical Balance) PPE->Weigh Dissolve Dissolve in DMSO/Ethanol (Vortex/Sonicate) Weigh->Dissolve StockSolution Prepare Stock Solution (e.g., 10 mM) Dissolve->StockSolution StoreStock Aliquot and Store Stock (-20°C or -80°C) StockSolution->StoreStock PrepareWorking Prepare Working Solution (Dilute in Media) StoreStock->PrepareWorking Thaw aliquot Experiment Perform Experiment PrepareWorking->Experiment

Caption: Workflow for handling, storage, and preparation of this compound.

Signaling_Pathway_Placeholder Placeholder for a Signaling Pathway A Ligand (e.g., 24R,25-Dihydroxy...) B Receptor A->B C Signaling Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response E->F

Caption: Example of a signaling pathway diagram where the compound might be investigated.

References

Application Notes and Protocols for the Quantification of 24R,25-Dihydroxycycloartan-3-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane (B1207475) triterpenoids are a class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. 24R,25-Dihydroxycycloartan-3-one is a metabolite of cycloartenone, and its quantification in biological samples is essential for pharmacokinetic, toxicokinetic, and mechanism-of-action studies. This document provides detailed application notes and protocols for the extraction and quantification of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. While a specific validated protocol for this compound is not widely available in the literature, the following methodologies are based on established procedures for similar triterpenoids and can be adapted and validated for this specific analyte.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound to illustrate the expected outcomes of the described protocols. These values should be replaced with experimentally determined data.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Oral Dose (10 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL150 ± 25
Tmaxh2.0 ± 0.5
AUC(0-t)ng·h/mL750 ± 120
AUC(0-inf)ng·h/mL810 ± 135
t1/2h6.5 ± 1.2
CL/FL/h/kg12.3 ± 2.5
Vz/FL/kg115 ± 20

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines (72h incubation)

Cell LineIC50 (µM) (Mean ± SD)
MCF-7 (Breast)15.8 ± 3.1
A549 (Lung)22.5 ± 4.5
HepG2 (Liver)18.2 ± 3.9
HCT116 (Colon)12.1 ± 2.8

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol describes a liquid-liquid extraction (LLE) method suitable for the recovery of moderately polar compounds like this compound from a plasma matrix.

Materials:

  • Rat plasma (or other biological fluid)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar cycloartane triterpenoid (B12794562) not present in the sample)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general LC-MS/MS method that can be optimized for the specific analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (optimize for parent ion)

  • Collision Energy: 20-40 eV (optimize for each transition)

  • MRM Transitions:

    • This compound: Determine the precursor ion (e.g., [M+H]+) and optimize at least two product ions.

    • Internal Standard: Determine the precursor ion and optimize at least two product ions.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Generation quant->report

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_raf_mek_erk c-Raf/MEK/ERK Pathway cluster_p53 p53-Dependent Mitochondrial Pathway compound Cycloartane Triterpenoids (e.g., this compound) raf c-Raf compound->raf Inhibition p53 p53 compound->p53 Activation mek MEK1 raf->mek erk ERK mek->erk proliferation Cell Proliferation & Migration erk->proliferation bax Bax p53->bax mito Mitochondrial Dysfunction bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathways modulated by cycloartane triterpenoids.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 24R,25-Dihydroxycycloartan-3-one. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of this complex triterpenoid (B12794562). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic step. A plausible synthetic route is considered to start from a commercially available or readily accessible cycloartane (B1207475) triterpenoid, such as cycloartenol, involving the oxidation of the 3-hydroxyl group and the dihydroxylation of a suitable side-chain precursor.

Hypothetical Synthetic Workflow

Synthetic_Workflow Start Starting Material (e.g., Cycloartenol Derivative with a C24-C25 double bond) Step1 Step 1: Oxidation of C3-Hydroxyl Start->Step1 Intermediate1 Cycloartan-3-one Intermediate Step1->Intermediate1 P1 Incomplete Oxidation or Side Reactions Step1->P1 Step2 Step 2: Dihydroxylation of C24-C25 Double Bond Intermediate1->Step2 Purification Purification Step2->Purification P2 Low Diastereoselectivity or Epoxide Formation Step2->P2 FinalProduct This compound Purification->FinalProduct P3 Co-elution of Diastereomers or Impurities Purification->P3

Caption: A general workflow for the synthesis of this compound, highlighting key steps and potential problem areas.

Table 1: Troubleshooting Common Synthesis Problems

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Oxidation of C3-OH - Insufficient oxidant. - Low reaction temperature or short reaction time. - Steric hindrance around the C3-hydroxyl group.- Increase the molar equivalents of the oxidant (e.g., PCC, Dess-Martin periodinane). - Increase the reaction temperature or prolong the reaction time, monitoring by TLC. - Use a less sterically hindered and more powerful oxidant.
Step 1: Formation of Over-oxidized or Side Products - Oxidant is too strong. - Presence of other sensitive functional groups. - Prolonged reaction time at elevated temperatures.- Use a milder oxidant (e.g., TPAP with NMO). - Protect other sensitive functional groups prior to oxidation. - Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Step 2: Low Yield of Dihydroxylated Product - Inefficient dihydroxylation reagent. - Poor solubility of the substrate. - Decomposition of the product under reaction conditions.- Screen different dihydroxylation reagents (e.g., OsO₄/NMO, KMnO₄). - Use a co-solvent system to improve solubility. - Perform the reaction at lower temperatures and under an inert atmosphere.
Step 2: Poor Stereoselectivity (Formation of 24S Isomer) - The directing effect of neighboring groups is not sufficient. - The chosen dihydroxylation method has low intrinsic stereoselectivity.- Employ a chiral dihydroxylation catalyst (e.g., AD-mix-β for (R)-diol). - Introduce a directing group on the side chain to favor attack from one face.
Purification: Co-elution of Diastereomers - Similar polarity of the 24R and 24S diastereomers. - Inappropriate stationary or mobile phase in column chromatography.- Use a chiral stationary phase for HPLC or SFC. - Derivatize the diol to increase the polarity difference before chromatography. - Employ preparative TLC with multiple developments.
Purification: Presence of Persistent Impurities - Incomplete reactions or stable side products. - Contamination from reagents or solvents.- Recrystallize the final product from a suitable solvent system. - Use a different chromatography technique (e.g., reversed-phase if normal-phase was used). - Ensure high purity of all reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A suitable starting material would be a cycloartane triterpenoid that either possesses a C24-C25 double bond or a functional group that can be converted to such a double bond. Cycloartenol or related natural products can be chemically modified to introduce the necessary functionality.

Q2: Which oxidizing agent is best for converting the 3-hydroxyl group to a ketone?

The choice of oxidizing agent depends on the presence of other sensitive functional groups in the molecule. For a robust substrate, pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are effective. For more sensitive substrates, a milder reagent like tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) is recommended to avoid over-oxidation or side reactions.

Q3: How can I control the stereochemistry at the C24 position during dihydroxylation?

Achieving the desired 24R configuration is a critical challenge. The use of Sharpless asymmetric dihydroxylation with AD-mix-β is a well-established method for obtaining (R)-diols from a double bond. Alternatively, substrate-controlled dihydroxylation can be attempted if a suitable directing group is present near the C24-C25 double bond.

Q4: My final product is a mixture of diastereomers that are difficult to separate. What should I do?

Separation of diastereomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase is often the most effective method. Another approach is to derivatize the diol with a chiral auxiliary to form diastereomeric esters or acetals, which may be easier to separate by conventional chromatography. After separation, the auxiliary can be removed.

Q5: What are the key analytical techniques to confirm the structure and purity of the final product?

The structure of this compound should be confirmed using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: To determine the carbon skeleton and the position of the hydroxyl and carbonyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • Chiral HPLC or Mosher's ester analysis: To confirm the stereochemistry at C24.

Purity should be assessed by HPLC and/or LC-MS.

Experimental Protocols

The following are generalized protocols for the key transformations. Researchers should optimize these conditions for their specific substrate.

Protocol 1: Oxidation of the C3-Hydroxyl Group using Dess-Martin Periodinane (DMP)

  • Dissolve the starting cycloartane-3β-ol (1 equivalent) in dry dichloromethane (B109758) (DCM).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the solid dissolves.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Dihydroxylation of the C24-C25 Double Bond using AD-mix-β

  • Prepare a solvent mixture of tert-butanol (B103910) and water (1:1).

  • Add AD-mix-β (1.4 g per mmol of alkene) to the solvent mixture and stir at room temperature until both phases are clear.

  • Cool the mixture to 0 °C and add methanesulfonamide (B31651) (1 equivalent).

  • Add the cycloartan-3-one intermediate with the C24-C25 double bond (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C and monitor by TLC. The reaction may take 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (B76179) and warm the mixture to room temperature.

  • Stir for 30-60 minutes, then extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Troubleshooting Logic for Low Yield in Dihydroxylation

Troubleshooting_Dihydroxylation Start Low Yield of Dihydroxylated Product CheckSM Check TLC for Starting Material (SM) Start->CheckSM SM_Present SM Present CheckSM->SM_Present SM_Absent SM Absent CheckSM->SM_Absent IncreaseTimeTemp Increase Reaction Time/Temperature SM_Present->IncreaseTimeTemp Yes Solubility Substrate Solubility Issue? SM_Present->Solubility No Degradation Product Degradation? SM_Absent->Degradation CheckReagent Check Reagent Activity IncreaseTimeTemp->CheckReagent LowerTemp Lower Reaction Temperature Degradation->LowerTemp Yes ChangeReagent Try Alternative Dihydroxylation Reagent Degradation->ChangeReagent No Solubility->CheckReagent No CoSolvent Add Co-solvent Solubility->CoSolvent Yes Side_Reactions cluster_oxidation Oxidation Step cluster_dihydroxylation Dihydroxylation Step Oxidation_Start Cycloartane-3β-ol OverOxidation Over-oxidation to Lactone (if applicable) Oxidation_Start->OverOxidation Strong Oxidant Epimerization Epimerization at C4 Oxidation_Start->Epimerization Basic/Acidic Conditions Dihydroxylation_Start Alkene Intermediate Epoxide Epoxide Formation Dihydroxylation_Start->Epoxide Incomplete Hydrolysis WrongStereoisomer 24S-Diol Formation Dihydroxylation_Start->WrongStereoisomer Non-selective Reagent

Technical Support Center: Optimizing HPLC Separation of 24R,25-Dihydroxycycloartan-3-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 24R,25-Dihydroxycycloartan-3-one isomers.

Troubleshooting Guide

Encountering issues with the separation of this compound isomers is common due to their structural similarity. This guide provides a systematic approach to resolving prevalent problems.

Common Problems and Solutions

1. Poor Resolution or Co-elution of Isomers

  • Problem: The peaks for the 24R and 24S isomers are not well separated, appearing as a single broad peak or overlapping peaks.

  • Solution Workflow:

G cluster_mp Mobile Phase Optimization start Poor or No Resolution check_column Verify Column Choice (Chiral Stationary Phase?) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp Column is appropriate adjust_flow Adjust Flow Rate optimize_mp->adjust_flow Fine-tune mp_strength Adjust Organic Modifier (% Acetonitrile/Methanol) optimize_mp->mp_strength check_temp Modify Column Temperature adjust_flow->check_temp gradient Consider Gradient Elution check_temp->gradient result Improved Resolution gradient->result mp_additive Incorporate Additives (e.g., TFA, Formic Acid) mp_strength->mp_additive G cluster_prep Sample Preparation cluster_hplc HPLC Conditions dissolve Dissolve sample in Mobile Phase or weaker solvent filter Filter through 0.45 µm syringe filter dissolve->filter column Column: Chiral Polysaccharide-based (e.g., 4.6 x 250 mm, 5 µm) filter->column mobile_phase Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol flow_rate Flow Rate: 1.0 mL/min temp Temperature: 25°C injection Injection Volume: 10 µL detection Detection: UV at 210 nm

stability issues of 24R,25-Dihydroxycycloartan-3-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 24R,25-Dihydroxycycloartan-3-one in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue/Observation Potential Cause Recommended Action
Unexpected precipitation of the compound in aqueous solutions. Low aqueous solubility of the triterpenoid (B12794562) structure.- Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695) before diluting in aqueous buffer. - Ensure the final concentration of the organic co-solvent is compatible with your experimental setup. - Evaluate the solubility at different pH values, as this can influence the ionization state of the hydroxyl groups.
Appearance of new peaks in HPLC/LC-MS chromatogram over a short period. Chemical degradation of the compound.- Verify the pH of the solution; extreme pH can catalyze hydrolysis or other degradation pathways. - Protect the solution from light to prevent photodegradation. Use amber vials or cover containers with aluminum foil. - Store solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).
Decrease in the expected biological activity of the compound in an assay. Degradation of the active compound, leading to a lower effective concentration.- Perform a stability study under your specific experimental conditions (e.g., temperature, buffer composition, light exposure). - Use freshly prepared solutions for all critical experiments. - Re-analyze the concentration and purity of the stock solution if it has been stored for an extended period.
Variability in results between experimental replicates. Inconsistent sample handling leading to differential degradation.- Standardize solution preparation and handling procedures. - Ensure all samples are subjected to the same conditions (e.g., temperature, light exposure) for the same duration. - Consider the use of a stability-indicating analytical method to monitor for degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many complex organic molecules, can be influenced by several factors:

  • pH: The presence of acidic or basic conditions can catalyze hydrolytic reactions or other pH-dependent degradation pathways.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, stock solutions prepared in organic solvents like DMSO or ethanol should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage of working solutions, refrigeration at 2-8°C is recommended. All solutions should be protected from light.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which includes a ketone and hydroxyl groups on a cycloartane (B1207475) skeleton, potential degradation pathways may include:

  • Oxidation: The hydroxyl groups and other susceptible parts of the molecule could be prone to oxidation.

  • Epimerization: The stereochemistry of the molecule, particularly at the 24R position, could be susceptible to change under certain conditions.

  • Dehydration: Loss of one or more water molecules from the dihydroxy moiety.

  • Rearrangement: The cycloartane skeleton may undergo rearrangements under harsh acidic or thermal conditions.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact drug substance without interference from its degradation products.[1] To develop such a method, typically using HPLC or UPLC, you would perform forced degradation studies to intentionally generate degradation products.[2][3] The method would then be developed and validated to ensure that it can separate the parent compound from all significant degradants.

Quantitative Data Presentation (Example)

The following tables are templates for presenting stability data for this compound.

Table 1: Stability of this compound in Different Solvents at 25°C

SolventTime (hours)Concentration (µg/mL)% Remaining
DMSO0100.0100.0
2499.899.8
4899.599.5
Ethanol0100.0100.0
2498.798.7
4897.497.4
PBS (pH 7.4)0100.0100.0
2492.192.1
4885.385.3

Table 2: Forced Degradation Study of this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl24 hours15.22
0.1 M NaOH24 hours25.83
3% H₂O₂24 hours18.52
Heat (80°C)48 hours12.31
Light (ICH Q1B)24 hours8.71

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • For working solutions, dilute the stock solution to the final desired concentration in the appropriate experimental buffer or medium.

  • Store all solutions as recommended in the FAQs.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • For each condition, a control sample (un-stressed) should be analyzed simultaneously.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to determine the extent of degradation and the profile of the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (Dilute in Buffer) prep_stock->prep_work acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_work->base oxidation Oxidation (3% H₂O₂) prep_work->oxidation thermal Thermal Stress (80°C) prep_work->thermal photo Photolytic Stress (ICH Q1B) prep_work->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Degradant Profiling) hplc->data

Caption: Experimental workflow for stability testing.

troubleshooting_logic cluster_purity_issues Purity Issues cluster_solution_issues Solution Stability Issues start Problem Observed: Unexpected Experimental Results check_purity Is the compound pure? (Check CoA/Re-analyze) start->check_purity check_solution How was the solution prepared and stored? check_purity->check_solution Yes impure_compound Source new, high-purity compound. check_purity->impure_compound No improper_storage Review storage conditions: - Temperature - Light exposure - Freeze-thaw cycles check_solution->improper_storage incompatible_solvent Check solvent/buffer compatibility: - pH - Co-solvent percentage check_solution->incompatible_solvent degradation Potential Degradation: Prepare fresh solutions and re-test. improper_storage->degradation incompatible_solvent->degradation

Caption: Troubleshooting logic for stability issues.

hypothetical_pathway compound This compound receptor Target Receptor X compound->receptor binds kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor Y kinase_b->transcription_factor activates gene_expression Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression regulates

Caption: Hypothetical signaling pathway.

References

Technical Support Center: 24R,25-Dihydroxycycloartan-3-one Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation products and pathways of 24R,25-Dihydroxycycloartan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, a cycloartane (B1207475) triterpenoid, the primary degradation pathways under forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) are expected to involve hydrolysis, oxidation, and isomerization.[1][2] The presence of a ketone group at C-3 and hydroxyl groups at C-24 and C-25 are key sites for chemical transformations.

Q2: Why am I observing poor resolution or peak tailing during HPLC analysis of degradation samples?

A2: Poor chromatographic performance is a common issue when analyzing complex mixtures of structurally similar triterpenoids.[3] Potential causes include:

  • Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group).

  • Suboptimal Mobile Phase: The mobile phase composition is critical for good separation.[3] Systematically optimize the solvent gradient, pH, and ionic strength. Adding a small amount of an acid like formic acid can often improve peak shape for triterpenoids.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Sample Matrix Effects: Impurities from the degradation reaction matrix can interfere with chromatography. Ensure proper sample clean-up.

Q3: I am not detecting any degradation products after stressing my sample. What could be the reason?

A3: This could indicate either high stability of the compound or that the stress conditions were not harsh enough.[2][4] Consider the following:

  • Insufficient Stress: The concentration of the stressor (acid, base, oxidizing agent) or the duration and temperature of the stress test may be inadequate to induce degradation. A target degradation of 5-20% is generally recommended to observe primary degradation products.[5]

  • Inappropriate Detection Wavelength (for UV detection): The degradation products may not absorb at the same wavelength as the parent compound. A photodiode array (PDA) detector is recommended to analyze the entire UV spectrum.

  • High Stability: The molecule might be inherently stable under the applied conditions. More stringent stress conditions may be required.

Q4: How can I confirm the structure of the observed degradation products?

A4: Structural elucidation of degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) provides accurate mass measurements and fragmentation patterns, which are crucial for determining elemental composition and structural features.[6][7] For unambiguous structure confirmation, isolation of the degradation product followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[8][9]

Troubleshooting Guides

Issue 1: Mass Imbalance in Forced Degradation Studies

Problem: The total peak area of the parent compound and all degradation products is significantly less than the initial peak area of the parent compound.

Possible Cause Troubleshooting Step
Formation of Non-UV Active Degradants Use a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect compounds with poor or no chromophores.
Precipitation of Degradants Check for any visible precipitate in the stressed sample. If observed, try to dissolve it in a stronger solvent and re-analyze.
Adsorption of Degradants to Surfaces Use silanized vials to minimize adsorption of compounds to the glass surface.
Formation of Volatile Degradants If volatile products are suspected, use gas chromatography-mass spectrometry (GC-MS) for analysis.
Issue 2: Inconsistent Results Between Replicate Experiments

Problem: Significant variability in the degradation profile is observed between identical forced degradation experiments.

Possible Cause Troubleshooting Step
Inaccurate Control of Stress Conditions Ensure precise control over temperature, light exposure, and concentration of stressing agents. Use calibrated equipment.
Sample Preparation Variability Standardize the sample preparation procedure, including solvent volumes, mixing times, and neutralization steps.
Instability of Degradation Products Some degradation products may be unstable and degrade further. Analyze samples as soon as possible after the stress period.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions: [1][10]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute the samples to an appropriate concentration for analysis.
  • Analyze the samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing a stability-indicating method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • PDA Detection: 200-400 nm.

  • MS Detection: Electrospray ionization (ESI) in positive and negative modes.

Data Presentation

Table 1: Summary of Forced Degradation of this compound

Stress Condition % Degradation of Parent Compound Number of Major Degradation Products (>1%) Retention Time of Major Degradants (min)
0.1 M HCl, 60°C, 24h15.228.5, 10.2
0.1 M NaOH, 60°C, 24h25.837.1, 9.4, 11.5
3% H₂O₂, RT, 24h8.5112.8
80°C, 48h5.1110.2
Photolytic (UV/Vis)12.329.8, 13.1

Note: This data is illustrative and will vary based on experimental conditions.

Visualizations

degradation_pathway cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation parent This compound acid_dp1 Degradation Product A (e.g., Epimerization at C-24) parent->acid_dp1 0.1 M HCl acid_dp2 Degradation Product B (e.g., Ring Opening) parent->acid_dp2 0.1 M HCl base_dp1 Degradation Product C (e.g., Isomerization) parent->base_dp1 0.1 M NaOH base_dp2 Degradation Product D (e.g., Dehydration) parent->base_dp2 0.1 M NaOH ox_dp1 Degradation Product E (e.g., Additional Hydroxylation) parent->ox_dp1 3% H2O2

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralization & Dilution stress->neutralize analysis HPLC-PDA-MS Analysis neutralize->analysis data Data Processing & Peak Integration analysis->data characterization Degradant Characterization (MS/MS, NMR) data->characterization report Generate Stability Report characterization->report

References

Technical Support Center: Chromatographic Analysis of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 24R,25-Dihydroxycycloartan-3-one.

Troubleshooting Guide: Enhancing Resolution

Poor resolution in the chromatographic analysis of this compound can manifest as broad, tailing, fronting, or split peaks. This guide provides a systematic approach to identifying and resolving these common issues.

Problem: Poor Peak Resolution

Symptoms: Co-eluting or overlapping peaks, making accurate quantification difficult.

Potential CauseSuggested Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile (B52724)/water or methanol (B129727)/water). A shallow gradient or isocratic elution with a fine-tuned solvent strength can improve separation. Consider adding a small percentage of an acid, like formic or acetic acid, to improve peak shape for acidic analytes.
Incorrect Flow Rate A lower flow rate generally increases resolution by allowing more time for analyte interaction with the stationary phase. Experiment with flow rates in the range of 0.5-1.0 mL/min for standard 4.6 mm ID columns.
Suboptimal Column Temperature Temperature affects solvent viscosity and analyte interaction. An increase in temperature can sometimes improve peak shape and resolution, but excessive heat may degrade the analyte or column. Test a range of temperatures (e.g., 25-40°C).
Column Overload Injecting too concentrated a sample can lead to peak broadening and fronting. Reduce the injection volume or dilute the sample.
Unsuitable Stationary Phase For a non-polar compound like a cycloartane (B1207475) triterpenoid, a C18 or C30 column is often a good starting point. If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to exploit different separation mechanisms.
Problem: Peak Tailing

Symptom: Asymmetrical peaks with a "tail" extending from the peak maximum.

Potential CauseSuggested Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on the analyte. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Mobile Phase pH If the analyte has ionizable groups, the mobile phase pH should be controlled to ensure a single ionic form. For acidic compounds, a pH 2 units below the pKa is recommended.
Column Contamination or Void A blocked frit or a void at the column inlet can cause peak tailing. Backflushing the column or replacing the guard column may resolve the issue. If the problem persists, the analytical column may need to be replaced.
Problem: Peak Fronting

Symptom: Asymmetrical peaks with a leading edge that is less steep than the trailing edge.

Potential CauseSuggested Solution
Sample Overload This is a common cause of peak fronting. Reduce the amount of sample injected onto the column.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Problem: Split Peaks

Symptom: A single analyte peak appears as two or more closely eluting peaks.

Potential CauseSuggested Solution
Column Inlet Blockage or Void A partially blocked frit or a void at the head of the column can cause the sample band to split. Try backflushing the column or replacing it if the problem persists.
Co-elution of Isomers It is possible that you are separating closely related isomers. In this case, further method development, such as optimizing the mobile phase or changing the stationary phase, is necessary to resolve the two compounds.
Injection Solvent Effect Injecting the sample in a strong solvent can cause peak splitting. Dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound?

A1: A good starting point is reversed-phase HPLC with a C18 column. Begin with a simple gradient of acetonitrile and water (both with 0.1% formic acid) and a UV detector set to a low wavelength (e.g., 205-210 nm), as many triterpenoids lack strong chromophores.

Q2: How can I improve the sensitivity of my analysis?

A2: If UV detection lacks sensitivity, consider using a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). Derivatization of the hydroxyl groups to introduce a UV-active or fluorescent tag can also significantly enhance sensitivity for UV or fluorescence detection.

Q3: Is Gas Chromatography (GC) a suitable technique for analyzing this compound?

A3: GC can be used, but due to the low volatility of triterpenoids, derivatization is necessary. The hydroxyl and ketone groups need to be converted to more volatile TMS (trimethylsilyl) ethers. This adds a sample preparation step but can provide excellent resolution.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including an air bubble in the pump or detector, a contaminated mobile phase or detector cell, or a failing lamp in the detector. Degas your mobile phase, flush the system with a strong solvent, and check the detector lamp's lifespan.

Q5: How do I choose between isocratic and gradient elution?

A5: For a single compound or a simple mixture with components of similar polarity, isocratic elution (constant mobile phase composition) can be sufficient and is often more robust. For complex mixtures with a wide range of polarities, a gradient elution (changing mobile phase composition over time) will provide better resolution and shorter analysis times for late-eluting compounds.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Triterpenoid Analysis

This protocol is a general method that can be adapted for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample or extract.

    • Dissolve in 1 mL of methanol or acetonitrile.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm
  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the sample and run the gradient program.

    • Integrate the peak of interest and quantify using a calibration curve prepared from a standard of this compound.

Protocol 2: GC-MS Analysis of Triterpenoids (with Derivatization)

This protocol is suitable for the analysis of this compound after derivatization.

  • Sample Preparation and Derivatization:

    • Accurately weigh 0.5 mg of the sample into a reaction vial.

    • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterSetting
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Oven Program Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
MS Scan Range 50-650 m/z
  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Quantify using a suitable internal standard.

Visualizations

Experimental Workflow: Troubleshooting Poor Resolution

G start Poor Peak Resolution check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_flow_rate Adjust Flow Rate? check_mobile_phase->adjust_flow_rate No solution Resolution Improved check_mobile_phase->solution Yes optimize_temp Optimize Temperature? adjust_flow_rate->optimize_temp No adjust_flow_rate->solution Yes check_overload Check for Overload? optimize_temp->check_overload No optimize_temp->solution Yes change_column Change Stationary Phase check_overload->change_column No check_overload->solution Yes change_column->solution

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Signaling Pathway: Potential Anti-Cancer Mechanism of Cycloartane Triterpenoids

Many cycloartane triterpenoids have been shown to exhibit anti-cancer properties by inducing apoptosis through the Raf/MEK/ERK signaling pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival Cycloartane Triterpenoid Cycloartane Triterpenoid Cycloartane Triterpenoid->Raf Inhibition

Caption: Inhibition of the Raf/MEK/ERK pathway by cycloartane triterpenoids.

Signaling Pathway: p53-Dependent Apoptosis by Cycloartane Triterpenoids

Cycloartane triterpenoids can also induce apoptosis through a p53-dependent mitochondrial signaling pathway.

G Cycloartane Triterpenoid Cycloartane Triterpenoid p53 p53 Cycloartane Triterpenoid->p53 Activation Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

troubleshooting low bioactivity of synthetic 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic 24R,25-Dihydroxycycloartan-3-one.

Troubleshooting Guides

Low bioactivity of a synthetic compound compared to its natural counterpart or expected potency is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.

Question: My synthetic this compound is showing significantly lower than expected bioactivity in my assays. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to the observed low bioactivity of your synthetic compound. A stepwise approach to troubleshooting is recommended, starting from the compound itself and moving to the experimental setup.

Step 1: Verify Compound Identity and Purity

The first step is to rigorously confirm the chemical identity and purity of your synthetic sample.

  • Structural Verification:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Confirm the carbon skeleton, the presence of the ketone and hydroxyl groups, and the characteristic cyclopropane (B1198618) ring signals of the cycloartane (B1207475) core. Compare the spectra with any available data for related cycloartane triterpenoids.

    • High-Resolution Mass Spectrometry (HRMS): Verify the elemental composition and confirm the molecular weight of the synthesized compound.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is crucial for determining the percentage purity of your compound. Use a high-resolution column (e.g., C18) and a suitable gradient of solvents (e.g., water/acetonitrile or water/methanol, potentially with a modifier like formic acid).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help in identifying the nature of any impurities.

Step 2: Investigate Stereochemistry

The biological activity of complex molecules like this compound is often highly dependent on their stereochemistry. The "R" configuration at C24 is critical.

  • Chiral HPLC or SFC: Use a chiral stationary phase to separate the (24R) and (24S) epimers. This will determine the enantiomeric or diastereomeric excess of your synthetic sample.

  • X-ray Crystallography: If a suitable crystal can be obtained, this method provides unambiguous determination of the absolute stereochemistry.[1]

  • Comparison to Natural Product (if available): If a sample of the natural product can be obtained, a direct comparison of analytical data (e.g., co-injection on HPLC, NMR) can be invaluable.

Step 3: Address Solubility and Aggregation Issues

Cycloartane triterpenoids are often hydrophobic and can have poor solubility in aqueous assay buffers, leading to aggregation and artificially low bioactivity.[2][3]

  • Solubility Assessment:

    • Visually inspect your stock solutions and final assay concentrations for any precipitation.

    • Use techniques like nephelometry or dynamic light scattering (DLS) to detect aggregate formation.

  • Improving Solubility:

    • Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in your final assay buffer (typically <1%, ensuring it doesn't affect the cells or target).

    • Formulation with Excipients: Consider using solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations.[4][5]

Step 4: Review and Optimize Bioassay Protocol

Assay-specific artifacts and suboptimal conditions can lead to misleading results.

  • Cell-Based Assays (e.g., Cytotoxicity):

    • Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.

    • Compound Incubation Time: The duration of exposure to the compound can significantly impact the results. A time-course experiment may be necessary.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., absorbance or fluorescence). Run appropriate controls, such as the compound in cell-free media, to check for interference.

  • Enzyme/Receptor Binding Assays:

    • Protein Integrity: Confirm the activity of your target protein with a known positive control.

    • Buffer Composition: pH, ionic strength, and the presence of co-factors can all influence binding and activity.

Logical Flowchart for Troubleshooting Low Bioactivity

Troubleshooting_Workflow start Low Bioactivity Observed compound_check Step 1: Verify Compound Identity & Purity start->compound_check stereo_check Step 2: Investigate Stereochemistry (C24R) compound_check->stereo_check Purity & Identity OK? resynthesize Re-synthesize / Re-purify compound_check->resynthesize No solubility_check Step 3: Address Solubility & Aggregation stereo_check->solubility_check Correct Stereoisomer? stereo_check->resynthesize No assay_check Step 4: Review and Optimize Bioassay solubility_check->assay_check Soluble & Non-aggregated? reformulate Reformulate Compound solubility_check->reformulate No resolution Bioactivity Issue Resolved assay_check->resolution Assay Optimized? re_evaluate_assay Re-design Assay Protocol assay_check->re_evaluate_assay No resynthesize->compound_check reformulate->solubility_check re_evaluate_assay->assay_check

Caption: A stepwise workflow for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency for cycloartane triterpenoids?

A1: The bioactivity of cycloartane triterpenoids can vary significantly depending on the specific structure and the biological assay. For cytotoxicity against various cancer cell lines, reported IC50 values are typically in the micromolar range.[6][7][8][9][10][11]

Compound ClassCell Line(s)Reported IC50 Range (µM)
Cycloartane TriterpenesHT-29, McF-79.2 - 26.4[6]
Cycloartane TriterpenesHepG2, HL-60Varies (demonstrated cytotoxicity)[7]
Mangiferolic acidMCF-7, HepG2~11-12 (converted from µg/mL)[8]
Mollic acid arabinosideCa Ski19.21[12]
Dysoxylum malabaricum triterpenoidT-47D18[9][10]
Macrosolen bidoupensis triterpenoidsA549, RD5.44 - 39.52[11]

Q2: How critical is the stereochemistry at the C24 position?

Q3: My compound seems to be precipitating in the assay medium. What can I do?

A3: This indicates a solubility problem. First, ensure your DMSO (or other stock solvent) concentration is as low as possible in the final assay volume (ideally below 0.5%). If precipitation still occurs, you can try pre-complexing the compound with a carrier molecule like hydroxypropyl-β-cyclodextrin or using a formulation with a biocompatible surfactant like Kolliphor® EL (formerly Cremophor® EL), though vehicle controls are critical in these cases.[5]

Q4: What signaling pathways are potentially modulated by cycloartane triterpenoids?

A4: Cycloartane triterpenoids have been reported to possess anti-inflammatory and anti-cancer activities.[14] These activities are often associated with the modulation of key inflammatory signaling pathways. One of the most common pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.[15][16][17] Inhibition of NF-κB activation can lead to a downstream reduction in pro-inflammatory cytokines and enzymes (e.g., TNF-α, IL-6, COX-2).

Hypothetical Signaling Pathway for a Cycloartane Triterpenoid

Signaling_Pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor tak1 TAK1 receptor->tak1 activates compound This compound ikk_complex IKK Complex compound->ikk_complex Inhibits tak1->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription response Inflammatory Response (Cytokines, COX-2, etc.) gene_transcription->response results in

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[6][8][12]

  • Cell Plating:

    • Harvest logarithmically growing cells (e.g., MCF-7, HepG2, A549).

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be ≤0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of DMSO used).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

References

Technical Support Center: Quantification of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of quantifying 24R,25-Dihydroxycycloartan-3-one and related cycloartane (B1207475) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges stem from its structural properties. Like other sterols and triterpenoids, this compound faces issues such as:

  • Isomeric Co-elution: The presence of multiple stereoisomers with identical mass-to-charge ratios (m/z) makes chromatographic separation difficult. Dihydroxylated sterols, for instance, can produce multiple chromatographic peaks for a single compound due to their isomeric features[1].

  • Low Ionization Efficiency: Without derivatization, many sterols exhibit poor ionization, leading to low sensitivity in mass spectrometry[2].

  • Matrix Effects: Biological samples are complex, and co-extracting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

  • Lack of Commercial Standards: The limited availability of a certified reference standard for this compound complicates absolute quantification.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying sterols and their metabolites.[2][3] It offers high sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, which tracks specific precursor-to-product ion transitions.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it typically requires a derivatization step to improve the volatility of the sterols.[3]

Q3: Is derivatization necessary for the LC-MS/MS analysis of this compound?

A3: While not always mandatory for LC-MS/MS, derivatization can significantly improve sensitivity by enhancing ionization efficiency.[2] However, modern LC-MS/MS systems with sensitive ionization sources like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) may allow for the direct analysis of underivatized sterols, simplifying sample preparation.[2][4] The decision to derivatize depends on the required sensitivity and the specific instrumentation available.

Q4: How can I normalize my data to ensure accurate quantification?

A4: The use of a stable isotope-labeled internal standard is the gold standard for normalization in quantitative mass spectrometry.[5] An ideal internal standard for this compound would be its deuterated analog (e.g., d4-24R,25-Dihydroxycycloartan-3-one). This standard is added to the sample at the beginning of the workflow and co-elutes with the analyte, correcting for variations in sample extraction, processing, and instrument response.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Q: My chromatogram shows poor separation of my target analyte from other isomers. How can I improve the resolution?

A: Co-elution of sterol isomers is a frequent challenge due to their structural similarity.[5] Here are several strategies to enhance chromatographic resolution:

  • Optimize the Chromatographic Column:

    • Column Chemistry: Consider a column with a different stationary phase. A pentafluorophenyl (PFP) column, for example, can offer different selectivity for sterols compared to a standard C18 column.[3]

    • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase peak efficiency and resolution.

  • Adjust the Mobile Phase and Gradient:

    • Gradient Elution: A shallower, more gradual solvent gradient can often improve the separation of closely related compounds.[5]

    • Solvent Composition: Experiment with different organic modifiers (e.g., methanol, acetonitrile (B52724), isopropanol) in the mobile phase.

  • Modify Temperature Conditions:

    • Column Temperature: Lowering the column temperature can sometimes increase retention and improve separation, although this may also lead to broader peaks.[5]

  • Sample Derivatization:

    • Derivatizing the hydroxyl groups can alter the polarity and chromatographic behavior of the analyte, potentially improving separation from interfering isomers.

Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio

Q: The signal for my analyte is very weak, and the signal-to-noise ratio is low. How can I improve sensitivity?

A: Low sensitivity is a common issue, especially at low concentrations. Consider the following approaches:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive or negative ion mode) to find the optimal conditions for your analyte.

    • MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for your analyte. This may require infusion of a standard to optimize collision energy and other parameters.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to clean up your sample and concentrate the analyte. This removes matrix components that can cause ion suppression.

    • Derivatization: As mentioned, derivatization can enhance ionization efficiency and, consequently, sensitivity.

  • Increase Injection Volume:

    • If possible, a larger injection volume can increase the amount of analyte introduced into the system, boosting the signal. However, be mindful of potential peak distortion.

Quantitative Data

Table 1: LC-MS/MS Method Performance for Dihydroxylated Sterol Analysis

Parameter Typical Value Range Reference
Limit of Quantification (LOQ) 0.2 - 4.1 ng/mL [6]
Limit of Detection (LOD) 0.3 - 1.5 nmol/L [7]
Linearity (R²) > 0.999 [6]
Recovery 76.1% - 105% [6][7]
Intra-day Precision (%CV) 2.6% - 8.6% [6][7]

| Inter-day Precision (%CV) | 3.8% - 11.5% |[6][7] |

Table 2: Example MRM Transitions for Dihydroxylated Sterol Analogs (Positive Ion Mode)

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
25(OH)D3 746.6 468.3 80 22
d3-25(OH)D3 (IS) 749.6 471.3 80 22
24,25(OH)2D3 762.6 468.3 80 22
d3-24,25(OH)2D3 (IS) 765.6 471.3 80 22

Data is illustrative and based on DMEQ-TAD derivatized vitamin D metabolites.

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (from cell culture or plasma)

  • Internal Standard Spiking: To 100 µL of sample, add a known amount of a suitable internal standard (e.g., deuterated this compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase column suitable for sterol analysis (e.g., C18 or PFP, <2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (1:1, v/v).

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B (linear gradient)

    • 8-10 min: 95% B (hold)

    • 10.1-12 min: 50% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI or APCI, positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Cell Lysate) spike Spike with Internal Standard start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI/APCI) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Problem: Poor Chromatographic Resolution col Change Column (e.g., PFP chemistry) start->col grad Optimize Gradient (shallower slope) start->grad temp Adjust Temperature start->temp deriv Derivatize Sample start->deriv result_good Resolution Acceptable col->result_good Improved Separation? grad->result_good Improved Separation? temp->result_good Improved Separation? deriv->result_good Improved Separation?

Caption: Troubleshooting guide for poor chromatographic resolution.

References

Technical Support Center: Assays for 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding interference in 24R,25-Dihydroxycycloartan-3-one assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The primary analytical methods for the detection and quantification of cycloartane-type triterpenoids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Immunoassays such as ELISA could also be developed for high-throughput screening, though they may be more susceptible to cross-reactivity. Due to the low volatility of this compound, derivatization is a necessary step for GC-MS analysis.[1] For LC-MS/MS, derivatization is not always required but is often employed to enhance ionization efficiency and sensitivity.[1]

Q2: What are the major sources of interference in this compound analysis?

A2: The most significant source of interference is the sample matrix itself, which can be complex, especially in biological tissues.[1] Specific interfering compounds are typically other structurally similar sterols and triterpenoids that are present in much higher concentrations.[1] These can include common phytosterols (B1254722) such as β-sitosterol, campesterol, and stigmasterol.[1] These molecules may co-elute with the analyte and produce similar fragmentation patterns in mass spectrometry, leading to inaccurate quantification.[1]

Q3: How can I minimize interference from other sterols in my assay?

A3: A multi-faceted approach is recommended to minimize interference:

  • Robust Sample Cleanup: A crucial step is a thorough sample preparation, often involving a two-step solid-phase extraction (SPE) to enrich the cycloartane (B1207475) fraction and remove interfering compounds.[1]

  • Chromatographic Separation: Optimization of chromatographic conditions is key to resolving this compound from interfering sterols. This can involve adjusting the mobile phase composition and gradient in LC-MS or the temperature program in GC-MS.[1]

  • High-Resolution Mass Spectrometry (HRMS): Using HRMS can help to distinguish between your analyte and interfering sterols, even if they have the same nominal mass.[1]

  • Chemical Derivatization: Derivatization can alter the chromatographic behavior of the analyte, potentially shifting its retention time away from interfering compounds.[1]

Troubleshooting Guides

Chromatography & Mass Spectrometry Issues

Q4: I am observing co-eluting peaks with my analyte in LC-MS/MS. What should I do?

A4: Co-elution is a common issue when analyzing complex mixtures. Here are some steps to troubleshoot this:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[1]

  • Change the Column Chemistry: Consider using a column with a different stationary phase that may offer different selectivity for your analyte and the interfering compounds.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Optimize MS/MS Transitions: Ensure that the selected precursor and product ion transitions are highly specific to this compound.

Q5: My signal intensity is low, or I am not seeing any peaks. What could be the problem?

A5: Low or no signal can be due to a variety of factors. A systematic check is recommended:

  • Instrument Performance: Perform a system suitability test with a known standard to ensure the instrument is functioning correctly.[1]

  • Sample Degradation: Ensure proper storage of standards and samples at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

  • Inefficient Extraction or Derivatization: Verify the extraction protocol and ensure the solvent is appropriate.[1] For GC-MS, confirm that the derivatization reagent is fresh and the reaction conditions are optimal.[1]

  • Injector Issues: Check for correct injector operation and ensure there are no bubbles in the sample syringe.[2]

Sample Preparation Issues

Q6: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A6: Matrix effects can significantly impact quantification. To address this:

  • Post-Column Infusion: Perform a post-column infusion experiment with a standard solution of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[1]

  • Improve Sample Cleanup: Enhance your sample cleanup procedure to remove more of the matrix. This could involve using a different SPE sorbent or adding a liquid-liquid extraction step.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Data Presentation

Table 1: Example of Assay Performance Characteristics

ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLS/N > 10
Intra-day Precision (%CV) 4.2%< 15%
Inter-day Precision (%CV) 6.8%< 15%
Accuracy (% Recovery) 95.7%85-115%

Table 2: Example of Cross-Reactivity with Structurally Similar Sterols

Interfering CompoundConcentration Tested (ng/mL)% Cross-Reactivity
β-Sitosterol 1000< 0.1%
Campesterol 1000< 0.1%
Stigmasterol 1000< 0.2%
Cholesterol 5000Not Detected

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Sample Preparation: Homogenize 1 g of tissue sample in 5 mL of methanol (B129727).

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes at 4°C. Collect the supernatant.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[1]

  • Sample Loading: Load the supernatant onto the conditioned C18 cartridge.[1]

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 40% methanol to remove less polar interferences.[1]

  • Elution: Elute the this compound fraction with 5 mL of 90% methanol.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for analysis.[1]

Protocol 2: LC-MS/MS Analysis
  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow sample Sample Collection (e.g., Tissue, Plasma) extraction Homogenization & Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis LC-MS/MS or GC-MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem: Inaccurate Quantification peak_issues Co-eluting Peaks or Poor Peak Shape? start->peak_issues signal_issues Low or No Signal? start->signal_issues peak_issues->signal_issues No optimize_chrom Solution: Optimize Chromatography (Gradient, Column) peak_issues->optimize_chrom Yes check_instrument Solution: Check Instrument Performance & Standards signal_issues->check_instrument Yes check_sample_prep Solution: Verify Extraction & Improve Cleanup signal_issues->check_sample_prep No

Caption: A logical troubleshooting guide for inaccurate quantification results.

signaling_pathway compound 24R,25-Dihydroxy- cycloartan-3-one receptor Nuclear Receptor (Hypothetical) compound->receptor Binds gene_expression Target Gene Expression receptor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Cycloartane and Other Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of various triterpenoids, with a focus on the cycloartane (B1207475) class. While direct quantitative anti-inflammatory data for 24R,25-Dihydroxycycloartan-3-one is not currently available in the public domain, this document summarizes the activity of structurally related compounds and provides a broader context by comparing it with other well-researched triterpenoids. The information herein is intended to support research and drug development efforts in the field of inflammation.

Executive Summary

Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including potent anti-inflammatory effects. Cycloartane-type triterpenoids, characterized by a cyclopropane (B1198618) ring in their steroid-like nucleus, have emerged as a promising group of anti-inflammatory agents. This guide presents available quantitative data on the anti-inflammatory activity of various triterpenoids, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.

Comparative Anti-inflammatory Activity of Triterpenoids

The anti-inflammatory activity of triterpenoids is typically evaluated by their ability to inhibit key inflammatory mediators and pathways, such as the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and the activation of nuclear factor-kappa B (NF-κB). The following tables summarize the available quantitative data (IC50 values) for various triterpenoids.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound/Triterpenoid ClassSpecific CompoundIC50 (µM)Cell LineReference
Cycloartane Unnamed Cycloartane 112.4RAW264.7[1]
Unnamed Cycloartane 411.8RAW264.7[1]
Oleanane Oleanolic Acid1.36 (as µg/mL)Not specified
Ursane Ursolic Acid69 (IKKβ inhibition)Cell-free[2]
Lupane LupeolNot specifiedNot specified
Other Quercetin (Flavonoid)12.0RAW264.7[3]
Luteolin (Flavonoid)7.6RAW264.7[3]
Apigenin (Flavonoid)17.8RAW264.7[3]

Note: Direct IC50 values for NO inhibition by oleanolic and ursolic acid were not found in the provided search results, hence related inhibitory data is presented.

Table 2: Inhibition of TNF-α Production

Compound/Triterpenoid ClassSpecific CompoundIC50 (µM)Cell Line/SystemReference
Seco-Cycloartane Illiciumolide A>25 µg/mL (90% inhibition)RAW264.7
Illiciumolide B>25 µg/mL (85% inhibition)RAW264.7
Oleanane Oleanolic AcidNot specifiedNot specified
Ursane Ursolic AcidNot specifiedNot specified
Other Pentoxifylline (Positive Control)340.6Not specified[4]
Compound 2 (Thiourea derivative)6.5Not specified[4]

Note: While not the exact target compound, Illiciumolide A and B are stereoisomers of a seco-cycloartane derivative of 24,25-dihydroxycycloartane, showing significant TNF-α inhibition.

Table 3: Inhibition of NF-κB Activation

Compound/Triterpenoid ClassSpecific CompoundIC50 (µM)AssayCell LineReference
Seco-Cycloartane Illiciumolide A & BSignificant inhibitionNF-κB releaseRAW264.7
Oleanane Corosolic AcidMarkedly reduced at 50 µMLuciferase activityRAW264.7[2]
Ursane Ursolic Acid69 (IKKβ inhibition)Kinase assayCell-free[2]
Diterpenoids Various from Sinularia maxima15.81 - 29.10Luciferase activityHepG2[1]
Other EF31 (Curcumin analog)~5DNA bindingRAW264.7

Key Anti-inflammatory Signaling Pathways

Triterpenoids exert their anti-inflammatory effects by modulating several key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory compounds.

NF-kB Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates Triterpenoids Triterpenoids Triterpenoids->IKK inhibit Triterpenoids->NFkB inhibit translocation TNFa Inhibition Assay Workflow A 1. Seed RAW 264.7 cells in 96-well plates B 2. Pre-treat cells with triterpenoids A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Quantify TNF-α using ELISA E->F G 7. Calculate IC50 values F->G NFkB Luciferase Assay Workflow A 1. Co-transfect cells with NF-κB luciferase reporter and Renilla control plasmids B 2. Seed transfected cells in 96-well plates A->B C 3. Treat with triterpenoids B->C D 4. Stimulate with TNF-α or LPS C->D E 5. Incubate for 6-24 hours D->E F 6. Lyse cells and measure Firefly & Renilla luciferase activity E->F G 7. Normalize Firefly to Renilla and calculate % inhibition F->G

References

A Comparative Guide to 24R,25-Dihydroxycycloartan-3-one and its Synthetic Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the naturally occurring triterpenoid (B12794562), 24R,25-Dihydroxycycloartan-3-one, with several synthetic and semi-synthetic cycloartane (B1207475) analogs. While direct comparative studies are limited, this document synthesizes available preclinical data to highlight the therapeutic potential of this class of compounds, with a focus on their anti-inflammatory and anti-cancer activities.

Introduction to this compound

This compound is a naturally occurring cycloartane triterpenoid found in plants such as Dysoxylum malabaricum. Cycloartane triterpenoids are a large and diverse group of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][3] The unique structural features of this compound, particularly the dihydroxy substitution on the side chain and the ketone group on the A-ring, are believed to be crucial for its biological activity.

Comparison with Synthetic Cycloartane Analogs

The development of synthetic and semi-synthetic analogs of natural cycloartanes aims to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. This section compares the reported activities of this compound with selected synthetic analogs, focusing on their performance in preclinical anti-cancer and anti-inflammatory models.

Anti-Cancer Activity

Cycloartane triterpenoids have demonstrated significant potential as anti-cancer agents, primarily through the induction of apoptosis in various cancer cell lines.

Table 1: Comparison of Anti-Cancer Activity of Cycloartane Triterpenoids

CompoundCancer Cell LineAssayIC50 (µM)Reference
Natural Cycloartanes
Cimigenol-3-O-β-D-xylopyranoside derivative (Compound 2)MCF7 (Breast Cancer)MTT Assay12.5[4]
25-O-acetylcimigenol-3-O-β-D-xylopyranoside (Compound 2)R-MCF7 (Resistant Breast Cancer)MTT Assay15.2[4]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside (Compound 3)MCF7 (Breast Cancer)MTT Assay10.8[4]
Semi-Synthetic Cycloartane Analog
3β,16β-Dihydroxy-cycloartan-24-one (Compound 5)PC-3 (Prostate Cancer)Not Specified>10[5]
3β,16β-Dihydroxy-cycloartan-24-one (Compound 5)HCT-15 (Colon Cancer)Not Specified5.2[5]

Signaling Pathways in Anti-Cancer Activity

Several studies have elucidated the molecular mechanisms underlying the anti-cancer effects of cycloartane triterpenoids. A prominent pathway involves the activation of p53, a tumor suppressor protein, which in turn triggers the mitochondrial apoptotic cascade.

anticancer_pathway cluster_cell Cancer Cell Cycloartane Cycloartane Triterpenoid p53 p53 Activation Cycloartane->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Loss of Mitochondrial Potential Caspase7 Caspase-7 Activation Mitochondrion->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

p53-dependent mitochondrial apoptosis pathway.
Anti-Inflammatory Activity

Experimental Protocols

Cell Viability (MTT) Assay for Anti-Cancer Activity

This protocol is based on the methodology described for evaluating the cytotoxicity of cycloartane triterpenoids against MCF7 and R-MCF7 breast cancer cells.[4]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 104 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

mtt_workflow cluster_protocol MTT Assay Workflow start Start step1 Seed Cells in 96-well Plate start->step1 end End step2 Incubate for 24h step1->step2 step3 Treat with Test Compounds step2->step3 step4 Incubate for 48h step3->step4 step5 Add MTT Solution step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize Formazan with DMSO step6->step7 step8 Measure Absorbance at 570 nm step7->step8 step9 Calculate IC50 step8->step9 step9->end

Workflow for the MTT cell viability assay.

Conclusion

This compound and its synthetic analogs represent a promising class of compounds with significant potential for the development of novel anti-cancer and anti-inflammatory therapies. While the available data indicates potent biological activities for various cycloartane triterpenoids, further research, including direct head-to-head comparative studies and in vivo efficacy models, is necessary to fully elucidate their therapeutic potential and establish structure-activity relationships. The development of more potent and selective synthetic analogs remains a key area of interest for future drug discovery efforts in this field.

References

A Comparative Guide to the Biological Activities of 24R,25-Dihydroxyvitamin D3 and 1α,25-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two key vitamin D metabolites: 24R,25-dihydroxyvitamin D3 (24R,25(OH)₂D₃) and 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). While 1α,25(OH)₂D₃ is widely recognized as the most active form of vitamin D, compelling evidence demonstrates that 24R,25(OH)₂D₃ possesses distinct biological functions, particularly in cartilage and bone homeostasis. This document outlines their differential effects, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and development.

Differential Biological Activities and Cellular Responses

1α,25(OH)₂D₃ is the principal hormonal form of vitamin D, primarily regulating calcium and phosphate (B84403) homeostasis through its interaction with the nuclear vitamin D receptor (VDRnuc) to control gene transcription.[1] In contrast, 24R,25(OH)₂D₃ is now understood to be a biologically active metabolite with specific roles, particularly in the regulation of chondrocyte proliferation and differentiation, and in the process of bone fracture healing.[1]

The two metabolites often exhibit distinct and sometimes opposing effects on target cells, particularly in the growth plate cartilage. 1α,25(OH)₂D₃ primarily acts on growth zone (GC) chondrocytes, while 24R,25(OH)₂D₃ targets resting zone (RC) chondrocytes. Their differential effects are mediated through distinct cell surface receptors and downstream signaling cascades.

Comparative Effects on Bone and Cartilage
Biological Effect24R,25-dihydroxyvitamin D31α,25-dihydroxyvitamin D3Key Findings
Intestinal Calcium Transport Stimulates intestinal calcium transport, but is less potent than 1α,25(OH)₂D₃.[2]Potent stimulator of intestinal calcium transport.2 nmoles of 24R,25(OH)₂D₃ showed significant stimulation in chicks, whereas much lower doses of 1α,25(OH)₂D₃ are known to be effective.[2]
Bone Calcium Mobilization Does not significantly increase bone calcium mobilization at lower doses.[2]Strong inducer of bone calcium mobilization.Doses of less than 130 nmoles of 24R,25(OH)₂D₃ had no significant effect on bone calcium mobilization in chicks.[2]
Bone Resorption Inhibits 1α,25(OH)₂D₃-induced bone resorption in vitro.[3]Promotes bone resorption to release calcium.Concentrations of 10-50 ng/ml of 24R,25(OH)₂D₃ markedly inhibited the bone-resorbing activity of 10-50 pg/ml of 1α,25(OH)₂D₃.[3]
Chondrocyte Proliferation & Differentiation Regulates resting zone (RC) chondrocytes.Regulates growth zone (GC) chondrocytes.These metabolites target different populations of chondrocytes within the growth plate.
Fracture Healing Essential for the process of bone fracture healing.[1]Plays a general role in bone metabolism.The enzyme for 24R,25(OH)₂D₃ production is elevated 4-11 days after a fracture.[1]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of 24R,25(OH)₂D₃ and 1α,25(OH)₂D₃ stem from their activation of different signaling pathways. While 1α,25(OH)₂D₃ acts primarily through the nuclear VDR, both metabolites can also elicit rapid, non-genomic responses through putative membrane-associated receptors.

24R,25-Dihydroxyvitamin D3 Signaling in Resting Zone Chondrocytes

24R,25(OH)₂D₃ initiates its effects in resting zone chondrocytes through a putative membrane receptor (VDRmem24,25). This interaction triggers a signaling cascade involving phospholipases and protein kinase C (PKC), ultimately leading to the activation of the ERK1/2 MAPK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 24R,25(OH)2D3 24R,25(OH)2D3 VDRmem2425 VDRmem24,25 24R,25(OH)2D3->VDRmem2425 PLD Phospholipase D VDRmem2425->PLD PKC Protein Kinase C PLD->PKC ERK ERK1/2 MAPK PKC->ERK CellularResponse Chondrocyte Proliferation & Differentiation ERK->CellularResponse

Signaling pathway of 24R,25(OH)₂D₃ in resting zone chondrocytes.
1α,25-Dihydroxyvitamin D3 Signaling in Growth Zone Chondrocytes

1α,25(OH)₂D₃ can also initiate rapid, non-genomic signals in growth zone chondrocytes through a putative membrane receptor (VDRmem1,25). This pathway involves phospholipase C (PLC) and also converges on the activation of protein kinase C (PKC) and subsequent cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDRmem125 VDRmem1,25 1a,25(OH)2D3->VDRmem125 VDRnuc VDRnuc 1a,25(OH)2D3->VDRnuc Genomic Pathway PLC Phospholipase C VDRmem125->PLC PKC Protein Kinase C PLC->PKC CellularResponse Regulation of Growth Zone Chondrocytes PKC->CellularResponse GeneTranscription Gene Transcription VDRnuc->GeneTranscription

Signaling pathways of 1α,25(OH)₂D₃.

Experimental Protocols

The following are summaries of methodologies used in key studies to elucidate the biological activities of 24R,25(OH)₂D₃ and 1α,25(OH)₂D₃.

In Vitro Bone Resorption Assay
  • Objective: To determine the effect of vitamin D metabolites on bone resorption.

  • Methodology:

    • Fetal rat long bones (ulnae and radii) are pre-labeled with ⁴⁵Ca in culture for 24 hours.

    • The pre-labeled bones are washed and transferred to a fresh medium.

    • Bones are incubated with various concentrations of 24R,25(OH)₂D₃, 1α,25(OH)₂D₃, or vehicle control for a specified period (e.g., 48-96 hours).

    • The amount of ⁴⁵Ca released from the bone into the culture medium is measured by liquid scintillation counting.

    • The percentage of ⁴⁵Ca release is calculated relative to the total ⁴⁵Ca in the bone.

  • Reference: Based on the methodology described for studying the interaction between 24R,25(OH)₂D₃ and 1α,25(OH)₂D₃ on ⁴⁵Ca release from bone.[3]

Chondrocyte Culture and Proliferation Assay
  • Objective: To assess the effects of vitamin D metabolites on chondrocyte proliferation.

  • Methodology:

    • Chondrocytes are isolated from the resting and growth zones of costochondral cartilage of rats.

    • Cells are cultured to confluence in appropriate media.

    • Cultures are treated with varying concentrations of 24R,25(OH)₂D₃, 1α,25(OH)₂D₃, or vehicle.

    • [³H]-thymidine is added to the cultures for the final hours of incubation to measure DNA synthesis as an indicator of proliferation.

    • Cells are harvested, and the incorporation of [³H]-thymidine into DNA is quantified using a scintillation counter.

Experimental Workflow for Investigating Signaling Pathways

G CellCulture Isolate and Culture Target Cells (e.g., Chondrocytes) Treatment Treat Cells with 24R,25(OH)2D3 or 1a,25(OH)2D3 (Time and Dose Course) CellCulture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Inhibitors Pre-treat with Pathway-Specific Inhibitors (e.g., for PKC, PLC, MAPK) Inhibitors->Treatment Analysis Biochemical Assays (e.g., Western Blot for Phosphorylated Proteins, Enzyme Activity Assays) Lysis->Analysis Endpoint Measure Cellular Response (e.g., Proliferation, Gene Expression) Analysis->Endpoint

General experimental workflow for studying signaling pathways.

Conclusion

The evidence strongly supports that 24R,25(OH)₂D₃ is not an inactive metabolite but a hormone with specific biological functions, particularly in the skeletal system. Its actions are often distinct from, and can be antagonistic to, those of 1α,25(OH)₂D₃. Understanding these differences is crucial for the development of therapeutic agents that target specific aspects of bone and cartilage biology. Further research into the unique signaling pathways and receptors for 24R,25(OH)₂D₃ will likely unveil new opportunities for intervention in diseases such as osteoarthritis and for promoting bone repair.

References

Comparative Guide to Antibody Cross-Reactivity for 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the topic of antibody cross-reactivity for the triterpenoid (B12794562) 24R,25-Dihydroxycycloartan-3-one. A thorough search of commercially available antibodies and the scientific literature reveals that there are currently no specific antibodies raised against this molecule. Therefore, direct experimental data on cross-reactivity is unavailable.

This document provides a comprehensive overview of the principles and methodologies that would be employed to develop an antibody and assess its cross-reactivity. It serves as a practical guide for researchers interested in generating novel antibodies for this compound and characterizing their specificity.

Principles of Antibody Production for Small Molecules

Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][2][3] This complex, known as a hapten-carrier conjugate, can then be used to immunize an animal to produce antibodies.[][2]

The specificity of the resulting antibodies is critically dependent on the site of conjugation on the hapten. For this compound, the ketone at position 3 or one of the hydroxyl groups at positions 24 or 25 could be targeted for conjugation, leading to antibodies with different recognition profiles.

Hypothetical Cross-Reactivity Comparison

To illustrate how the cross-reactivity of a hypothetical antibody (let's call it 'Ab-24R25') would be evaluated, we present a table of structurally similar compounds. An ideal antibody would exhibit high affinity for this compound and minimal binding to related molecules.

The degree of cross-reactivity is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).[4][5] The results are often expressed as the concentration of the competing compound required to displace 50% of the bound target molecule (IC50), and then calculated as a percentage of the cross-reactivity relative to the target molecule itself.

Formula for Percent Cross-Reactivity:

(% Cross-Reactivity) = (IC50 of this compound / IC50 of Competing Compound) x 100

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Antibody (Ab-24R25)

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound this compound10100%
CycloartenolCycloartenol>10,000<0.1%
CycloartenoneCycloartenone5,0000.2%
24-Methylenecycloartanol24-Methylenecycloartanol>10,000<0.1%
CholesterolCholesterol>10,000<0.1%

Note: The data in this table is purely illustrative and intended to demonstrate how results would be presented.

Experimental Protocols

The following are detailed protocols for the key experiments required to generate and characterize an antibody for this compound.

Hapten-Carrier Conjugation

This protocol describes a common method for conjugating a small molecule with a hydroxyl group to a carrier protein using a linker.

Materials:

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Hapten: Dissolve this compound in a minimal amount of DMF. Add a 1.5-molar excess of SMCC. Incubate at room temperature for 4 hours to create an activated ester at one of the hydroxyl groups.

  • Activation of Carrier: Dissolve BSA in PBS. Add a 20-fold molar excess of the activated hapten to the BSA solution.

  • Conjugation: Incubate the mixture with gentle stirring for 2 hours at room temperature, followed by overnight incubation at 4°C.

  • Purification: Dialyze the conjugate against PBS (4 changes of 1L) for 48 hours at 4°C to remove unconjugated hapten and byproducts.

  • Characterization: Confirm conjugation using techniques such as MALDI-TOF mass spectrometry to determine the hapten-to-carrier ratio.[3]

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the specificity of the antibody.[4][6][7]

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound conjugated to a different carrier protein, e.g., Ovalbumin - OVA)

  • Primary antibody (e.g., rabbit anti-24R,25-Dihydroxycycloartan-3-one)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Standard (this compound) and competing compounds

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the standard and competing compounds. Add a fixed, predetermined amount of the primary antibody to each well containing the standards and competitors. Incubate for 1 hour at room temperature.

  • Incubation: Wash the coated plate three times. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody (at an optimal dilution) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of the free compound in the sample.

Visualizations

The following diagrams illustrate the key workflows and a potential signaling pathway that could be investigated.

Hapten_Carrier_Conjugation Hapten This compound (Hapten) Linker Activation with Linker (e.g., SMCC) Hapten->Linker Activated_Hapten Activated Hapten Linker->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Conjugate Hapten-Carrier Conjugate (Immunogen) Conjugation->Conjugate Purification Purification (Dialysis) Conjugate->Purification Final_Product Purified Immunogen Purification->Final_Product Competitive_ELISA cluster_coating Plate Preparation cluster_competition Competition Step cluster_detection Detection Coating 1. Coat plate with Coating Antigen (Hapten-OVA) Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Incubate_Plate 5. Add mixture to plate & Incubate Blocking->Incubate_Plate Sample Sample or Standard (Free Hapten) Mix 4. Mix & Incubate Sample->Mix Antibody Primary Antibody Antibody->Mix Mix->Incubate_Plate Wash2 6. Wash Incubate_Plate->Wash2 Secondary_Ab 7. Add Secondary Ab-HRP Wash2->Secondary_Ab Wash3 8. Wash Secondary_Ab->Wash3 Substrate 9. Add TMB Substrate Wash3->Substrate Read 10. Stop & Read at 450nm Substrate->Read Signaling_Pathway cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway Triterpenoid Cycloartane Triterpenoid cRaf c-Raf Triterpenoid->cRaf Inhibition p53 p53 Triterpenoid->p53 Activation MEK MEK cRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspase Caspase Activation Mitochondrion->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to 24R,25-Dihydroxycycloartan-3-one and 24S,25-Dihydroxycycloartan-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Stereoisomeric Differences in a Promising Cycloartane (B1207475) Triterpenoid

In the realm of natural product chemistry and drug discovery, the spatial arrangement of atoms within a molecule can have profound implications for its biological activity. This guide provides a comparative overview of two stereoisomers of a cycloartane triterpenoid: 24R,25-Dihydroxycycloartan-3-one and 24S,25-Dihydroxycycloartan-3-one. While direct comparative studies on these specific molecules are not extensively available in current literature, this document synthesizes information on the broader class of cycloartane triterpenoids and draws parallels from stereospecific activities observed in related compounds to offer a predictive comparison.

Cycloartane triterpenoids are a class of natural products known for a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects. A notable finding is the inhibitory effect of (24xi)-24,25-Dihydroxycycloartan-3-one on the activation of the Epstein-Barr virus early antigen (EBV-EA), suggesting its potential as an antiviral and anticancer agent.[1] The stereochemistry at the C-24 position is often a critical determinant of a molecule's biological efficacy, as seen in related compounds like 24,25-dihydroxyvitamin D3, where the 24R isomer is significantly more biologically active than its 24S counterpart.[2][3]

This guide will explore the potential differences in biological activity between the 24R and 24S isomers of 24,25-Dihydroxycycloartan-3-one, detail relevant experimental protocols for their evaluation, and visualize potential signaling pathways.

Comparison of Predicted Biological Activities

Based on the established stereospecificity of similar compounds, it is hypothesized that the 24R and 24S isomers of 24,25-Dihydroxycycloartan-3-one will exhibit differential biological activities. The following table summarizes these predicted differences, drawing on the known activities of cycloartane triterpenoids and the principles of stereochemistry.

Biological ActivityPredicted Activity of this compoundPredicted Activity of 24S,25-Dihydroxycycloartan-3-oneRationale for Predicted Difference
Inhibition of EBV-EA Activation Potentially High Potentially Low to Inactive The inhibitory effect has been noted for the racemic mixture.[1] Based on analogs like 24,25-dihydroxyvitamin D3, the R-isomer is expected to be the more active form.
Cytotoxicity against Cancer Cell Lines Potentially Moderate to High Potentially Lower than 24R isomer Many cycloartane triterpenoids exhibit cytotoxic effects. The stereochemistry of the side chain can influence binding to molecular targets.
Anti-inflammatory Activity Potentially Significant Potentially Less Significant than 24R isomer Cycloartanes have demonstrated anti-inflammatory properties. Receptor and enzyme interactions that mediate these effects are often stereospecific.

Experimental Protocols

To empirically determine the biological activities of this compound and 24S,25-Dihydroxycycloartan-3-one and validate the predicted differences, the following experimental protocols are recommended.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is crucial for evaluating the potential of the compounds to inhibit the lytic cycle of EBV, a key factor in the development of certain cancers.

Principle: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are treated with a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce the EBV lytic cycle, leading to the expression of the early antigen (EA). The ability of the test compounds to inhibit this induction is quantified.

Methodology:

  • Cell Culture: Maintain Raji cells in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Assay Setup: Seed Raji cells in 96-well plates.

  • Compound Treatment: Add varying concentrations of this compound and 24S,25-Dihydroxycycloartan-3-one to the wells. Include a positive control (e.g., a known inhibitor like retinoic acid) and a negative control (vehicle).

  • Induction: Add TPA and sodium butyrate (B1204436) to all wells (except for the non-induced control) to induce EBV-EA expression.

  • Incubation: Incubate the plates for 48 hours.

  • Detection of EBV-EA:

    • Indirect Immunofluorescence: Fix the cells on slides, stain with human serum containing anti-EA antibodies, followed by a fluorescein-conjugated anti-human IgG antibody. The percentage of fluorescent cells is determined by microscopy.

    • ELISA: Prepare cell lysates and use an enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of EBV-EA protein.[4][5]

  • Data Analysis: Calculate the concentration of each compound that causes 50% inhibition of EBV-EA activation (IC50).

Cytotoxicity Assay

This assay determines the concentration at which the compounds are toxic to cancer cells.

Principle: The viability of cancer cell lines (e.g., HeLa, HepG2, MCF-7) is measured after treatment with the test compounds.

Methodology (MTT Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each stereoisomer.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the potential of the compounds to reduce the inflammatory response in immune cells.

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of the test compounds on NO production is measured.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium.

  • Assay Setup: Seed the cells in 96-well plates.

  • Compound Treatment: Pre-treat the cells with different concentrations of each stereoisomer for 1-2 hours.

  • Stimulation: Add LPS to the wells to induce NO production.

  • Incubation: Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production for each compound.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for the inhibition of EBV-EA activation by the more active 24R isomer and a general workflow for a cytotoxicity assay.

G Hypothetical Signaling Pathway for EBV-EA Inhibition 24R_isomer This compound PKC Protein Kinase C (PKC) 24R_isomer->PKC Inhibits Cell_Membrane Cell Membrane AP1 AP-1 (Fos/Jun) PKC->AP1 Activates BZLF1 BZLF1 gene (Zta) AP1->BZLF1 BRLF1 BRLF1 gene (Rta) BZLF1->BRLF1 Transactivates EBV_Lytic_Cycle EBV Lytic Cycle Activation BZLF1->EBV_Lytic_Cycle BRLF1->EBV_Lytic_Cycle

Caption: Hypothetical pathway for EBV-EA inhibition.

G Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add 24R or 24S Isomer Seed_Cells->Add_Compound Incubate Incubate for 48h Add_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cytotoxicity.

Conclusion

While direct comparative data for this compound and 24S,25-Dihydroxycycloartan-3-one is currently lacking, the established principles of stereospecificity in medicinal chemistry strongly suggest that the 24R isomer will exhibit more potent biological activity, particularly in the inhibition of EBV-EA activation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate these hypotheses and unlock the full therapeutic potential of these promising cycloartane triterpenoids. Further research into the precise molecular targets and mechanisms of action will be crucial for the development of these compounds as novel therapeutic agents.

References

A Comparative Guide to the Bioequivalence of 24R,25-Dihydroxycycloartan-3-one Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 24R,25-Dihydroxycycloartan-3-one is a cycloartane-type triterpenoid (B12794562) isolated from plants such as Dysoxylum malabaricum[1]. Like many triterpenoids, it is a lipophilic molecule, a characteristic that often leads to poor aqueous solubility and consequently, challenges in achieving adequate oral bioavailability[2][3][4]. Effective formulation strategies are therefore critical to unlock the therapeutic potential of such compounds in preclinical and clinical settings[5][6]. Cycloartane (B1207475) triterpenoids have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[7][8][9].

This guide provides a comparative analysis of two hypothetical preclinical formulations of this compound: a standard aqueous suspension (Formulation A) and a lipid-based drug delivery system (Formulation B). The data and protocols presented herein are representative examples derived from established methodologies for assessing the bioequivalence and pharmacokinetic profiles of poorly soluble compounds.

Comparative Pharmacokinetic Data

The following table summarizes the hypothetical pharmacokinetic parameters of this compound following oral administration of two different formulations to Sprague-Dawley rats. The data illustrate the potential impact of formulation strategy on bioavailability.

Pharmacokinetic ParameterFormulation A (Aqueous Suspension)Formulation B (Lipid-Based System)
Dose (mg/kg) 1010
Cmax (ng/mL) 158 ± 27495 ± 68
Tmax (hr) 4.0 ± 1.52.5 ± 0.8
AUC₀-t (ng·hr/mL) 980 ± 1503120 ± 410
AUC₀-inf (ng·hr/mL) 1050 ± 1653350 ± 450
Relative Bioavailability (%) Reference (100%)319%
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable point; AUC₀-inf: Area under the concentration-time curve from time zero to infinity.

Experimental Protocols

Formulation Preparation
  • Formulation A (Aqueous Suspension): this compound was micronized to a mean particle size of 5-10 µm. The micronized powder was suspended in an aqueous vehicle consisting of 0.5% (w/v) sodium carboxymethyl cellulose (B213188) (CMC-Na) and 0.1% (v/v) Tween 80 in purified water. The suspension was prepared fresh daily and sonicated for 15 minutes before administration to ensure homogeneity.

  • Formulation B (Lipid-Based System): A self-emulsifying drug delivery system (SEDDS) was developed. The compound was dissolved in a mixture of Capryol 90 (15%), Kolliphor RH 40 (55%), and Transcutol HP (30%). The components were mixed under gentle heating (40°C) until a clear, homogenous solution was obtained. This formulation spontaneously forms a microemulsion upon contact with aqueous media, such as gastrointestinal fluids[3][4].

Animal Study Protocol
  • Subjects: Male Sprague-Dawley rats (n=12), weighing 220-250g, were used. Animals were fasted overnight (approximately 12 hours) before dosing but had free access to water.

  • Study Design: A randomized, two-way crossover study design was implemented with a 7-day washout period between administrations. The animals were randomly assigned to two groups (n=6 per group). Group 1 received Formulation A followed by Formulation B, and Group 2 received Formulation B followed by Formulation A.

  • Dosing: A single oral dose of 10 mg/kg was administered via gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by adding 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar triterpenoid not present in the study). Samples were vortexed for 1 minute and centrifuged at 12,000 rpm for 10 minutes. The supernatant was transferred for analysis.

  • LC-MS/MS Analysis: The concentration of this compound was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Chromatography: Separation was achieved on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: Mass spectrometer operated in positive ion mode with Multiple Reaction Monitoring (MRM).

Visualizations

Experimental and Data Analysis Workflow

The following diagram outlines the workflow for the comparative bioequivalence study.

G cluster_prep Preparation Phase cluster_animal In-Vivo Phase cluster_analysis Bioanalysis & PK Modeling F_A Formulation A (Aqueous Suspension) Dosing Oral Dosing (10 mg/kg, Rat Model) F_A->Dosing F_B Formulation B (Lipid-Based System) F_B->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Crossover Design Plasma Plasma Separation & Storage (-80°C) Sampling->Plasma Extraction Plasma Sample Extraction Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Stats Statistical Analysis & Bioequivalence Assessment PK_Calc->Stats

Caption: Workflow for the preclinical bioequivalence study.

Potential Signaling Pathway Modulation

Many cycloartane triterpenoids exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response. The diagram below illustrates a simplified representation of this mechanism.

G cluster_nuc Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive inhibits IkB_p p-IκBα (Degraded) IkB->IkB_p NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active translocates Compound 24R,25-Dihydroxy- cycloartan-3-one Compound->IKK inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_active->Genes induces transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Validating a Novel Immunoassay for 24R,25-Dihydroxycycloartan-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of novel bioactive lipids like 24R,25-Dihydroxycycloartan-3-one is critical for understanding its physiological roles and therapeutic potential. While immunoassays offer a high-throughput and cost-effective analytical solution, their validation is paramount to ensure data reliability. This guide provides a comprehensive framework for validating a novel immunoassay for this compound, comparing its performance characteristics with established analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice of an analytical method depends on a variety of factors, including the required sensitivity, specificity, throughput, and available resources. The following table summarizes the typical performance characteristics of a hypothetical immunoassay for this compound compared to LC-MS/MS and GC-MS for the analysis of sterols and related compounds.

ParameterImmunoassay (Hypothetical)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingChromatographic separation and mass-to-charge ratioChromatographic separation of volatile compounds and mass-to-charge ratio
Sensitivity (LOQ) 0.1 - 1 ng/mL< 1 pg on-column to 90.6 ng/mL[1][2]28.0 - 674 pg/mL[3]
Specificity Dependent on antibody cross-reactivityHigh, based on retention time and specific mass transitionsHigh, based on retention time and mass fragmentation patterns
Precision (CV%) < 15%1.6% to 16.5%[1]2.1% to 12.1%[3]
Accuracy (Recovery %) 85 - 115%88.1% to 102.5%[1]91.9% to 118.1%[3]
Throughput High (96-well plate format)Moderate to HighModerate
Sample Volume Low (µL range)Low (µL range)Low (µL range)
Derivatization Not requiredOften not requiredRequired to increase volatility
Cost per Sample LowHighModerate

Signaling Context of Cycloartane (B1207475) Triterpenoids

While the specific signaling pathways of this compound are not yet fully elucidated, other cycloartane triterpenoids have been shown to modulate key cellular pathways, such as inducing apoptosis through p53-dependent mitochondrial signaling.[4] Understanding these potential pathways is crucial for contextualizing the quantitative data obtained from any analytical method.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Cycloartane_Triterpenoid Cycloartane Triterpenoid p53 p53 Activation Cycloartane_Triterpenoid->p53 Bax Bax Upregulation p53->Bax Mito_Potential Loss of Mitochondrial Potential Bax->Mito_Potential Caspase_7 Caspase-7 Activation Mito_Potential->Caspase_7 Apoptosis Apoptosis Caspase_7->Apoptosis

Representative p53-dependent apoptotic pathway induced by cycloartane triterpenoids.

Experimental Protocols

A rigorous validation protocol is essential to demonstrate that a novel immunoassay is fit for its intended purpose.

Immunoassay Validation Workflow

The following diagram outlines the key steps in validating a novel immunoassay for this compound.

G Start Assay Development Protocol Establish Assay Protocol Start->Protocol Specificity Specificity (Cross-reactivity) Protocol->Specificity Sensitivity Sensitivity (LOD/LOQ) Specificity->Sensitivity Precision Precision (Intra- & Inter-Assay) Sensitivity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Linearity Linearity of Dilution Accuracy->Linearity Validation_Report Validation Report Linearity->Validation_Report End Assay Implementation Validation_Report->End

Workflow for the validation of a novel immunoassay.
Detailed Methodologies

Objective: To validate a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in a biological matrix (e.g., serum, cell culture media).

1. Specificity (Cross-Reactivity):

  • Protocol:

    • Prepare a standard curve for this compound.

    • Prepare serial dilutions of structurally related molecules (e.g., other cycloartane triterpenoids, cholesterol, and its precursors).

    • Analyze the dilutions of the cross-reactants in the assay.

    • Determine the concentration of each cross-reactant that causes a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100.

2. Sensitivity (Limit of Detection and Quantification):

  • Protocol:

    • Limit of Detection (LOD): Analyze a minimum of 10 replicates of the zero standard (blank). The LOD is calculated as the mean signal of the blank minus 2 standard deviations.

    • Limit of Quantification (LOQ): This is the lowest concentration on the standard curve that can be determined with acceptable precision and accuracy. Analyze multiple replicates (n=10) of low concentration standards. The LOQ is the lowest concentration with a coefficient of variation (CV) of less than 20%.

3. Precision (Intra- and Inter-Assay Variability):

  • Protocol:

    • Prepare three quality control (QC) samples at low, medium, and high concentrations of this compound within the range of the standard curve.

    • Intra-Assay Precision: Analyze at least 10 replicates of each QC sample in a single assay run. Calculate the mean, standard deviation, and CV% for each QC level. The CV% should ideally be <10-15%.

    • Inter-Assay Precision: Analyze the three QC samples in multiple independent assay runs (ideally over several days). Calculate the mean, standard deviation, and CV% for each QC level across all runs. The CV% should ideally be <15-20%.

4. Accuracy (Spike and Recovery):

  • Protocol:

    • Select at least three different biological samples.

    • Measure the endogenous concentration of this compound in each sample.

    • Spike the samples with known amounts of this compound at low, medium, and high concentrations.

    • Measure the concentration in the spiked samples.

    • Calculate the percent recovery using the formula: % Recovery = [(Measured concentration in spiked sample - Endogenous concentration) / Spiked concentration] x 100.

    • The acceptable recovery range is typically 80-120%.

5. Linearity of Dilution:

  • Protocol:

    • Select a high-concentration biological sample.

    • Prepare a series of dilutions of the sample with the assay buffer.

    • Measure the concentration of this compound in each dilution.

    • Correct the measured concentrations for the dilution factor.

    • The corrected concentrations should be consistent across the dilution series, demonstrating that the assay is not affected by matrix effects at different dilutions.

By following this comprehensive validation guide, researchers can confidently establish the performance of a novel immunoassay for this compound and generate reliable quantitative data to advance their research and development efforts. The comparison with established methods like LC-MS/MS and GC-MS provides a valuable benchmark for evaluating the suitability of the immunoassay for specific applications.

References

Structure-Activity Relationship of 24R,25-Dihydroxycycloartan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct and extensive structure-activity relationship (SAR) studies on 24R,25-Dihydroxycycloartan-3-one derivatives are limited in publicly available literature, this guide provides a comparative analysis based on the broader class of cycloartane (B1207475) triterpenoids. The information presented herein is extrapolated from studies on analogous compounds and aims to provide a foundational understanding for researchers in medicinal chemistry and drug discovery. The following sections detail the hypothetical SAR, quantitative data from related compounds, a standard experimental protocol for activity assessment, and a visual representation of the key structural modifications influencing biological activity.

Comparative Biological Activity of Cycloartane Derivatives

The biological activities of cycloartane triterpenoids are significantly influenced by the nature and position of functional groups on the core scaffold and the side chain. The following table summarizes the reported activities of various cycloartane derivatives, offering insights into potential modifications of the this compound structure.

Compound/Derivative ClassModification HighlightsBiological ActivityKey Findings
Mangiferonic acid Ketone at C-3, Double bond at C-24/C-25, Carboxylic acid at C-26α-Glucosidase Inhibition (IC50 = 2.46 µM)The ketone at C-3 and unsaturation in the side chain are crucial for high inhibitory activity.[1]
(24R)-cycloartane-3β,24,25,30-tetrol Hydroxyl groups at C-3, C-24, C-25, and C-30Cytotoxicity (IC50 = 3.16 µM on HL-60 cells)Multiple hydroxylations can confer potent cytotoxic effects.[2]
(24R)-24,25,30-trihydroxy-9,19-cycloartan-3-one Ketone at C-3, Hydroxyl groups at C-24, C-25, and C-30Cytotoxicity (IC50 = 28.13 µM on SMMC-7721 cells)The presence of a ketone at C-3 in this hydroxylated derivative shows moderate and selective cytotoxicity.[2]
Argentatin A & B Derivatives Modifications on the side chain and nucleusAnti-inflammatory ActivityDerivatives of these cycloartanes showed potent anti-inflammatory effects, in some cases greater than the reference drug indomethacin.[3]
Cycloartane Glycosides Glycosylation at C-3Anticomplement and Analgesic ActivityThe type of sugar moiety and its linkage significantly impact the biological activity.[4][5] Acetylation of hydroxyl groups can also modulate activity.[5]
9,10-seco-Cycloartanes Cleavage of the C9-C10 bondCytotoxicityThe presence of an α,β-unsaturated carbonyl group in the modified ring structure enhances cytotoxic activity.[6]

Experimental Protocols: A Focus on Cytotoxicity Assessment

The evaluation of cytotoxic activity is a fundamental step in the screening of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Culture: Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the cycloartane skeleton and how modifications at different positions can influence its biological activity, based on findings from various studies on cycloartane triterpenoids.

SAR cluster_0 Cycloartane Scaffold cluster_1 Structural Modifications cluster_2 Biological Activities Scaffold This compound C3 C-3 Position SideChain Side Chain (C-24, C-25, C-26) Glycosylation Glycosylation Other Other Modifications (e.g., Ring Opening) Cytotoxicity Cytotoxicity C3->Cytotoxicity Ketone/Hydroxyl AlphaGlucosidase α-Glucosidase Inhibition C3->AlphaGlucosidase Ketone enhances activity SideChain->Cytotoxicity Hydroxylation/Unsaturation SideChain->AlphaGlucosidase Unsaturation/Carboxylation AntiInflammatory Anti-inflammatory Glycosylation->AntiInflammatory Sugar moiety type Analgesic Analgesic Glycosylation->Analgesic Presence of glycoside Other->Cytotoxicity e.g., 9,10-seco

Caption: Inferred Structure-Activity Relationships for Cycloartane Derivatives.

This guide serves as a starting point for the rational design and development of novel this compound derivatives with enhanced biological activities. Further experimental validation is necessary to confirm these extrapolated SAR principles for this specific subclass of cycloartane triterpenoids.

References

Comparative Efficacy Analysis: 24R,25-Dihydroxycycloartan-3-one versus Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of two distinct triterpenoids.

Executive Summary

This guide provides a comparative analysis of the biological efficacy of 24R,25-Dihydroxycycloartan-3-one and ursolic acid. While ursolic acid is a well-characterized triterpenoid (B12794562) with a broad spectrum of demonstrated pharmacological activities, there is a significant lack of specific experimental data on the biological effects of this compound.

This compound is a known cycloartane (B1207475) triterpenoid isolated from Dysoxylum malabaricum. The Dysoxylum genus is a rich source of bioactive triterpenoids, and compounds isolated from it have shown promising cytotoxic, anti-inflammatory, and antimicrobial properties. However, specific studies detailing the efficacy and mechanisms of action of this compound are not currently available in published scientific literature.

In contrast, ursolic acid, a pentacyclic triterpenoid found in numerous plants, has been extensively studied. It exhibits a wide range of therapeutic properties, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This guide will present the available information on the general class of cycloartane triterpenoids as a proxy for this compound and compare it with the comprehensive data available for ursolic acid.

Compound Profiles

FeatureThis compoundUrsolic Acid
Chemical Class Cycloartane TriterpenoidPentacyclic Triterpenoid
Natural Source Dysoxylum malabaricum[1]Apples, basil, cranberries, rosemary, thyme
Known Biological Activities Data for the specific compound is not available. However, cycloartane triterpenoids from the Dysoxylum genus are reported to have cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities.[2][3]Anti-inflammatory, antioxidant, anti-cancer, hepatoprotective, neuroprotective, cardioprotective, and metabolic regulatory effects.

Comparative Efficacy: A Data-Driven Overview

Due to the absence of specific experimental data for this compound, a direct quantitative comparison of efficacy with ursolic acid is not feasible at this time. The following table summarizes the known activities of cycloartane triterpenoids from the Dysoxylum genus and the well-documented efficacy of ursolic acid.

Biological ActivityCycloartane Triterpenoids (from Dysoxylum genus)Ursolic Acid
Anti-inflammatory Extracts from Dysoxylum species have demonstrated anti-inflammatory properties in various assays.[4] Specific mechanisms for individual compounds are largely uncharacterized.Inhibits pro-inflammatory enzymes (COX-2, 5-LOX) and cytokines (TNF-α, IL-6, IL-1β) by suppressing the NF-κB signaling pathway.
Antioxidant The genus is known to produce compounds with antioxidant potential.[3]Scavenges free radicals, enhances the activity of endogenous antioxidant enzymes (e.g., SOD, CAT, GPx), and reduces lipid peroxidation.
Anti-cancer/Cytotoxic Several cycloartane triterpenoids isolated from Dysoxylum malabaricum have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[5][6][7] One compound exhibited an IC50 of 14 µM against MCF-7 cells and induced G0/G1 cell cycle arrest.[5]Induces apoptosis, inhibits proliferation, and suppresses metastasis in a wide range of cancer cell types through modulation of multiple signaling pathways (e.g., STAT3, Akt/mTOR, MAPK).
Metabolic Regulation No specific data available.Improves insulin (B600854) sensitivity, reduces blood glucose levels, and ameliorates dyslipidemia by activating AMPK and modulating PPARγ activity.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of natural compounds like this compound and ursolic acid are crucial for reproducible and comparable results. Below are standard methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Objective: To assess the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • Plate RAW 264.7 cells in 96-well plates and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the presence of the test compound.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known NO synthase inhibitor (e.g., L-NAME) can be used as a positive control.

Signaling Pathways and Experimental Workflows

Visual representations of cellular mechanisms and experimental designs are essential for clarity and understanding in drug discovery.

Ursolic_Acid_Signaling_Pathways Ursolic_Acid Ursolic Acid IKK IKK Ursolic_Acid->IKK inhibits PI3K PI3K Ursolic_Acid->PI3K inhibits STAT3 STAT3 Ursolic_Acid->STAT3 inhibits phosphorylation IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcribes Apoptosis_Genes Anti-apoptotic Genes (Bcl-2, Bcl-xL) Nucleus->Apoptosis_Genes transcribes Inflammation Inflammation Inflammatory_Genes->Inflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Nucleus Apoptosis Apoptosis Apoptosis_Genes->Apoptosis inhibits

Caption: Key signaling pathways modulated by Ursolic Acid.

Bioactivity_Screening_Workflow Start Natural Product Isolation In_Vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antioxidant Assays) Start->In_Vitro Hit_ID Hit Identification & Lead Optimization In_Vitro->Hit_ID Mechanism Mechanism of Action Studies (Western Blot, qPCR, Flow Cytometry) Hit_ID->Mechanism Active Compounds In_Vivo In Vivo Animal Models (Efficacy and Toxicity Studies) Mechanism->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: General workflow for natural product bioactivity screening.

Conclusion and Future Directions

Ursolic acid is a highly promising natural compound with a substantial body of evidence supporting its therapeutic potential across a range of diseases. Its mechanisms of action are well-elucidated, making it a strong candidate for further drug development.

The therapeutic potential of this compound remains largely unexplored. While the general class of cycloartane triterpenoids from its source, Dysoxylum malabaricum, exhibits interesting biological activities, particularly cytotoxicity, dedicated studies on this specific molecule are required. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo efficacy studies. Elucidating its mechanisms of action will be crucial in determining its potential as a novel therapeutic agent. Comparative studies with established compounds like ursolic acid will be vital to benchmark its efficacy and potential clinical utility.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides essential, step-by-step procedures for the safe disposal of 24R,25-Dihydroxycycloartan-3-one, ensuring a secure laboratory environment and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a respirator.[1]

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[3] Do not dispose of this chemical in the regular trash or down the drain.[2][3]

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Segregate it from other waste streams to avoid incompatible chemical reactions.[2][4] Keep it separate from acids, bases, and oxidizers.[5]

  • Container Selection and Management:

    • Use a chemically compatible, leak-proof container with a secure screw-on cap.[4][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must be in good condition, free of cracks or rust.[4]

    • Do not overfill the container; leave at least 5-10% of headspace to allow for expansion.[7] It is recommended not to fill liquid waste containers more than 80%.[2]

    • Keep the container closed except when adding waste.[4][6]

    • Store the waste container in a designated hazardous waste storage area, within secondary containment to catch any potential leaks.[4][6]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag provided by your EHS department.[3][4]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][3]

      • The concentration and quantity of the waste.

      • The date of waste generation.[3]

      • The name and contact information of the principal investigator.[3]

      • The laboratory location (building and room number).[3]

  • Waste Collection:

    • Schedule a pickup with your institution's hazardous waste disposal service.[3][7]

    • Be aware of and adhere to storage time and quantity limits for hazardous waste.[6]

Quantitative Data for Hazardous Waste Management

ParameterGuidelineSource
Liquid Container Fill LimitDo not exceed 80% of the container's capacity.[2]
Container HeadspaceLeave at least 5% of the container volume for thermal expansion.[7]
Storage Time LimitAll hazardous waste must be collected within 90 days from the start of accumulation.[6]
Maximum QuantityUp to 55 gallons of a single hazardous waste may be stored.[6]
Collection After Reaching LimitOnce 55 gallons is reached, collection must occur within three days.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unwanted This compound is_hazardous Treat as Hazardous Waste? start->is_hazardous package Select Compatible, Leak-Proof Container is_hazardous->package Yes no_drain Do NOT Dispose in Sink or Trash is_hazardous->no_drain No (Not Applicable for this Compound) label Affix Hazardous Waste Label (Full Name, Date, PI Info) package->label segregate Segregate from Incompatible Wastes label->segregate store Store in Designated Area with Secondary Containment segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This guide provides crucial safety and logistical information for handling 24R,25-Dihydroxycycloartan-3-one, a cycloartane (B1207475) triterpenoid. Due to the potential for biological activity and unknown toxicity, stringent adherence to these protocols is essential for personnel safety and experimental integrity.

This document outlines the necessary personal protective equipment (PPE), procedural guidelines for its use, and appropriate disposal methods. The information is targeted toward researchers, scientists, and drug development professionals engaged in laboratory work with this compound.

Personal Protective Equipment (PPE) Requirements

Given that the specific toxicological properties of this compound are not widely documented, a cautious approach assuming high potency and potential cytotoxicity is required. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.Double-gloving with nitrile gloves is recommended.[1] Change outer glove immediately upon contamination.Fully buttoned laboratory coat. Consider a disposable gown for handling larger amounts.Use a certified N95 or higher particulate respirator.[2][3] All work should be conducted in a certified chemical fume hood or a biological safety cabinet.
Solution Preparation and Handling Chemical splash goggles.Nitrile gloves.[4] Change gloves if contact with the solution is suspected.Laboratory coat.Work within a chemical fume hood. Respiratory protection is generally not required if handled exclusively in a functioning fume hood.
Cell Culture/In Vitro Assays Safety glasses with side shields.Sterile nitrile gloves.Laboratory coat.All manipulations should be performed in a certified biological safety cabinet (Class II).
Spill Cleanup Chemical splash goggles and a face shield.[4][5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant disposable coveralls.[3][5]A full-face respirator with appropriate chemical cartridges may be necessary for large spills or in poorly ventilated areas.[5]

Experimental Protocols: Donning and Doffing PPE

Proper procedure in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

2.1. Donning Procedure

  • Gown/Lab Coat: Put on a clean laboratory coat or disposable gown. Fasten completely.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown or coat. Don a second pair of gloves over the first.

2.2. Doffing Procedure (to be performed in a designated area)

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. Avoid shaking the garment. Dispose of it in the designated waste stream.

  • Eye/Face Protection: Remove by handling the earpieces or strap from behind.

  • Respiratory Protection (if worn): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

All disposable PPE and materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, disposable gowns, bench paper, and consumables should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal A Identify Handling Task (e.g., Weighing, Solution Prep) B Assess Potential for Exposure (Aerosol, Splash, Contact) A->B C Select Respiratory Protection (Fume Hood, Respirator) B->C D Select Eye/Face Protection (Goggles, Face Shield) B->D E Select Body Protection (Lab Coat, Gown) B->E F Select Hand Protection (Nitrile Gloves, Double-Gloving) B->F G Follow Donning Procedure H Perform Experiment G->H I Follow Doffing Procedure H->I J Dispose of Contaminated PPE in Hazardous Waste I->J

Caption: PPE selection and use workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.